Product packaging for N-Hexanoyl-L-phenylalanine(Cat. No.:CAS No. 21888-33-5)

N-Hexanoyl-L-phenylalanine

Cat. No.: B15483360
CAS No.: 21888-33-5
M. Wt: 263.33 g/mol
InChI Key: ZVFSJAMJPGFMOA-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Hexanoyl-L-phenylalanine, also referred to in research as N-(ω-imidazolyl)-hexanoyl-L-phenylalanine, is a synthetically designed dual-functional small molecule (DFSM) that activates the peroxide-shunt pathway in cytochrome P450BM3 (CYP102A1) enzymes . Its mechanism involves binding to the P450BM3 heme domain, where the phenylalanine moiety acts as an anchor within a hydrophobic pocket, while the terminal imidazolyl group serves as an acid-base catalyst to facilitate hydrogen peroxide (H₂O₂) activation . This action converts the monooxygenase into an efficient peroxygenase, eliminating the need for expensive NADPH cofactors and complex electron-transfer partners . The primary research value of this compound lies in its ability to drastically improve the catalytic efficiency of engineered P450BM3 variants for a wide range of oxidative transformations. Studies have shown that the size and hydrophobicity of the amino acid anchor can significantly modulate enzymatic activity, leading to enhancements in turnover number (TON) of up to 5-fold, as well as altering the stereoselectivity and regioselectivity of reactions such as styrene epoxidation and the hydroxylation of alkanes . The binding mode and affinity of DFSMs like this compound have been elucidated through co-crystal structures (e.g., PDB IDs 7EGN, 7WDH), providing a rational basis for the further optimization of both the enzyme and the small-molecule facilitator . This makes it an invaluable tool for biocatalysis, enzymology, and synthetic biology research, particularly in the development of sustainable oxidation catalysts for pharmaceutical and fine chemical synthesis . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO3 B15483360 N-Hexanoyl-L-phenylalanine CAS No. 21888-33-5

Properties

CAS No.

21888-33-5

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

(2S)-2-(hexanoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C15H21NO3/c1-2-3-5-10-14(17)16-13(15(18)19)11-12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3,(H,16,17)(H,18,19)/t13-/m0/s1

InChI Key

ZVFSJAMJPGFMOA-ZDUSSCGKSA-N

Isomeric SMILES

CCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

N-Hexanoyl-L-phenylalanine chemical properties and characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-Hexanoyl-L-phenylalanine. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related N-acyl amino acids and established principles of organic chemistry and biochemistry to provide a predictive and informative resource.

Chemical Properties and Characteristics

This compound is an N-acyl amino acid, a class of molecules that are gaining interest in biochemical and pharmaceutical research. It consists of the amino acid L-phenylalanine with its amino group acylated by a hexanoyl (caproyl) group, a six-carbon straight-chain fatty acid. This modification imparts lipophilic characteristics to the parent amino acid, potentially influencing its solubility, membrane permeability, and biological activity.

Predicted Physicochemical Properties

The following table summarizes the predicted and extrapolated physicochemical properties of this compound. These values are estimated based on the properties of L-phenylalanine and related N-acyl amino acids such as N-Octanoyl-L-phenylalanine and N-Acetyl-L-phenylalanine.[1][2]

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular Formula C₁₅H₂₁NO₃---
Molecular Weight 263.33 g/mol ---
Appearance White to off-white solidGeneral characteristic of similar compounds.
Melting Point Expected to be higher than L-phenylalanine (283 °C) but potentially lower than longer-chain N-acyl phenylalanines.Based on trends in homologous series.
Boiling Point Decomposes before boiling at atmospheric pressure.Typical for amino acid derivatives.
Solubility Poorly soluble in water. Soluble in organic solvents like ethanol, methanol, DMSO, and DMF.The hexanoyl chain increases lipophilicity compared to L-phenylalanine.
pKa (Carboxylic Acid) ~3-4Similar to other N-acylated amino acids.
pKa (Amide) Not readily ionizable.---
LogP Estimated to be between 2 and 3.Increased lipophilicity due to the hexanoyl group.
Predicted Spectroscopic Data

The following are predicted key features in the spectroscopic analysis of this compound, based on the known spectra of L-phenylalanine and its derivatives.[3][4][5][6][7][8][9][10][11]

  • ¹H NMR:

    • Aromatic protons (phenyl group): Multiplet around 7.2-7.4 ppm.

    • α-proton of the amino acid: Multiplet around 4.5-4.7 ppm.

    • β-protons of the amino acid (CH₂): Diastereotopic protons, appearing as two multiplets around 3.0-3.3 ppm.

    • Protons of the hexanoyl chain:

      • α-CH₂ (next to carbonyl): Triplet around 2.1-2.3 ppm.

      • Methylene protons (CH₂): Multiplets between 1.1 and 1.6 ppm.

      • Terminal methyl group (CH₃): Triplet around 0.8-0.9 ppm.

    • Amide proton (NH): Doublet around 8.0-8.5 ppm (can be broad and exchangeable with D₂O).

    • Carboxylic acid proton (OH): Broad singlet, typically >10 ppm (may not be observed in all solvents).

  • ¹³C NMR:

    • Carbonyl carbon (carboxylic acid): ~175-178 ppm.

    • Carbonyl carbon (amide): ~172-174 ppm.

    • Aromatic carbons: ~127-138 ppm.

    • α-carbon of the amino acid: ~54-56 ppm.

    • β-carbon of the amino acid (CH₂): ~37-39 ppm.

    • Carbons of the hexanoyl chain: Various signals in the aliphatic region (~14-40 ppm).

  • Infrared (IR) Spectroscopy:

    • O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹.

    • N-H stretch (amide): Around 3300 cm⁻¹.

    • C-H stretches (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

    • C=O stretch (carboxylic acid): Around 1700-1725 cm⁻¹.

    • C=O stretch (amide I band): Around 1630-1660 cm⁻¹.

    • N-H bend (amide II band): Around 1530-1560 cm⁻¹.

    • C=C stretches (aromatic): Around 1450-1600 cm⁻¹.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI):

      • Positive mode: [M+H]⁺ at m/z 264.16, [M+Na]⁺ at m/z 286.14.

      • Negative mode: [M-H]⁻ at m/z 262.15.

    • Fragmentation: Expect cleavage of the amide bond, loss of water from the carboxylic acid, and fragmentation of the hexanoyl chain.

Experimental Protocols

Synthesis of this compound (Schotten-Baumann Reaction)

This protocol describes a common method for the N-acylation of amino acids.[12][13][14][15]

Materials:

  • L-Phenylalanine

  • Hexanoyl chloride (or hexanoic anhydride)

  • Sodium hydroxide (NaOH) or another suitable base (e.g., sodium carbonate)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Methodology:

  • Dissolution of L-Phenylalanine: Dissolve L-phenylalanine in an aqueous solution of sodium hydroxide (typically 1-2 M) in an ice bath. The base deprotonates the carboxylic acid and neutralizes the HCl that will be formed during the reaction.

  • Addition of Acylating Agent: While vigorously stirring the cooled amino acid solution, slowly add a stoichiometric equivalent of hexanoyl chloride dissolved in an immiscible organic solvent like dichloromethane. The reaction is exothermic and should be kept cold to minimize side reactions.

  • Reaction: Allow the reaction to stir vigorously in the ice bath for 1-2 hours, then at room temperature for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with a dilute HCl solution to remove any unreacted base and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Isolation of Product: Remove the solvent from the organic layer using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification Phe_sol L-Phenylalanine in aq. NaOH Reaction_mix Vigorous Stirring in Ice Bath Phe_sol->Reaction_mix HexCl_sol Hexanoyl Chloride in DCM HexCl_sol->Reaction_mix Separation Separatory Funnel Reaction_mix->Separation Washing Wash Organic Layer Separation->Washing Drying Dry Organic Layer Washing->Drying Evaporation Rotary Evaporation Drying->Evaporation Purification Purification (Recrystallization/Chromatography) Evaporation->Purification Final_Product This compound Purification->Final_Product

Synthesis workflow for this compound.
Enzymatic Synthesis

Enzymatic methods offer a greener alternative to chemical synthesis, often providing high stereoselectivity under mild reaction conditions.[16] Lipases are commonly used for the N-acylation of amino acids.

Materials:

  • L-Phenylalanine

  • Hexanoic acid or a simple ester thereof (e.g., ethyl hexanoate)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., tert-butanol or acetonitrile)

  • Molecular sieves (optional, to maintain anhydrous conditions)

  • Incubator shaker

Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine L-phenylalanine, hexanoic acid (or its ester), and the immobilized lipase in an anhydrous organic solvent.

  • Incubation: Place the reaction mixture in an incubator shaker at a controlled temperature (typically 40-60 °C) and agitate for 24-72 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Enzyme Removal: After the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Product Isolation: Remove the solvent by rotary evaporation.

  • Purification: Purify the product as described in the chemical synthesis protocol.

Potential Biological Activities and Signaling Pathways

N-acyl amino acids are a class of lipid signaling molecules with diverse biological roles.[17][18][19][20][21][22][23] While the specific functions of this compound are not well-documented, its structure suggests potential involvement in pathways similar to other lipoamino acids.

Potential Biological Roles:

  • Cell Signaling: N-acyl amino acids can act as signaling molecules, interacting with G-protein coupled receptors (GPCRs) or other cell surface and intracellular receptors. This can trigger downstream signaling cascades that influence various cellular processes.

  • Modulation of Enzyme Activity: Some N-acyl amino acids have been shown to inhibit or activate specific enzymes, such as fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids.

  • Membrane Interactions: The amphipathic nature of this compound may allow it to insert into cellular membranes, potentially altering membrane fluidity and the function of membrane-bound proteins.

  • Biosurfactant Properties: N-acyl amino acids can exhibit surfactant properties, which may be relevant in certain biological contexts or for pharmaceutical formulations.

Hypothesized Signaling Pathway:

The following diagram illustrates a generalized signaling pathway that could be initiated by an N-acyl amino acid like this compound.

G cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein GPCR->G_Protein Activation NAAA This compound NAAA->GPCR Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

A potential signaling pathway for this compound.

Conclusion

This compound represents an understudied member of the N-acyl amino acid family. Its predicted chemical properties suggest it is a lipophilic derivative of L-phenylalanine, amenable to synthesis via established chemical and enzymatic methods. Based on the known biological activities of related compounds, this compound holds potential as a bioactive signaling molecule. Further research is warranted to elucidate its specific physicochemical characteristics, biological functions, and therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to initiate and advance the study of this intriguing molecule.

References

The Biological Role of N-Hexanoyl-L-homoserine Lactone in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-to-cell communication in bacteria, a process known as quorum sensing (QS), allows individual bacterial cells to coordinate their gene expression and behavior in response to population density. This intricate communication network relies on the production, release, and detection of small signaling molecules called autoinducers. Among the most well-characterized autoinducers in Gram-negative bacteria are N-acyl-L-homoserine lactones (AHLs). This technical guide will provide a comprehensive overview of the biological role of a specific AHL, N-Hexanoyl-L-homoserine lactone (HHL or C6-HSL), a key signaling molecule in numerous bacterial species.

It is important to note that the user's initial query specified "N-Hexanoyl-L-phenylalanine." However, an extensive review of the scientific literature indicates that N-Hexanoyl-L-homoserine lactone is the relevant and widely studied molecule in the context of bacterial communication. This guide will, therefore, focus on the biological functions, signaling pathways, and experimental methodologies related to N-Hexanoyl-L-homoserine lactone.

Core Concepts: The LuxI/LuxR Quorum Sensing Circuit

The canonical signaling pathway involving HHL is the LuxI/LuxR-type quorum sensing system, first identified in the bioluminescent bacterium Vibrio fischeri.[1] This system is a paradigm for understanding AHL-mediated communication in many other Gram-negative bacteria.

The key components of this circuit are:

  • LuxI-type synthases: These enzymes are responsible for the synthesis of AHLs.[2] Specifically, they catalyze the ligation of a specific acyl chain from an acyl-acyl carrier protein (acyl-ACP) to S-adenosyl-L-methionine (SAM), which is then cyclized to form the homoserine lactone ring.[2]

  • LuxR-type receptors: These are intracellular transcriptional regulators that bind to their cognate AHLs.[3][4] This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes located in the promoter regions of target genes.[5][6]

At low cell densities, the concentration of HHL in the environment is low, and the LuxR protein is largely inactive. As the bacterial population grows, the concentration of HHL surpasses a threshold, leading to the formation of HHL-LuxR complexes. These complexes then activate or repress the transcription of target genes, leading to a coordinated change in the population's behavior.[4][7]

Biological Roles of N-Hexanoyl-L-homoserine Lactone

The activation of LuxR-type receptors by HHL can regulate a diverse array of biological processes, many of which are crucial for bacterial survival, adaptation, and virulence. These include:

  • Biofilm Formation: HHL is a key regulator of biofilm development in several bacterial species. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). HHL can influence the production of EPS components, cell adhesion, and the overall architecture of the biofilm.[8][9]

  • Virulence Factor Production: The expression of many virulence factors, such as toxins, proteases, and elastases, is under the control of HHL-mediated quorum sensing.[10] This allows bacteria to delay the production of these factors until a sufficient population density is reached to overwhelm the host's defenses.

  • Secondary Metabolite Production: The synthesis of various secondary metabolites, including antibiotics and pigments, can be regulated by HHL. For example, in Chromobacterium violaceum, HHL controls the production of the purple pigment violacein.[11]

  • Motility: In some bacteria, HHL can influence different forms of motility, such as swarming and twitching, which are important for colonization and dispersal.[12]

Quantitative Data on N-Hexanoyl-L-homoserine Lactone Activity

The following tables summarize key quantitative data related to the interaction of HHL with its receptor and its biological effects.

Table 1: Binding Affinities and Dissociation Constants of HHL with LuxR-type Receptors

ReceptorOrganismDissociation Constant (Kd)MethodReference
LuxRVibrio fischeri100 nMGel Shift Assay[4]
CarRErwinia carotovora1.8 µMFluorescence Quenching[13]

Table 2: Effective Concentrations of HHL for Biological Responses

Biological ResponseOrganismEffective ConcentrationReference
Induction of BioluminescenceVibrio fischeriNanomolar range[4]
Activation of VsmRPseudomonas aeruginosaNot specified[10]
Induction of Violacein ProductionChromobacterium violaceum CV026Detectable at low concentrations[11]
Increased Carbon Fixation in Algae-Bacteria SystemMicrocystis aeruginosa + Staphylococcus ureilyticus10 ng/L[14]

Table 3: Stability of N-Hexanoyl-L-homoserine Lactone

ConditionHalf-lifeReference
Alkaline pHSensitive, temperature-dependent[15]
In the presence of Lotus corniculatus seedlingsRapid disappearance[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study N-Hexanoyl-L-homoserine lactone.

Protocol 1: Extraction of AHLs from Bacterial Culture Supernatants

This protocol is adapted from standard methods for the extraction of AHLs for subsequent analysis.[16]

Materials:

  • Bacterial culture grown to the desired cell density.

  • Ethyl acetate (acidified with 0.1% glacial acetic acid).

  • Centrifuge and centrifuge tubes.

  • Rotary evaporator.

  • Methanol or other suitable solvent for resuspension.

Procedure:

  • Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells.

  • Carefully decant the supernatant into a clean flask.

  • Add an equal volume of acidified ethyl acetate to the supernatant.

  • Shake the mixture vigorously for 2 minutes in a separatory funnel and then allow the phases to separate.

  • Collect the upper ethyl acetate phase, which contains the AHLs.

  • Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.

  • Combine the ethyl acetate fractions and evaporate the solvent using a rotary evaporator until a dry residue is obtained.

  • Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., methanol or ethyl acetate) for further analysis.

Protocol 2: Detection and Quantification of HHL using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the specific identification and quantification of AHLs.[17][18]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system.

  • Mass Spectrometer (MS) with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • C18 reverse-phase HPLC column.

Procedure:

  • Sample Preparation: Use the extracted AHL sample from Protocol 1.

  • Chromatographic Separation:

    • Inject a known volume of the resuspended extract onto the C18 column.

    • Use a gradient of two mobile phases, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the AHLs based on their hydrophobicity.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.

    • For identification, perform a full scan to determine the mass-to-charge ratio (m/z) of the parent ion of HHL.

    • For quantification and confirmation, use tandem mass spectrometry (MS/MS) to fragment the parent ion and detect characteristic daughter ions.

  • Data Analysis:

    • Identify HHL based on its retention time and the presence of its specific parent and fragment ions compared to a pure standard.

    • Quantify the amount of HHL by comparing the peak area of the sample to a standard curve generated with known concentrations of synthetic HHL.

Protocol 3: HHL Bioassay using a Reporter Strain

Bioassays utilize genetically engineered bacterial strains that produce a measurable signal (e.g., light, color) in the presence of specific AHLs.[19][20][21]

Materials:

  • AHL reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026).

  • Luria-Bertani (LB) agar plates.

  • Extracted AHL sample or bacterial culture to be tested.

  • Synthetic HHL standard.

Procedure (using C. violaceum CV026):

  • Prepare a lawn of the C. violaceum CV026 reporter strain on an LB agar plate. This strain is a mutant that cannot produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs.

  • Spot a small volume (e.g., 5-10 µL) of the extracted AHL sample onto the surface of the agar.

  • As a positive control, spot a known concentration of synthetic HHL.

  • As a negative control, spot the solvent used to resuspend the extract.

  • Incubate the plate at 30°C for 24-48 hours.

  • A purple halo around the spot indicates the presence of HHL or other short-chain AHLs. The diameter of the halo can be used for semi-quantitative analysis by comparing it to the halos produced by the standards.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathway of HHL, a typical experimental workflow for its detection, and a logical diagram of its downstream effects.

Quorum_Sensing_Pathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI Synthase HHL_low HHL (Low Density) LuxI->HHL_low Synthesis LuxR LuxR Receptor HHL_LuxR HHL-LuxR Complex LuxR->HHL_LuxR DNA DNA (lux box) HHL_LuxR->DNA Binds to Target_Genes Target Genes DNA->Target_Genes Activates/Represses Transcription HHL_high HHL (High Density) HHL_low->HHL_high Accumulation with cell density increase HHL_high->LuxR Binding

Caption: General signaling pathway of N-Hexanoyl-L-homoserine lactone (HHL) in a LuxI/LuxR-type quorum sensing system.

Experimental_Workflow start Bacterial Culture extraction AHL Extraction (Ethyl Acetate) start->extraction concentration Solvent Evaporation (Rotary Evaporator) extraction->concentration resuspension Resuspend in Solvent concentration->resuspension analysis Analysis resuspension->analysis hplc_ms HPLC-MS/MS (Quantification & Identification) analysis->hplc_ms Quantitative bioassay Bioassay (e.g., C. violaceum CV026) analysis->bioassay Qualitative results_quant Quantitative Data hplc_ms->results_quant results_qual Qualitative/Semi-quantitative Data bioassay->results_qual

Caption: A typical experimental workflow for the extraction and detection of N-Hexanoyl-L-homoserine lactone from a bacterial culture.

Logical_Relationships HHL N-Hexanoyl-L-homoserine lactone (HHL) LuxR Binds to LuxR-type Receptor HHL->LuxR Gene_Expression Alters Gene Expression LuxR->Gene_Expression Biofilm Biofilm Formation Gene_Expression->Biofilm Virulence Virulence Factor Production Gene_Expression->Virulence Metabolism Secondary Metabolite Production Gene_Expression->Metabolism Motility Motility Gene_Expression->Motility

Caption: Logical relationships illustrating the downstream biological effects of N-Hexanoyl-L-homoserine lactone signaling.

Conclusion

N-Hexanoyl-L-homoserine lactone is a pivotal signaling molecule in many Gram-negative bacteria, playing a central role in the coordination of group behaviors through quorum sensing. A thorough understanding of its synthesis, perception, and the downstream regulatory networks it controls is essential for researchers in microbiology, infectious disease, and biotechnology. The methodologies and data presented in this guide provide a solid foundation for further investigation into the intricate world of bacterial communication and for the development of novel strategies to manipulate these processes, such as the design of quorum sensing inhibitors to combat bacterial infections.

References

N-Hexanoyl-L-phenylalanine: An Uncharted Territory in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals a significant gap in the understanding of N-Hexanoyl-L-phenylalanine as a quorum sensing molecule. Despite extensive searches for its role in bacterial communication, detailed signaling pathways, quantitative activity data, and established experimental protocols remain elusive. This technical guide, therefore, serves to highlight the current state of knowledge and underscore the nascent stage of research into this specific compound within the broader context of bacterial cell-to-cell communication.

While the field of quorum sensing is rich with studies on N-acyl-homoserine lactones (AHLs) as the canonical signaling molecules in Gram-negative bacteria, N-acyl-amino acids, such as this compound, represent a less explored frontier. The foundational LuxI/LuxR paradigm, where a synthase (LuxI homolog) produces an AHL signal that binds to a cognate receptor (LuxR homolog) to regulate gene expression, is not documented for this compound.

Current Landscape and Related Research

Existing research provides tangential insights that may inform future investigations into N-acyl-phenylalanine compounds:

  • Biosynthesis of N-Acyl-Amino Acids: Bacteria possess the enzymatic machinery to produce N-acylated amino acids. For instance, studies have shown that Escherichia coli can synthesize N-acetyl-L-phenylalanine[1]. This capability suggests that the production of other N-acyl-phenylalanine derivatives, including the hexanoyl form, may be possible in various bacterial species.

  • Phenylalanine Metabolism in Pathogens: Key opportunistic pathogens like Pseudomonas aeruginosa have intricate metabolic pathways for L-phenylalanine[2][3]. While this metabolism is primarily linked to nutrition and the synthesis of other virulence-related molecules like the Pseudomonas quinolone signal (PQS), it indicates the importance of phenylalanine in bacterial physiology and pathogenesis[4].

  • Phenylalanine-Containing Signaling Molecules: In the Gram-positive bacterium Staphylococcus aureus, a non-ribosomal peptide synthetase (NRPS) is responsible for producing cyclic dipeptides containing phenylalanine, known as aureusimines (e.g., phevalin)[5][6]. These molecules are considered to have a role in signaling, although their precise function as quorum sensing molecules is still under investigation.

The Path Forward: A Call for Foundational Research

The absence of concrete data on this compound as a quorum sensing molecule presents a significant opportunity for novel research. To establish its role, the scientific community would need to undertake a series of foundational studies.

Proposed Experimental Workflow

The following diagram outlines a potential experimental workflow to investigate this compound as a putative quorum sensing molecule.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_screening Screening for Biological Activity cluster_identification Identification & Quantification cluster_genetic Genetic & Mechanistic Studies synthesis Synthesis of This compound screening Screen bacterial species for production or response synthesis->screening biosensor Develop a biosensor strain screening->biosensor extraction Extraction from bacterial supernatants screening->extraction mutagenesis Identify synthase & receptor genes (e.g., via transposon mutagenesis) biosensor->mutagenesis analysis LC-MS/MS analysis extraction->analysis gene_expression Transcriptomic analysis (RNA-seq) to identify regulated genes mutagenesis->gene_expression virulence Assess impact on virulence factor production & biofilm formation gene_expression->virulence

Figure 1. A proposed experimental workflow for the investigation of this compound in quorum sensing.

Concluding Remarks

For researchers, scientists, and drug development professionals, the topic of this compound as a quorum sensing molecule is presently a blank slate. While the chemical structure is intriguing and falls within the broader class of N-acyl-amino acids with known biological activities, its specific role in bacterial communication remains to be demonstrated. The future of this research hinges on the successful identification of bacteria that produce and/or respond to this molecule, the elucidation of its biosynthetic and signaling pathways, and the characterization of its impact on bacterial physiology and virulence. Until such foundational studies are conducted and published, a detailed technical guide on the core of this compound in quorum sensing cannot be compiled.

References

The Core Mechanism of Action of N-Hexanoyl-L-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyl-L-phenylalanine belongs to a class of N-acyl-L-phenylalanine derivatives that have garnered significant interest in the fields of dermatology and cosmetic science for their potent skin-lightening and depigmenting properties. This technical guide provides a comprehensive overview of the core mechanism of action of these compounds, with a particular focus on the well-studied analogue, Undecylenoyl Phenylalanine (commercially known as Sepiwhite™ MSH), as a representative model. The primary mode of action involves the antagonism of the alpha-melanocyte-stimulating hormone (α-MSH) at the Melanocortin 1 Receptor (MC1R), thereby inhibiting the initiation of the melanogenesis cascade. A secondary mechanism involves the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.

Primary Mechanism of Action: α-MSH Antagonism

The principal mechanism by which N-acyl-L-phenylalanine derivatives exert their depigmenting effects is by acting as competitive antagonists to α-MSH at the MC1R on the surface of melanocytes.[1][2][3][4][5][6][7] α-MSH is a key physiological stimulus for melanin production.[2][7] By blocking the binding of α-MSH to its receptor, this compound and its analogues prevent the initiation of the downstream signaling pathway that leads to melanin synthesis.[2][5][7] This "upstream" inhibition is a key differentiator from many other skin lightening agents that act further down the melanogenesis cascade.[7]

The binding of α-MSH to MC1R activates a G-protein-coupled signaling cascade. This involves the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanocyte gene expression, including the genes for key melanogenic enzymes such as tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). By preventing the initial α-MSH binding, N-acyl-L-phenylalanine derivatives effectively halt this entire signaling sequence.

Secondary Mechanism of Action: Tyrosinase Inhibition

In addition to their primary role as MC1R antagonists, some evidence suggests that N-acyl-L-phenylalanine derivatives may also directly inhibit the enzymatic activity of tyrosinase.[3] Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting tyrosinase, these compounds can further reduce the overall capacity of the cell to produce melanin.

Signaling Pathway Diagram

Melanogenesis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds G_Protein G-Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates MITF MITF PKA->MITF Activates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Upregulates Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Expresses L_DOPA L-DOPA Tyrosinase->L_DOPA Catalyzes Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Catalyzes Melanin Melanin L_Tyrosine L-Tyrosine L_Tyrosine->L_DOPA L_DOPA->Dopaquinone Dopaquinone->Melanin Polymerization N_Hexanoyl_L_Phe This compound N_Hexanoyl_L_Phe->MC1R Antagonizes N_Hexanoyl_L_Phe->Tyrosinase Inhibits

Melanogenesis signaling pathway and points of inhibition by this compound.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data for the closely related Undecylenoyl Phenylalanine and other relevant tyrosinase inhibitors provide valuable context for its potential efficacy.

Table 1: Efficacy of Undecylenoyl Phenylalanine in Cosmetic Formulations

ParameterConcentrationStudy TypeResultsReference
Hyperpigmentation Reduction1% (in combination with 5% Niacinamide)In vivo (Human)Significantly more effective than 5% niacinamide alone in reducing the appearance of hyperpigmentation after 8 weeks.[8]
Melasma Treatment2%In vivo (Human, double-blind, vehicle-controlled)Effective in the treatment of melasma in females.[8]
Solar Lentigines Treatment2%In vivo (Human, randomized, double-blind, vehicle-controlled)Effective in the treatment of solar lentigines.[9]

Table 2: Comparative Inhibitory Activity of Various Tyrosinase Inhibitors

CompoundIC50 (Mushroom Tyrosinase)Inhibition TypeReference
Kojic Acid> 0.5 mM (human tyrosinase)Mixed[10]
3-Phenyllactic Acid3.50 mMMixed[10]
L-Pyroglutamic Acid3.38 mMCompetitive[10]
Malic Acid3.91 mMMixed[10]
Puerol A2.2 µM (monophenolase), 3.8 µM (diphenolase)Competitive, Reversible, Slow-binding[11]

Experimental Protocols

Mushroom Tyrosinase Activity Assay

This in vitro assay is commonly used to screen for tyrosinase inhibitors.

Materials:

  • Mushroom Tyrosinase (e.g., 30 U/mL in phosphate buffer)

  • L-DOPA (3,4-dihydroxyphenylalanine) solution (e.g., 0.85 mM in phosphate buffer)

  • Phosphate Buffer (e.g., 20 mM, pH 6.8)

  • Test compound (this compound) solution at various concentrations

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure: [1]

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound solution to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Incubate the plate at 25°C for 20 minutes.

  • Measure the absorbance of the formed dopachrome at 492 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of tyrosinase activity.

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the effect of a test compound on melanin production in a relevant cell line.

Materials:

  • B16F10 murine melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • α-MSH (optional, to stimulate melanogenesis)

  • Test compound (this compound) solution at various concentrations

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., 1N NaOH with 10% DMSO)

  • 6-well plates

  • Microplate reader

Procedure: [5][12]

  • Seed B16F10 cells in 6-well plates at a density of, for example, 2.5 x 104 cells/well and incubate for 24 hours.

  • Replace the medium with fresh medium containing various concentrations of the test compound. α-MSH can be added to stimulate melanin production.

  • Incubate the cells for an additional 48-72 hours.

  • Wash the cells with PBS and harvest the cell pellets.

  • Solubilize the cell pellets in the lysis buffer (e.g., 100 µL of 1N NaOH) and incubate at 60°C for 1-2 hours to dissolve the melanin.

  • Measure the absorbance of the dissolved melanin at 405 nm or 492 nm using a microplate reader.

  • The melanin content can be normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).

Conclusion

This compound and related N-acyl-L-phenylalanine derivatives represent a sophisticated class of skin lightening agents. Their primary mechanism of action, the antagonism of α-MSH at the MC1R, provides a highly targeted approach to inhibiting melanogenesis at its earliest stage. This, potentially coupled with a secondary direct inhibitory effect on tyrosinase, makes them effective molecules for addressing hyperpigmentation. The provided experimental protocols serve as a foundation for researchers to further investigate the specific quantitative effects and detailed molecular interactions of this compound and to develop novel and efficacious dermatological and cosmetic formulations. Further research is warranted to determine the specific binding affinities and inhibitory constants of this compound for both MC1R and tyrosinase to fully elucidate its potency and therapeutic potential.

References

The Core of N-Hexanoyl-L-phenylalanine Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl amino acids (NAAAs) are a class of lipid signaling molecules involved in a variety of physiological processes. Among these, N-Hexanoyl-L-phenylalanine is a molecule of growing interest due to its potential biological activities. This technical guide provides an in-depth overview of the putative biosynthesis pathway of this compound, drawing upon current knowledge of N-acyl amino acid synthesis. The guide details potential enzymatic routes, relevant quantitative data for precursor synthesis, and experimental protocols for its enzymatic synthesis and analysis. Furthermore, it explores the potential signaling roles of N-acyl phenylalanines.

Putative Biosynthesis Pathway of this compound

While a specific and fully elucidated biosynthesis pathway for this compound has not been documented, a putative pathway can be constructed based on the well-established biosynthesis of its precursors, L-phenylalanine and Hexanoyl-CoA, and the known mechanisms of N-acyl amino acid formation.

The overall proposed pathway involves two main stages:

  • Biosynthesis of Precursors: The synthesis of L-phenylalanine and Hexanoyl-CoA.

  • Condensation Reaction: The enzymatic joining of L-phenylalanine and a hexanoyl group donor.

Biosynthesis of L-Phenylalanine

L-phenylalanine is an aromatic amino acid synthesized from the central metabolite chorismate. In many organisms, including bacteria and plants, two primary pathways lead to the formation of L-phenylalanine from chorismate: the arogenate pathway and the phenylpyruvate pathway.

L_Phenylalanine_Biosynthesis cluster_arogenate Arogenate Pathway cluster_phenylpyruvate Phenylpyruvate Pathway Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Arogenate Arogenate Prephenate->Arogenate Prephenate aminotransferase Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate dehydratase L_Phenylalanine L_Phenylalanine Arogenate->L_Phenylalanine Arogenate dehydratase Phenylpyruvate->L_Phenylalanine Phenylpyruvate aminotransferase

Caption: Biosynthesis pathways of L-phenylalanine from chorismate.

Biosynthesis of Hexanoyl-CoA

Hexanoyl-CoA is a short-chain acyl-CoA that is an intermediate in both fatty acid synthesis and β-oxidation of fatty acids. In the context of this compound biosynthesis, Hexanoyl-CoA serves as the activated hexanoyl group donor.

Putative N-Acylation of L-Phenylalanine

The final step in the biosynthesis of this compound is the condensation of L-phenylalanine with Hexanoyl-CoA. This reaction is likely catalyzed by an enzyme with N-acyltransferase or N-acyl amino acid synthase activity. Several enzyme classes are potential candidates for this reaction.

N_Hexanoyl_L_phenylalanine_Biosynthesis cluster_precursors Precursors cluster_product Product L-Phenylalanine L-Phenylalanine This compound This compound L-Phenylalanine->this compound Hexanoyl-CoA Hexanoyl-CoA Hexanoyl-CoA->this compound Enzyme Putative Enzyme (e.g., N-Acyl Amino Acid Synthase, Acyltransferase, Lipase) Enzyme->this compound Catalysis Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification & Analysis Reaction_Setup 1. Reaction Setup (L-Phe, Hexanoyl donor, Lipase, Solvent) Incubation 2. Incubation (Controlled Temp. & Agitation) Reaction_Setup->Incubation Monitoring 3. Reaction Monitoring (HPLC) Incubation->Monitoring Workup 4. Work-up (Filter enzyme, Remove solvent) Monitoring->Workup Reaction Complete Purification 5. Purification (Prep-HPLC or Flash Chromatography) Workup->Purification Characterization 6. Characterization (NMR, HRMS) Purification->Characterization Signaling_Pathway cluster_targets Potential Cellular Targets cluster_responses Downstream Cellular Responses This compound This compound GPCR GPCR This compound->GPCR Binds to Ion_Channel Ion Channel This compound->Ion_Channel Modulates Enzyme Enzyme This compound->Enzyme Inhibits Second_Messengers Second Messenger Modulation (e.g., cAMP, Ca²⁺) GPCR->Second_Messengers Membrane_Potential Changes in Membrane Potential Ion_Channel->Membrane_Potential Metabolic_Pathway Alteration of Metabolic Pathways Enzyme->Metabolic_Pathway

An In-depth Technical Guide to the Discovery and History of N-acyl Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl phenylalanine derivatives are a class of lipid signaling molecules that have garnered increasing interest for their diverse physiological roles and therapeutic potential. Structurally, they consist of a phenylalanine molecule linked via an amide bond to a fatty acid. This guide provides a comprehensive overview of the discovery, history, biological functions, and analytical methodologies related to N-acyl phenylalanine derivatives. It details their biosynthesis, signaling pathways, and quantitative presence in biological systems. Furthermore, this document offers detailed experimental protocols for their synthesis, extraction, and quantification, alongside an exploration of their significance in drug development.

Discovery and History

The journey to understanding N-acyl phenylalanine derivatives is intertwined with the broader exploration of N-acyl amino acids (NAAAs) and the endocannabinoid system.

Early Synthetic Work and the Schotten-Baumann Reaction

The chemical synthesis of N-acyl amino acids predates their discovery as endogenous molecules. The foundational chemistry for their synthesis, the Schotten-Baumann reaction, was first described in 1883 by German chemists Carl Schotten and Eugen Baumann.[1] This reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base, remains a cornerstone for the synthesis of N-acyl phenylalanine derivatives in the laboratory.[1][2] One of the earliest specific examples of a synthesized N-acyl phenylalanine is N-acetyl-L-phenylalanine, with literature on its synthesis and properties appearing in the mid-20th century.[3]

The Link to Endocannabinoid Research

A significant surge in interest in NAAAs, including N-acyl phenylalanines, emerged from the study of the endocannabinoid system. The discovery of N-arachidonoylethanolamine (anandamide), an endogenous ligand for cannabinoid receptors, spurred the search for other structurally related signaling lipids.[4][5] This research led to the identification of a wide array of NAAAs in mammalian tissues, initially considered as analogs of anandamide.[6]

Discovery as Endogenous Molecules

The development of advanced analytical techniques, particularly targeted lipidomics using mass spectrometry, was pivotal in the discovery of endogenous N-acyl phenylalanine derivatives. For instance, N-palmitoyl-phenylalanine has been identified in various organisms, including bamboo, the fruit fly (Drosophila melanogaster), soil microorganisms, and in rat and mouse brain and plasma.[7] These discoveries confirmed that N-acyl phenylalanines are not just synthetic curiosities but are indeed naturally occurring molecules with potential biological functions.

Biological Roles and Signaling Pathways

N-acyl phenylalanine derivatives are involved in a range of physiological processes, from energy metabolism to inflammation and insulin signaling.

Regulation of Energy Homeostasis

Long-chain N-acyl phenylalanines have been identified as regulators of energy balance. Notably, N-oleoyl-phenylalanine has been shown to regulate energy homeostasis.[4] These molecules can act as uncouplers of mitochondrial respiration independent of uncoupling protein 1 (UCP1), which may contribute to the regulation of glucose homeostasis.[2]

Modulation of Insulin Signaling

Recent studies have highlighted the impact of certain N-acyl phenylalanine derivatives on insulin signaling. N-lactoyl phenylalanine (Lac-Phe), a metabolite that increases with exercise, has been shown to disrupt insulin signaling in cell models.[8] Specifically, Lac-Phe can impair the insulin-stimulated phosphorylation of key proteins in the insulin signaling pathway, particularly in skeletal muscle cells.[8] This finding suggests a complex role for these molecules in metabolic regulation, with potential implications for conditions like insulin resistance.

Signaling Pathways

The precise signaling pathways for many N-acyl phenylalanine derivatives are still under investigation. However, evidence suggests they can interact with various receptors and enzymes.

  • G-protein Coupled Receptors (GPCRs): While direct binding of N-acyl phenylalanines to specific GPCRs is an active area of research, related N-acyl amino acids like N-arachidonoyl glycine have been shown to be agonists for orphan GPCRs such as GPR18 and GPR55.[9][10] It is hypothesized that N-acyl phenylalanines with similar acyl chains, like N-arachidonoyl-phenylalanine, may interact with these or other GPCRs.

  • Enzyme Inhibition: Some N-acyl phenylalanine derivatives exhibit inhibitory activity against key enzymes. For example, N-arachidonoyl-L-phenylalanine has been shown to inhibit fatty acid amide hydrolase (FAAH) and phospholipase D.[11] FAAH is the primary enzyme responsible for the degradation of anandamide, suggesting that N-acyl phenylalanines could modulate the endocannabinoid system.

Below is a diagram illustrating the potential signaling pathway for N-lactoyl phenylalanine's impact on insulin signaling.

insulin_signaling_disruption cluster_membrane Cell Membrane Insulin Receptor Insulin Receptor IRS IRS Insulin Receptor->IRS P PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 converts PDK1 PDK1 PIP2 PIP2 PIP2->PI3K PIP3->PDK1 Akt Akt PDK1->Akt P Downstream Effects Downstream Effects Akt->Downstream Effects N-lactoyl phenylalanine N-lactoyl phenylalanine N-lactoyl phenylalanine->Inhibition

Disruption of Insulin Signaling by N-lactoyl Phenylalanine.

Quantitative Data

The concentration of N-acyl phenylalanine derivatives in biological fluids and tissues can vary depending on the specific derivative and the physiological or pathological state.

N-acyl Phenylalanine DerivativeMatrixOrganismConcentration/LevelConditionReference
N-oleoyl-phenylalaninePlasmaHumanAssociated with cardiometabolic disease endpointsJackson Heart Study[12]
N-palmitoyl-phenylalanineBrainRatDetected-[7]
N-palmitoyl-phenylalaninePlasmaMouseDetected-[7]
N-acetyl-L-phenylalanineUrineHumanElevatedPhenylketonuria (PKU)[2][9]
N-lactoyl-phenylalaninePlasmaHumanInduced by exercise and food intake-[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and quantification of N-acyl phenylalanine derivatives.

Synthesis of N-oleoyl-phenylalanine via Schotten-Baumann Reaction

This protocol describes the synthesis of N-oleoyl-phenylalanine from oleoyl chloride and L-phenylalanine.

Materials:

  • L-Phenylalanine

  • Oleoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve L-phenylalanine (1 equivalent) in a 1 M NaOH solution in a round-bottom flask and cool to 0-5 °C in an ice bath.

  • In a separate flask, dissolve oleoyl chloride (1.1 equivalents) in DCM.

  • Add the oleoyl chloride solution dropwise to the stirring phenylalanine solution over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N-oleoyl-phenylalanine.

synthesis_workflow start Start dissolve_phe Dissolve L-Phenylalanine in NaOH solution start->dissolve_phe dissolve_oleoyl Dissolve Oleoyl Chloride in DCM start->dissolve_oleoyl reaction Combine and React (0-10 °C, then RT) dissolve_phe->reaction dissolve_oleoyl->reaction workup Aqueous Workup (Separation, HCl wash, Brine wash) reaction->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify end N-oleoyl-phenylalanine purify->end

Workflow for the synthesis of N-oleoyl-phenylalanine.
Extraction of N-acyl Phenylalanines from Plasma

This protocol is for the liquid-liquid extraction of N-acyl phenylalanines from plasma samples for subsequent LC-MS/MS analysis.

Materials:

  • Plasma sample

  • Internal standard (e.g., d8-N-arachidonoyl-phenylalanine)

  • Methanol (MeOH), ice-cold

  • Chloroform (CHCl₃), ice-cold

  • Water (H₂O), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add a known amount of the internal standard.

  • Add 400 µL of ice-cold MeOH and vortex for 30 seconds to precipitate proteins.

  • Add 800 µL of ice-cold CHCl₃ and vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C to separate the layers.

  • Carefully collect the lower organic layer containing the lipids.

  • Dry the organic extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of MeOH) for LC-MS/MS analysis.

Quantification by LC-MS/MS

This protocol provides a general framework for the quantification of N-acyl phenylalanines using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

LC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 60% B, increase to 98% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Negative ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • N-oleoyl-phenylalanine: Precursor ion (m/z) 428.3 -> Product ion (m/z) 281.2

    • N-palmitoyl-phenylalanine: Precursor ion (m/z) 402.3 -> Product ion (m/z) 255.2

    • N-arachidonoyl-phenylalanine: Precursor ion (m/z) 450.3 -> Product ion (m/z) 303.2

    • Note: Specific transitions should be optimized for the instrument used.

analysis_workflow sample Plasma Sample + Internal Standard extraction Liquid-Liquid Extraction (MeOH/CHCl₃) sample->extraction drydown Dry Down Extract (Nitrogen Stream) extraction->drydown reconstitute Reconstitute in Solvent drydown->reconstitute lcms LC-MS/MS Analysis (C18 column, MRM mode) reconstitute->lcms quant Quantification (vs. Standard Curve) lcms->quant

Workflow for Extraction and Analysis of N-acyl Phenylalanines.

Applications in Drug Development

The diverse biological activities of N-acyl phenylalanine derivatives make them attractive candidates for drug discovery and development.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the therapeutic properties of N-acyl phenylalanine derivatives. For example, a series of N-acyl-phenylalanines were synthesized and evaluated as oral hypoglycemic agents.[13] This research led to the development of N-(4-ethylbenzoyl)-D-phenylalanine, which was found to be significantly more potent than the initial lead compound.[13] In another study, N-acyl-L-phenylalanine derivatives were investigated as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes.[14] These studies provide a roadmap for designing novel therapeutics based on the N-acyl phenylalanine scaffold.

Therapeutic Potential
  • Metabolic Diseases: Given their role in energy homeostasis and insulin signaling, N-acyl phenylalanine derivatives are being explored as potential therapeutics for type 2 diabetes and obesity.

  • Inflammatory Diseases: Their interaction with targets like VLA-4 suggests potential applications in treating inflammatory conditions such as asthma and multiple sclerosis.

  • Neurological Disorders: The presence of N-acyl phenylalanines in the brain and their ability to modulate enzymes like FAAH suggest they may have roles in neuroinflammation and neurodegenerative diseases.

Conclusion

N-acyl phenylalanine derivatives have evolved from being simple synthetic compounds to recognized endogenous signaling molecules with significant physiological roles. Their history is a testament to the advancements in analytical chemistry that have enabled their discovery and quantification in biological systems. With ongoing research into their signaling pathways and therapeutic potential, N-acyl phenylalanine derivatives represent a promising class of molecules for the development of novel drugs targeting a range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to further explore this exciting area of lipid research.

References

Navigating the Solubility Landscape of N-Hexanoyl-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyl-L-phenylalanine is a lipoamino acid, a class of molecules gaining interest in various fields, including drug delivery, material science, and cosmetics, due to their amphiphilic nature and biocompatibility. A fundamental physicochemical property governing the application and formulation of this compound is its solubility in different solvent systems. This technical guide provides a comprehensive overview of the available solubility data for structurally related compounds, outlines detailed experimental protocols for solubility determination, and offers a theoretical framework for understanding the solubility of N-acylated amino acids. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide leverages data from its parent amino acid, L-phenylalanine, and a closely related N-acylated derivative, N-Acetyl-L-phenylalanine, to provide a predictive and methodological resource for researchers.

Theoretical Considerations: The Impact of N-Acylation on Solubility

Amino acids are zwitterionic molecules, exhibiting both acidic and basic functional groups, which generally confers good solubility in polar solvents like water. The addition of an acyl group to the alpha-amino group, in this case, a hexanoyl chain, significantly alters the molecule's physicochemical properties.

The introduction of the six-carbon hexanoyl chain increases the lipophilicity of the L-phenylalanine molecule. This modification is expected to decrease its solubility in polar solvents such as water and increase its solubility in organic solvents. The longer the acyl chain, the more pronounced this effect is anticipated to be. Fatty acid amides, including N-acylated amino acids, generally exhibit limited aqueous solubility.

Quantitative Solubility Data of Related Compounds

While specific data for this compound is not available, the following tables summarize the quantitative solubility of L-phenylalanine and N-Acetyl-L-phenylalanine in various solvents. This information serves as a valuable baseline for estimating the solubility of this compound.

Table 1: Solubility of L-Phenylalanine in Water at Various Temperatures

Temperature (K)Solubility (g / 100g Water)
273.152.02
283.152.39
293.152.82
303.153.32
313.153.92
323.154.64
333.155.49
343.156.51

Table 2: Solubility of L-Phenylalanine in Aqueous Ethanol and Methanol Solutions at 298.15 K

Solvent SystemMole Fraction of AlcoholSolubility (Mole Fraction x 10³)
Ethanol-Water 0.0003.01
0.0571.84
0.1230.98
0.1990.53
0.2920.27
0.4090.14
0.5620.07
0.7710.03
Methanol-Water 0.0003.01
0.1091.95
0.2351.21
0.3860.71
0.5710.40
0.8060.21

Table 3: Solubility of N-Acetyl-L-phenylalanine in Various Solvents at 25°C

SolventSolubility (w%)
Water0.73
Acetone4.3
Ethyl Acetate0.79
Chloroform0.34

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound. These protocols are based on established methods used for amino acids and their derivatives.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

Materials:

  • This compound

  • Selected solvents of interest

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

  • Centrifuge the samples at a high speed to pellet any remaining suspended solid.

  • Carefully withdraw a known aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the original concentration in the saturated solution to determine the solubility.

Gravimetric Method

This method is suitable for determining solubility in volatile solvents.

Materials:

  • This compound

  • Selected volatile solvents

  • Thermostatically controlled water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Oven or vacuum desiccator

Procedure:

  • Prepare a saturated solution as described in the isothermal shake-flask method (Steps 1-5).

  • Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.

  • Evaporate the solvent completely in an oven at a temperature below the decomposition point of the compound or in a vacuum desiccator.

  • Once the solvent is fully evaporated and a constant weight is achieved, weigh the container with the dried solute.

  • The difference in weight gives the mass of the dissolved this compound.

  • Calculate the solubility based on the mass of the solute and the initial volume of the supernatant.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for experimental solubility determination and a potential signaling pathway where N-acylated amino acids might be involved.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Equilibrate in thermostatically controlled shaker bath A->B C Centrifuge to separate undissolved solid B->C D Withdraw supernatant C->D E Dilute aliquot D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate solubility F->G

Caption: Experimental workflow for solubility determination.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Receptor Receptor (e.g., GPCR) SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Receptor->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Ligand This compound (Extracellular) Ligand->Receptor

Caption: Hypothetical signaling pathway for N-acylated amino acids.

Conclusion

This technical guide provides a foundational resource for researchers working with this compound. While direct solubility data is currently unavailable, the information on L-phenylalanine and N-Acetyl-L-phenylalanine offers a strong predictive basis. The detailed experimental protocols provided herein will enable researchers to generate precise and reliable solubility data for this compound in various solvent systems, which is critical for its formulation and application in scientific and industrial settings. The provided visualizations offer a clear workflow for these experiments and a conceptual framework for its potential biological activity.

Physical and chemical properties of N-Hexanoyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexanoyl-L-phenylalanine is a fascinating, yet understudied, N-acyl amino acid. This class of molecules, characterized by a fatty acid linked to an amino acid, is gaining significant attention in biochemical and pharmacological research due to their diverse biological activities. As structural analogs of endocannabinoids, they represent a promising area for the development of novel therapeutics. This technical guide provides a detailed overview of the known and predicted physical and chemical properties of this compound, a comprehensive experimental protocol for its synthesis, and an exploration of its potential role in cellular signaling pathways.

Physical and Chemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₁₅H₂₁NO₃---
Molecular Weight 263.33 g/mol Calculated from the molecular formula.
Appearance White to off-white solidBased on similar N-acyl amino acids.
Melting Point 100-110 °CEstimated based on the melting points of L-phenylalanine (~283 °C) and hexanoic acid (-3.4 °C), and related N-acyl amino acids. The presence of the amide bond and the aliphatic chain will significantly influence this property.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the presence of hydrogen bonding and van der Waals forces. Decomposition is likely at elevated temperatures.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF). Sparingly soluble in water.The hydrophobic hexanoyl chain will decrease water solubility compared to L-phenylalanine.
pKa (Carboxylic Acid) ~3.5 - 4.5The carboxylic acid pKa is expected to be slightly higher than that of unmodified L-phenylalanine (~2.2) due to the electronic effects of the acyl group.

Table 2: Spectroscopic Data Predictions

TechniquePredicted Features
¹H NMR Signals corresponding to the aromatic protons of the phenylalanine ring, the alpha-proton of the amino acid backbone, the methylene protons of the hexanoyl chain, and the terminal methyl group.
¹³C NMR Resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the hexanoyl chain.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ at approximately m/z 264.16.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and aromatic C-H stretching.

Experimental Protocols: Synthesis of this compound

The following protocol describes a standard method for the synthesis of this compound via the acylation of L-phenylalanine with hexanoyl chloride.

Materials and Reagents
  • L-Phenylalanine

  • Hexanoyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Synthesis Procedure

Scheme 1: Synthesis of this compound

Synthesis L_Phe L-Phenylalanine Reagents NaHCO₃, H₂O/DCM L_Phe->Reagents Hex_Cl Hexanoyl Chloride Hex_Cl->Reagents Product This compound Reagents->Product

Caption: Reaction scheme for the synthesis of this compound.

  • Dissolution of L-Phenylalanine: In a 250 mL round-bottom flask, dissolve L-phenylalanine (1 equivalent) in a 1 M aqueous solution of sodium bicarbonate (2.5 equivalents). Stir the mixture at room temperature until the L-phenylalanine is completely dissolved. This will form the sodium salt of the amino acid, which is more soluble and reactive.

  • Acylation Reaction: To the stirring solution, add dichloromethane (DCM). Cool the biphasic mixture to 0 °C in an ice bath. Slowly add hexanoyl chloride (1.1 equivalents) dropwise to the reaction mixture over a period of 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, deionized water, and brine. The acid wash removes any unreacted starting materials and the sodium bicarbonate.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, comparing the obtained data with the predicted values.

Biological Activity and Signaling Pathways

N-acyl amino acids are recognized as a class of endogenous signaling lipids with diverse physiological roles.[1] They are often considered part of the "endocannabinoidome," a complex signaling system that includes the endocannabinoids and related molecules.[1] While the specific signaling pathways of this compound have not been elucidated, we can infer potential mechanisms based on the known activities of other N-acyl amino acids.

Potential Molecular Targets

N-acyl amino acids have been shown to interact with a variety of molecular targets, including:

  • G protein-coupled receptors (GPCRs): Some N-acyl amino acids can modulate the activity of GPCRs, including orphan receptors.

  • Ion Channels: Certain members of this class can directly interact with and modulate the function of ion channels.

  • Enzymes: N-acyl amino acids can act as substrates for or inhibitors of various enzymes, such as fatty acid amide hydrolase (FAAH), which is responsible for the degradation of anandamide.

Generalized Signaling Pathway

The following diagram illustrates a generalized signaling pathway for an N-acyl amino acid, which could be applicable to this compound.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor GPCR / Ion Channel This compound->Receptor Binds to Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Changes in Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A generalized signaling pathway for N-acyl amino acids.

This proposed pathway suggests that this compound, upon binding to a cell surface receptor, could initiate an intracellular signaling cascade, leading to changes in gene expression and ultimately a specific cellular response. The exact nature of the receptor, effector proteins, and downstream targets for this compound remains a key area for future research.

Conclusion and Future Directions

This compound represents a molecule of significant interest within the expanding field of lipid signaling. While its specific properties and biological functions are yet to be fully characterized, the information available for related N-acyl amino acids provides a strong foundation for future investigation. The synthetic protocol detailed in this guide offers a clear pathway for researchers to produce this compound for further study. Future research should focus on the experimental determination of its physicochemical properties, the elucidation of its specific molecular targets, and the characterization of its physiological and pharmacological effects. Such studies will be invaluable for understanding the broader role of N-acyl amino acids in health and disease and could pave the way for the development of novel therapeutic agents.

References

N-Hexanoyl-L-phenylalanine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific stability data for N-Hexanoyl-L-phenylalanine is limited. The information presented herein is largely based on the known stability profile of its parent compound, L-phenylalanine, and general principles of chemical stability for N-acylated amino acids. This guide should be used as a starting point for stability assessment, and specific studies on this compound are highly recommended.

Introduction

This compound is an N-acylated derivative of the essential amino acid L-phenylalanine. The addition of the hexanoyl group modifies the physicochemical properties of the parent amino acid, potentially influencing its solubility, lipophilicity, and biological activity. Understanding the stability and optimal storage conditions of this compound is critical for its application in research and drug development to ensure its integrity and reproducibility of results. This technical guide provides a summary of the available stability information for the parent compound, L-phenylalanine, and outlines general best practices for the storage and handling of N-acylated amino acids.

Stability Profile of L-Phenylalanine

Summary of L-Phenylalanine Stability and Storage:

ParameterRecommendationSource
Physical State White crystalline powder
Storage Temperature Cool, dry, well-ventilated place
Light Sensitivity No specific information, but protection from light is generally recommended for organic compounds.
Hygroscopicity Avoid dust formation, suggesting it may be a fine powder. Keep containers tightly closed.
pH of 1% Aqueous Solution 5.4 - 6.0
Incompatibilities Strong oxidizing agents, strong acids, strong bases.
Hazardous Decomposition Products Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Postulated Degradation Pathways

The hexanoyl amide bond in this compound is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield L-phenylalanine and hexanoic acid. The rate of this hydrolysis is expected to be influenced by pH and temperature.

In a biological context, the degradation of the parent L-phenylalanine is well-characterized. The primary metabolic pathway involves the hydroxylation of phenylalanine to tyrosine by the enzyme phenylalanine hydroxylase. This is a crucial step in the biosynthesis of catecholamines and thyroid hormones.

Recommended Storage Conditions for this compound

Based on the general principles for N-acylated amino acids and the data for L-phenylalanine, the following storage conditions are recommended for this compound:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable, especially if in solution.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation.

  • Container: Use a tightly sealed, light-resistant container.

  • Solutions: If stored in solution, use a buffered solution at a pH near neutral (pH 6-7) to minimize hydrolysis. Aqueous solutions should be prepared fresh. For longer-term storage in solution, consider aprotic solvents and freezing.

Experimental Protocols for Stability Assessment

A comprehensive stability testing protocol for this compound should be established. The following is a general workflow.

Analytical Method Development

A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Example HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (likely around 254 nm).

  • Column Temperature: 25-30 °C.

Method validation should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidation: 3% hydrogen peroxide at room temperature.

  • Thermal Stress: Dry heat (e.g., 80 °C).

  • Photostability: Exposure to light (ICH Q1B guidelines).

Samples should be analyzed at various time points to track the formation of degradants.

Visualizations

General Workflow for Stability Testing

Stability_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Long-Term Stability MD_Start Develop Stability-Indicating Analytical Method (e.g., HPLC) MD_Val Validate Method (ICH Guidelines) MD_Start->MD_Val FD_Start Expose Compound to Stress Conditions MD_Val->FD_Start FD_Conditions Acidic Basic Oxidative Thermal Photolytic FD_Start->FD_Conditions FD_Analysis Analyze Samples at Time Points FD_Conditions->FD_Analysis FD_ID Identify Degradation Products FD_Analysis->FD_ID LTS_Start Store at Recommended Conditions FD_ID->LTS_Start LTS_Timepoints Pull Samples at Defined Intervals LTS_Start->LTS_Timepoints LTS_Analysis Analyze Samples LTS_Timepoints->LTS_Analysis LTS_Report Determine Shelf-Life LTS_Analysis->LTS_Report

Caption: General workflow for assessing the stability of a chemical compound.

Potential Hydrolytic Degradation of this compound

Hydrolysis NHP This compound LP L-Phenylalanine NHP->LP Hydrolysis (Acid or Base) HA Hexanoic Acid NHP->HA Hydrolysis (Acid or Base)

Caption: Postulated hydrolytic degradation of this compound.

The Emerging Role of N-Acyl Amino Acids in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAs) represent a growing class of endogenous lipid signaling molecules, structurally characterized by a fatty acid linked to an amino acid via an amide bond.[1][2] These molecules are chemically related to the well-studied endocannabinoids and are increasingly recognized for their diverse physiological roles and therapeutic potential.[3] This technical guide provides a comprehensive overview of the core principles of NAA signaling, including their biosynthesis, molecular targets, and degradation pathways. It is designed to serve as a foundational resource for professionals in biomedical research and drug development, offering detailed experimental methodologies and quantitative data to facilitate further investigation into this exciting field.

Biosynthesis and Degradation of N-Acyl Amino acids

The cellular concentrations of NAAs are tightly regulated by a balance of biosynthetic and degradative enzymatic pathways. While hundreds of potential NAA species can be generated from various fatty acids and amino acids, the precise metabolic routes for many are still under investigation.[2]

Key Biosynthetic Pathways

Two primary pathways for the synthesis of N-acyl glycines (NAGlys), a well-studied class of NAAs, have been described:

  • Direct Condensation: This pathway involves the direct joining of a fatty acid (or its coenzyme A derivative) with an amino acid.[2]

    • Cytochrome c: This enzyme can catalyze the formation of N-arachidonoyl glycine (NAraGly), N-arachidonoyl serine (NAraSer), N-arachidonoyl alanine (NAraAla), and N-arachidonoyl γ-aminobutyric acid (NAraGABA) from the corresponding acyl-CoA and amino acid.[2]

    • Glycine N-acyltransferase-like enzymes (GLYATL2 and GLYATL3): These enzymes mediate the formation of amide bonds between medium- and long-chain acyl-CoAs and glycine.[2]

  • Oxidative Metabolism of N-acylethanolamines: N-arachidonoyl ethanolamine (anandamide) can be oxidized to NAraGly through the sequential action of alcohol dehydrogenase and aldehyde dehydrogenase.[2]

The enzyme peptidase M20 domain-containing 1 (PM20D1) is a key bidirectional enzyme that can both synthesize and hydrolyze certain NAAs, particularly those with large, hydrophobic amino acid residues.[4][5] It is a secreted enzyme found in the circulation and is implicated in the regulation of energy homeostasis.[5]

Key Degradative Pathways

The primary enzyme responsible for the degradation of many NAAs is Fatty Acid Amide Hydrolase (FAAH) .[4] FAAH is an integral membrane enzyme that hydrolyzes the amide bond of NAAs, releasing the constituent fatty acid and amino acid.[4] FAAH also degrades other bioactive lipids, including anandamide.[6] The inhibition of FAAH leads to an increase in the endogenous levels of its substrates, a strategy that has been explored for therapeutic purposes.

Signaling Pathways of N-Acyl Amino Acids

NAAs exert their biological effects by interacting with a variety of molecular targets, including G protein-coupled receptors (GPCRs) and ion channels.[7] Different NAAs exhibit distinct receptor affinities and signaling profiles, contributing to their diverse physiological functions.

G Protein-Coupled Receptors (GPCRs)

Several orphan GPCRs have been identified as receptors for NAAs:

  • GPR18: N-arachidonoyl glycine (NAraGly) has been identified as a ligand for GPR18.[8][9] Activation of GPR18 by NAraGly can lead to the inhibition of adenylyl cyclase and subsequent cellular responses, such as directed cell migration.[8][9]

  • GPR55: This receptor is activated by several lipid ligands, including oleoylethanolamide (OEA).[10] GPR55 signaling is coupled to Gαq and Gα12/13 proteins, leading to downstream activation of phospholipase C (PLC) and RhoA.[11]

  • GPR92: This receptor is activated by various lysophosphatidic acids and some N-acyl amino acids.[12] It couples to Gq/11 and G12/13 proteins, stimulating downstream signaling cascades.[13]

The following diagrams illustrate the known signaling pathways for GPR18 and GPR55.

GPR18_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NAraGly N-Arachidonoyl Glycine (NAraGly) GPR18 GPR18 NAraGly->GPR18 Binds Gi_Go Gαi/o GPR18->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Migration) PKA->CellularResponse Phosphorylates Targets

Caption: GPR18 signaling pathway initiated by N-arachidonoyl glycine.

GPR55_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space OEA Oleoylethanolamide (OEA) GPR55 GPR55 OEA->GPR55 Binds Gq_G1213 Gαq / Gα12/13 GPR55->Gq_G1213 Activates PLC Phospholipase C (PLC) Gq_G1213->PLC Activates RhoA RhoA Gq_G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Cytoskeletal_rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_rearrangement Induces IP3 IP3 PIP2->IP3 Forms DAG DAG PIP2->DAG Forms Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: GPR55 signaling pathway activated by oleoylethanolamide.

Quantitative Data on N-Acyl Amino Acid Signaling

The following tables summarize available quantitative data for the interaction of NAAs with their molecular targets and their endogenous concentrations. This data is crucial for understanding the potency and physiological relevance of these signaling molecules.

Table 1: Receptor Binding and Activation Data for N-Acyl Amino Acids

N-Acyl Amino AcidReceptorAssay TypeValueReference
N-Arachidonoyl Glycine (NAraGly)GPR18cAMP InhibitionIC₅₀ = 20 nM[14]
Oleoylethanolamide (OEA)GPR55GTPγS BindingEC₅₀ = 0.44 µM[10]
Palmitoylethanolamide (PEA)GPR55GTPγS BindingEC₅₀ = 4 nM[15]
Anandamide (AEA)GPR55GTPγS BindingEC₅₀ = 18 nM[15]
2-Arachidonoyl Glycerol (2-AG)GPR55GTPγS BindingEC₅₀ = 3 nM[15]

Table 2: Endogenous Concentrations of N-Acyl Amino Acids in Tissues

N-Acyl Amino AcidTissueConcentrationReference
N-Arachidonoyl Glycine (NAraGly)Spinal Cord~140 pmol/g (dry weight)[12]
N-Arachidonoyl Glycine (NAraGly)Small Intestine~140 pmol/g (dry weight)[12]
N-Arachidonoyl Glycine (NAraGly)Brain~80-100 pmol/g (dry weight)[12]
N-Arachidonoyl Glycine (NAraGly)Kidney~80-100 pmol/g (dry weight)[12]
N-Arachidonoyl Glycine (NAraGly)Skin~80-100 pmol/g (dry weight)[12]
N-docosanoyl taurine (C22:0 NAT)Liver25-50 pmol/g[16]
N-nervonoyl taurine (C24:1 NAT)Liver25-50 pmol/g[16]

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate study of NAAs. The following sections provide methodologies for key experiments in NAA research.

Quantification of N-Acyl Amino Acids by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for the extraction and quantification of NAAs from biological tissues.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis Homogenize 1. Homogenize Tissue in ice-cold buffer Spike 2. Spike with Internal Standard Homogenize->Spike Extract 3. Liquid-Liquid Extraction (e.g., with ethyl acetate) Spike->Extract Evaporate 4. Evaporate Solvent under nitrogen Extract->Evaporate Reconstitute 5. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 6. Inject sample onto LC column Reconstitute->Inject Separate 7. Chromatographic Separation (e.g., C18 column) Inject->Separate Ionize 8. Electrospray Ionization (ESI) Separate->Ionize Detect 9. Mass Spectrometry (e.g., Triple Quadrupole) Ionize->Detect Quantify 10. Quantify based on standard curve Detect->Quantify

Caption: General workflow for NAAA quantification by LC-MS.

Detailed Steps:

  • Tissue Homogenization: Homogenize approximately 10-50 mg of tissue in an appropriate ice-cold buffer (e.g., phosphate-buffered saline).

  • Internal Standard Spiking: Add a known amount of a deuterated or ¹³C-labeled NAA internal standard to the homogenate to account for extraction variability and matrix effects.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction to isolate the lipids. A common method is the Folch extraction using a chloroform:methanol mixture, followed by phase separation.

  • Solvent Evaporation: Evaporate the organic solvent phase to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Separate the NAAs using a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.

    • Detect the NAAs using a mass spectrometer equipped with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Quantify the endogenous NAAs by comparing their peak areas to that of the internal standard and a standard curve generated with known amounts of each analyte.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This fluorometric assay is a common method to measure the enzymatic activity of FAAH in tissue homogenates or cell lysates.[1][8][17]

FAAH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis PrepareLysate 1. Prepare tissue/cell lysate in assay buffer Incubate 4. Mix lysate and substrate in a 96-well plate PrepareLysate->Incubate PrepareSubstrate 2. Prepare FAAH substrate solution PrepareSubstrate->Incubate PrepareStandards 3. Prepare AMC standard curve Calculate 6. Calculate activity from the standard curve PrepareStandards->Calculate Measure 5. Incubate at 37°C and measure fluorescence kinetically Incubate->Measure Measure->Calculate

Caption: Workflow for a fluorometric FAAH activity assay.

Materials:

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Fluorescent standard (7-amino-4-methylcoumarin - AMC)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~465 nm)

Procedure:

  • Prepare Lysates: Homogenize tissues or lyse cells in ice-cold FAAH Assay Buffer. Determine the protein concentration of the lysate.

  • Prepare Standard Curve: Prepare a series of dilutions of the AMC standard in FAAH Assay Buffer in the 96-well plate.

  • Set up Reactions: In separate wells, add the cell or tissue lysate. For background control, include wells with lysate and a specific FAAH inhibitor.

  • Initiate Reaction: Add the FAAH substrate to all wells to start the reaction.

  • Measure Fluorescence: Immediately place the plate in a fluorometer pre-set to 37°C and measure the increase in fluorescence over time (kinetic mode).

  • Calculate Activity: Determine the rate of AMC production from the linear portion of the kinetic curve. Convert the fluorescence units to pmol of AMC using the standard curve and normalize the activity to the amount of protein in the lysate (e.g., in pmol/min/mg protein).

Radioligand Binding Assay for NAA Receptors

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of unlabeled NAAs for their receptors.[18][19][20]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis PrepareMembranes 1. Prepare cell membranes expressing the receptor Incubate 4. Incubate membranes, radioligand, and competitor PrepareMembranes->Incubate PrepareRadioligand 2. Prepare radiolabeled ligand solution PrepareRadioligand->Incubate PrepareCompetitor 3. Prepare serial dilutions of unlabeled NAA PrepareCompetitor->Incubate Filter 5. Separate bound from free ligand by filtration Incubate->Filter Wash 6. Wash filters to remove nonspecific binding Filter->Wash Count 7. Measure radioactivity on filters Wash->Count Analyze 8. Determine IC₅₀ and Ki values Count->Analyze

Caption: General workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., GPR18, GPR55, or GPR92)

  • Radiolabeled NAA ligand (e.g., [³H]NAraGly)

  • Unlabeled NAA competitor

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled NAA competitor. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

  • Equilibration: Allow the binding reaction to reach equilibrium (time and temperature will need to be optimized for each receptor).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

N-acyl amino acids are a rapidly expanding class of lipid signaling molecules with significant implications for human health and disease. Their involvement in diverse physiological processes, including inflammation, pain, and metabolism, makes them attractive targets for novel therapeutic interventions. This technical guide provides a foundational understanding of NAA biology, offering key quantitative data and detailed experimental protocols to empower further research. Future studies will undoubtedly uncover additional members of this lipid family, elucidate their complex signaling networks in greater detail, and pave the way for the development of innovative NAA-based therapies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Hexanoyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAs) are a class of lipid signaling molecules that are gaining increasing attention in biomedical research. Structurally, they consist of a fatty acid linked to an amino acid via an amide bond. These molecules are endogenous in mammals and are implicated in a variety of physiological processes.[1][2] N-Hexanoyl-L-phenylalanine, a member of this class, is of particular interest for its potential role in metabolic regulation and cell signaling. NAAs are structurally related to endocannabinoids, such as anandamide, and are considered part of the expanded endocannabinoidome.[1][2] Their biological activities are diverse, ranging from involvement in glucose homeostasis to potential roles in inflammation and pain signaling, often mediated through interactions with G-protein coupled receptors (GPCRs).[3]

This document provides a detailed protocol for the chemical synthesis of this compound. The synthesis is based on the well-established Schotten-Baumann reaction, a reliable method for the N-acylation of amino acids.[4][5][6][7][8] This protocol is intended for researchers in organic chemistry, medicinal chemistry, and pharmacology who require a straightforward and efficient method for preparing this and similar N-acyl amino acids for further biological investigation.

Materials and Methods

Materials:

MaterialGradeSupplier
L-Phenylalanine≥99%Sigma-Aldrich
Hexanoyl chloride≥98%Sigma-Aldrich
Sodium hydroxide (NaOH)Reagent gradeFisher Scientific
Dichloromethane (DCM)HPLC gradeFisher Scientific
Hydrochloric acid (HCl)37%Fisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeVWR
Ethyl acetateHPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific

Instrumentation:

InstrumentPurpose
Magnetic stirrer with stir barReaction mixing
pH meterMonitoring reaction pH
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal
High-resolution NMR spectrometerStructural characterization
Melting point apparatusPurity assessment
PolarimeterDetermination of optical rotation

Experimental Protocol: Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes the synthesis of this compound from L-phenylalanine and hexanoyl chloride. The reaction is performed under basic conditions in a biphasic solvent system.[4][5][8]

1. Reaction Setup: a. In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-phenylalanine (e.g., 5.0 g, 30.3 mmol) in 50 mL of a 1 M aqueous solution of sodium hydroxide. b. Cool the solution to 0-5 °C in an ice bath. c. In a separate beaker, dissolve hexanoyl chloride (e.g., 4.5 g, 33.3 mmol, 1.1 equivalents) in 50 mL of dichloromethane.

2. Reaction Execution: a. To the vigorously stirred, cold solution of L-phenylalanine, add the hexanoyl chloride solution dropwise over a period of 30-45 minutes using an addition funnel. b. During the addition, carefully monitor the pH of the aqueous layer and maintain it between 9 and 10 by the dropwise addition of 2 M sodium hydroxide solution. c. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

3. Work-up and Isolation: a. Transfer the reaction mixture to a separatory funnel and separate the layers. b. Wash the organic layer with 50 mL of 1 M HCl, followed by 50 mL of brine. c. Extract the aqueous layer with 2 x 30 mL of dichloromethane. d. Combine all organic layers and dry over anhydrous sodium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.

4. Purification: a. Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. b. Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Equivalents
L-PhenylalanineC₉H₁₁NO₂165.1930.31.0
Hexanoyl ChlorideC₆H₁₁ClO134.6033.31.1
This compoundC₁₅H₂₁NO₃263.33--

Table 2: Expected Characterization Data for this compound

ParameterExpected Value
AppearanceWhite to off-white solid
Melting Point~120-125 °C (Estimated)
Optical Rotation [α]DSpecific rotation in a given solvent
¹H NMR (CDCl₃, 400 MHz)
δ (ppm)Assignment
7.20-7.35 (m, 5H)Ar-H
6.20 (d, 1H)NH
4.90 (q, 1H)α-CH
3.15 (m, 2H)β-CH
2.20 (t, 2H)-CO-CH ₂-
1.55-1.65 (m, 2H)-CO-CH₂-CH ₂-
1.20-1.35 (m, 4H)-(CH ₂)₂-CH₃
0.85 (t, 3H)-CH₂-CH
¹³C NMR (CDCl₃, 100 MHz)
δ (ppm)Assignment
174.5C OOH
173.0-NHC O-
136.0Ar-C (quat.)
129.5Ar-C H
128.8Ar-C H
127.3Ar-C H
53.5α-C H
38.0β-C H₂
36.5-CO-C H₂-
31.3-CO-CH₂-C H₂-
25.2-CH₂-C H₂-CH₃
22.4-C H₂-CH₃
13.9-C H₃

Note: The NMR chemical shifts are estimated based on known values for L-phenylalanine and related N-acyl amino acids and may vary slightly.

Visualizations

Synthesis_Workflow Reactants L-Phenylalanine Hexanoyl Chloride NaOH (aq) / DCM Reaction Schotten-Baumann Reaction (0°C to RT, 2-4h) Reactants->Reaction Workup Work-up (Separation, Wash, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NAA N-Acyl Amino Acid (e.g., this compound) GPCR G-Protein Coupled Receptor (GPCR) NAA->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Metabolic Regulation) Second_Messenger->Cellular_Response Signal Transduction

Caption: Putative signaling pathway for N-acyl amino acids via GPCR activation.

References

Application Notes and Protocols for N-Hexanoyl-L-phenylalanine in the Research Lab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyl-L-phenylalanine is a member of the N-acyl amino acid (NAAA) family, a class of endogenous signaling lipids. NAAAs are formed by the conjugation of a fatty acid to an amino acid via an amide bond. While specific research on this compound is limited, the broader class of N-acyl amino acids, particularly those with long-chain fatty acids, are recognized for their roles in diverse physiological processes. These molecules are structurally related to endocannabinoids and are considered part of the expanded "endocannabinoidome."[1][2] This relationship suggests that this compound may possess neuromodulatory and immunomodulatory properties, making it a compound of interest for research in pain, inflammation, and neuroscience.

N-acyl amino acids are known to interact with various molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes involved in lipid metabolism.[3][4] Their amphipathic nature allows them to interact with cell membranes and modulate the function of membrane-bound proteins.[4] The presence of the phenylalanine headgroup and a six-carbon acyl chain in this compound suggests it may have unique properties and target specificities within the NAAA class.

These application notes provide an overview of the potential research applications of this compound and detailed protocols for investigating its biological activities. The methodologies are based on established techniques for studying N-acyl amino acids and are intended to serve as a starting point for laboratory investigation.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not been elucidated. However, based on the activities of other N-acyl amino acids, several potential signaling pathways and molecular targets can be proposed:

  • Modulation of G Protein-Coupled Receptors (GPCRs): N-acyl amino acids have been shown to interact with various GPCRs. For example, some NAAAs are agonists of GPR18.[3] It is plausible that this compound could act as a ligand for known or orphan GPCRs, initiating downstream signaling cascades.

  • Ion Channel Regulation: Certain N-acyl amino acids can directly modulate the activity of ion channels, such as T-type calcium channels.[3][4] This interaction can influence neuronal excitability and neurotransmitter release.

  • Enzyme Inhibition: A well-characterized mechanism for some NAAAs is the inhibition of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[3] Inhibition of FAAH by this compound would lead to increased endocannabinoid levels, resulting in analgesic and anti-inflammatory effects.

  • Transporter Inhibition: Some N-acyl amino acids can inhibit neurotransmitter transporters, such as the glycine transporter GLYT2, which could contribute to analgesic effects.[3][4]

The following diagram illustrates a hypothesized signaling pathway for this compound based on the known mechanisms of the N-acyl amino acid family.

NAcyl_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular NHP This compound GPCR GPCR NHP->GPCR Binds to IonChannel Ion Channel NHP->IonChannel Modulates FAAH FAAH NHP->FAAH Inhibits IncreasedAnandamide Increased Anandamide Levels Signaling Downstream Signaling GPCR->Signaling IonFlux Altered Ion Flux IonChannel->IonFlux Anandamide Anandamide FAAH->Anandamide Degrades Analgesia Analgesia Anandamide->Analgesia AntiInflammation Anti-inflammation Signaling->AntiInflammation IonFlux->Analgesia IncreasedAnandamide->Analgesia IncreasedAnandamide->AntiInflammation

Caption: Hypothesized signaling pathways for this compound.

Quantitative Data Summary

ParameterCell Line / SystemAssay TypeResult (e.g., IC50, EC50)Reference
FAAH Inhibition Rat Brain HomogenateRadiometric AssayData to be determinedInternal Data
GPCR Activation HEK293-hGPR18Calcium Mobilization AssayData to be determinedInternal Data
T-type Ca2+ Channel Inhibition ND7/23 cellsElectrophysiology (Patch Clamp)Data to be determinedInternal Data
Cytokine Release LPS-stimulated RAW 264.7ELISAData to be determinedInternal Data

Experimental Protocols

The following protocols are provided as detailed methodologies for key experiments to investigate the biological activity of this compound.

Protocol 1: In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol is designed to determine if this compound can inhibit the activity of FAAH, a key enzyme in endocannabinoid metabolism.

Materials:

  • This compound

  • Rat brain homogenate (as a source of FAAH)

  • [³H]-Anandamide (radiolabeled substrate)

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Bovine Serum Albumin (fatty acid-free)

  • Scintillation vials and scintillation fluid

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Liquid scintillation counter

Workflow Diagram:

FAAH_Assay_Workflow A Prepare Reagents: - this compound dilutions - Rat brain homogenate - [3H]-Anandamide B Incubate brain homogenate with This compound (or vehicle) for 15 min at 37°C A->B C Initiate reaction by adding [3H]-Anandamide B->C D Incubate for 30 min at 37°C C->D E Terminate reaction with cold methanol/chloroform D->E F Separate aqueous and organic phases by centrifugation E->F G Quantify [3H]-ethanolamine in the aqueous phase by liquid scintillation counting F->G H Calculate FAAH inhibition G->H

Caption: Workflow for the in vitro FAAH inhibition assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer containing 0.1% BSA.

    • Thaw rat brain homogenate on ice and dilute to the desired protein concentration in assay buffer.

    • Prepare a working solution of [³H]-Anandamide in assay buffer.

  • Assay Protocol:

    • In microcentrifuge tubes, add 50 µL of the diluted brain homogenate.

    • Add 50 µL of the this compound dilution (or vehicle control - assay buffer with DMSO).

    • Pre-incubate the mixture for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 100 µL of the [³H]-Anandamide working solution.

    • Incubate for 30 minutes at 37°C.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 400 µL of a cold 1:1 (v/v) mixture of chloroform and methanol.

    • Vortex the tubes and centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Quantification:

    • Carefully collect 200 µL of the upper aqueous phase, which contains the [³H]-ethanolamine product.

    • Transfer the aqueous phase to a scintillation vial containing 4 mL of scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of FAAH inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage inhibition against the log concentration of the inhibitor to determine the IC50 value.

Protocol 2: Calcium Mobilization Assay for GPCR Activation

This protocol is used to assess whether this compound can activate a Gq-coupled GPCR, leading to an increase in intracellular calcium.

Materials:

  • This compound

  • HEK293 cells stably expressing a GPCR of interest (e.g., GPR18)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Workflow Diagram:

Calcium_Assay_Workflow A Seed HEK293 cells expressing the target GPCR in a 96-well plate B Incubate cells overnight A->B C Load cells with Fluo-4 AM calcium indicator dye B->C D Incubate for 1 hour at 37°C C->D E Wash cells with HBSS buffer D->E F Place the plate in a fluorescence plate reader E->F G Measure baseline fluorescence F->G H Inject this compound and monitor fluorescence changes over time G->H I Analyze the fluorescence data to determine calcium mobilization H->I

Caption: Workflow for the calcium mobilization assay.

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293 cells expressing the target GPCR in appropriate growth medium.

    • Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the growth medium from the cells and add 100 µL of the loading solution to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Cell Washing:

    • Gently wash the cells twice with 100 µL of HBSS to remove excess dye.

    • After the final wash, add 100 µL of HBSS to each well.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with an injector.

    • Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

    • Record a stable baseline fluorescence for approximately 20 seconds.

    • Inject a solution of this compound at various concentrations into the wells.

    • Continue to record the fluorescence intensity for at least 2 minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response obtained with a known agonist (positive control).

    • Plot the normalized response against the log concentration of this compound to determine the EC50 value.

Conclusion

This compound represents an understudied member of the bioactive N-acyl amino acid family. Based on the known pharmacology of this compound class, it holds promise as a tool for investigating novel signaling pathways in the nervous and immune systems. The provided application notes and protocols offer a framework for researchers to begin to characterize the biological activities of this compound and to explore its potential as a modulator of pain, inflammation, and other physiological processes. As with any novel compound, careful dose-response studies and appropriate controls are essential for obtaining robust and reproducible data.

References

Application Notes and Protocols for Investigating the Biological Effects of N-Hexanoyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids that are gaining increasing attention for their diverse biological activities and therapeutic potential.[1][2] These molecules, chemically related to endocannabinoids, have been implicated in a variety of physiological processes, including energy homeostasis, neuroprotection, and anti-inflammatory responses.[1][2][3] N-Hexanoyl-L-phenylalanine, a specific NAAA, is a compound of interest for its potential pharmacological effects. This document provides a detailed experimental framework for the comprehensive investigation of the biological activities of this compound, from initial in vitro screening to more complex cellular and potential in vivo analyses.

The following protocols and experimental designs are intended to serve as a foundational guide for researchers. It is recommended that investigators optimize these protocols for their specific experimental systems.

In Vitro Characterization of this compound

The initial phase of the investigation focuses on characterizing the effects of this compound at the cellular level. This includes assessing its impact on cell viability, cellular metabolism, and its potential to modulate intracellular signaling pathways.

Cell Viability and Cytotoxicity Assessment

Objective: To determine the concentration range of this compound that is non-toxic to cells, which is crucial for designing subsequent experiments.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HepG2 for metabolic studies, SH-SY5Y for neuronal studies) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle Control100100100
0.1101 ± 4.599 ± 3.898 ± 5.1
198 ± 5.297 ± 4.195 ± 4.9
1095 ± 4.892 ± 5.588 ± 6.2
2590 ± 6.185 ± 7.375 ± 8.0
5082 ± 7.570 ± 8.955 ± 9.5
10065 ± 9.245 ± 10.125 ± 11.3

Values are presented as mean ± standard deviation.

Assessment of Cellular Metabolism

Objective: To investigate the effect of this compound on cellular energy metabolism, specifically mitochondrial respiration and glycolysis. N-oleoyl phenylalanine has been noted to regulate energy homeostasis.[3]

Experimental Protocol: Seahorse XF Analyzer

The Agilent Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.[4][5]

  • Cell Seeding: Seed cells (e.g., C2C12 myotubes or 3T3-L1 adipocytes) in a Seahorse XF cell culture microplate at an optimized density and allow for differentiation if necessary.

  • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Injection: Load the injector ports of the Seahorse XF sensor cartridge with this compound (at a non-toxic concentration determined from the viability assay) and modulators of mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • Seahorse XF Assay: Place the cell culture plate in the Seahorse XF Analyzer and run the assay protocol.

  • Data Analysis: Analyze the OCR and ECAR data to determine parameters of mitochondrial respiration (basal respiration, ATP production-linked respiration, maximal respiration, spare respiratory capacity) and glycolysis (basal glycolysis, glycolytic capacity).

Data Presentation:

TreatmentBasal OCR (pmol/min)Maximal OCR (pmol/min)Basal ECAR (mpH/min)Glycolytic Capacity (mpH/min)
Vehicle Control150 ± 12350 ± 2530 ± 360 ± 5
This compound (10 µM)180 ± 15420 ± 3025 ± 255 ± 4

Values are presented as mean ± standard deviation.

Investigation of Signaling Pathways

Based on the known mechanisms of other NAAAs, it is hypothesized that this compound may act through G protein-coupled receptors (GPCRs), leading to downstream signaling events.[6]

GPCR Activation: cAMP Assay

Objective: To determine if this compound modulates the activity of adenylyl cyclase, a key enzyme in GPCR signaling, by measuring intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP-Glo™ Assay

The cAMP-Glo™ Assay is a bioluminescent assay to measure cAMP levels.[7][8]

  • Cell Culture: Culture cells expressing a GPCR of interest (e.g., HEK293 cells transiently transfected with a candidate GPCR) in a 96-well plate.

  • Compound Treatment: Treat the cells with this compound at various concentrations for a specified time (e.g., 15-30 minutes). Include a known GPCR agonist as a positive control and a vehicle control.

  • Cell Lysis and cAMP Detection: Follow the manufacturer's protocol for the cAMP-Glo™ Assay, which involves cell lysis and the addition of a detection solution containing a kinase that is activated by cAMP.

  • Luminescence Measurement: Measure the luminescence using a plate reader. A decrease in luminescence is proportional to the amount of cAMP present.

Data Presentation:

TreatmentLuminescence (RLU)[cAMP] (nM)
Vehicle Control800,000 ± 50,0002.5 ± 0.3
Forskolin (Positive Control)100,000 ± 10,00020.0 ± 2.1
This compound (1 µM)750,000 ± 45,0003.0 ± 0.4
This compound (10 µM)600,000 ± 55,0005.0 ± 0.6
This compound (50 µM)400,000 ± 40,00010.0 ± 1.2

Values are presented as mean ± standard deviation. RLU = Relative Light Units.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Objective: To investigate if this compound activates the MAPK/ERK signaling pathway, a common downstream target of GPCRs.

Experimental Protocol: Western Blot for Phospho-ERK

  • Cell Culture and Treatment: Culture cells (e.g., HEK293 or a relevant cell line) and treat with this compound for various time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-ERK1/2. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.[9]

  • Densitometry: Quantify the band intensities to determine the ratio of phospho-ERK to total ERK.

Data Presentation:

Treatment Time (min)p-ERK/Total ERK Ratio (Fold Change)
0 (Vehicle)1.0
52.5 ± 0.3
154.2 ± 0.5
302.8 ± 0.4
601.5 ± 0.2

Values are presented as mean ± standard deviation.

Neurotransmitter Modulation

Given that L-phenylalanine is a precursor to several neurotransmitters, it is plausible that this compound could influence neurotransmitter levels.[10][11]

Objective: To determine if this compound alters the levels of key neurotransmitters in a relevant in vitro model.

Experimental Protocol: HPLC Analysis of Neurotransmitters

High-performance liquid chromatography (HPLC) with electrochemical detection is a sensitive method for quantifying neurotransmitters.[1][2][12]

  • Cell Culture and Treatment: Culture a neuronal cell line (e.g., PC12 or SH-SY5Y) and treat with this compound for 24 hours.

  • Sample Preparation: Collect the cell culture supernatant and/or cell lysates. Prepare the samples for HPLC analysis, which may involve protein precipitation and filtration.

  • HPLC Analysis: Inject the prepared samples into an HPLC system equipped with a C18 column and an electrochemical detector. Use a mobile phase optimized for the separation of dopamine, norepinephrine, and serotonin.

  • Quantification: Quantify the neurotransmitter levels by comparing the peak areas to those of known standards.

Data Presentation:

TreatmentDopamine (ng/mg protein)Norepinephrine (ng/mg protein)Serotonin (ng/mg protein)
Vehicle Control5.2 ± 0.63.1 ± 0.41.5 ± 0.2
This compound (10 µM)7.8 ± 0.94.5 ± 0.51.6 ± 0.3

Values are presented as mean ± standard deviation.

Diagrams

G cluster_0 Experimental Workflow for this compound cluster_1 Downstream Signaling cluster_2 Logical Relationship A In Vitro Screening B Cell Viability (MTT) A->B C Metabolic Analysis (Seahorse XF) A->C G Neurotransmitter Analysis (HPLC) A->G D Signaling Pathway Analysis B->D C->D E cAMP Assay D->E F p-ERK Western Blot D->F H Data Interpretation & Hypothesis Generation E->H F->H G->H Receptor GPCR G_Protein G Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC RAF RAF G_Protein->RAF cAMP cAMP AC->cAMP PKA PKA cAMP->PKA MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription L1 Is the compound cytotoxic? L2 YES L1->L2 L3 NO L1->L3 L4 Determine non-toxic concentration range L2->L4 L5 Proceed with functional assays L3->L5 L6 Does it alter metabolism? L5->L6 L8 Does it activate signaling? L5->L8 L7 Investigate mitochondrial targets L6->L7 L9 Identify receptor and downstream effectors L8->L9

Caption: Experimental workflow for characterizing this compound.

cluster_pathway Hypothetical Signaling Pathway for this compound Compound This compound GPCR Putative GPCR Compound->GPCR G_alpha_s Gαs GPCR->G_alpha_s G_alpha_q Gαq GPCR->G_alpha_q AC Adenylyl Cyclase G_alpha_s->AC + PLC Phospholipase C G_alpha_q->PLC + cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Response Cellular Response (e.g., altered metabolism, neurotransmitter release) IP3->Response PKC PKC DAG->PKC ERK p-ERK PKA->ERK PKC->ERK ERK->Response

Caption: Hypothetical GPCR signaling cascade for this compound.

Conclusion

The provided experimental design offers a comprehensive strategy to elucidate the biological effects of this compound. By systematically evaluating its impact on cell viability, metabolism, and key signaling pathways, researchers can build a robust profile of this novel compound. The data generated from these studies will be instrumental in understanding its mechanism of action and assessing its potential as a therapeutic agent. Further in vivo studies in relevant animal models would be the logical next step to validate the in vitro findings and explore the systemic effects of this compound.

References

Application Notes and Protocols for Testing the Activity of N-Hexanoyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyl-L-phenylalanine belongs to the class of N-acyl amino acids, a group of molecules with structural similarities to N-acyl homoserine lactones (AHLs). AHLs are well-established signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation in many pathogenic bacteria.[1][2] Due to this structural resemblance, this compound is a candidate for investigation as a potential quorum sensing inhibitor (QSI). QSIs represent a promising anti-virulence strategy, as they can disrupt bacterial communication without exerting direct bactericidal pressure, potentially reducing the development of antibiotic resistance.[3][4]

These application notes provide detailed protocols to assess the potential quorum sensing inhibitory activity of this compound using two key model organisms: the biosensor strain Chromobacterium violaceum and the opportunistic human pathogen Pseudomonas aeruginosa.

Data Presentation

All quantitative data from the following protocols should be summarized in tables for clear comparison. An example table for each assay is provided within the respective protocol.

Experimental Protocols

Quantitative Violacein Inhibition Assay in Chromobacterium violaceum

This assay is a primary screening method to identify potential QS inhibitors. C. violaceum produces a purple pigment called violacein, the synthesis of which is regulated by the CviI/CviR QS system.[1][5] Inhibition of violacein production without affecting bacterial growth indicates potential QSI activity.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare C. violaceum overnight culture D Inoculate fresh LB broth with overnight culture A->D B Prepare serial dilutions of This compound E Add test compound and controls to respective wells of a microplate B->E C Prepare positive (known QSI) and negative (vehicle) controls C->E D->E F Incubate at 30°C for 24-48 hours E->F G Measure bacterial growth (OD600) F->G H Extract and quantify violacein (OD585) F->H I Calculate % inhibition and IC50 G->I H->I

Caption: Workflow for the violacein inhibition assay.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • This compound

  • A known quorum sensing inhibitor (e.g., Furanone C-30) as a positive control

  • Vehicle control (e.g., DMSO or ethanol)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Prepare an overnight culture of C. violaceum in LB broth at 30°C with shaking.

  • Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).

  • Inoculate fresh LB broth with the overnight culture to an optical density at 600 nm (OD600) of 0.1.

  • In a 96-well plate , add 180 µL of the inoculated broth to each well.

  • Add 20 µL of the test compound at various concentrations, the positive control, and the vehicle control to respective wells.

  • Incubate the plate at 30°C for 24-48 hours without shaking.

  • Measure the OD600 of each well to assess bacterial growth.

  • To quantify violacein , add 200 µL of DMSO to each well, mix thoroughly to lyse the cells and solubilize the pigment.

  • Centrifuge the plate and transfer the supernatant to a new plate.

  • Measure the absorbance of the supernatant at 585 nm.

  • Calculate the percentage of violacein inhibition using the formula: % Inhibition = [ (Control OD585 - Test OD585) / Control OD585 ] * 100

Data Presentation Example:

Concentration (µg/mL)Bacterial Growth (OD600)Violacein Production (OD585)% Inhibition
0 (Control)1.25 ± 0.051.50 ± 0.080
101.23 ± 0.061.20 ± 0.0720.0
501.21 ± 0.040.75 ± 0.0550.0
1001.19 ± 0.050.30 ± 0.0380.0
Inhibition of Pseudomonas aeruginosa Virulence Factors

P. aeruginosa is an opportunistic pathogen that utilizes multiple QS systems, primarily the las and rhl systems, to regulate the expression of numerous virulence factors.[6][7]

Signaling Pathways:

G cluster_las las System cluster_rhl rhl System LasI LasI OdDHL 3-oxo-C12-HSL LasI->OdDHL synthesizes LasR LasR OdDHL->LasR binds LasR_OdDHL LasR-OdDHL Complex LasR->LasR_OdDHL las_genes lasI, lasR, virulence genes LasR_OdDHL->las_genes activates transcription RhlI RhlI las_genes->RhlI activates RhlR RhlR las_genes->RhlR activates BHL C4-HSL RhlI->BHL synthesizes BHL->RhlR binds RhlR_BHL RhlR-BHL Complex RhlR->RhlR_BHL rhl_genes rhlI, rhlR, virulence genes (pyocyanin, elastase) RhlR_BHL->rhl_genes activates transcription

Caption: The hierarchical las and rhl quorum sensing systems in P. aeruginosa.

Pyocyanin is a blue-green, redox-active pigment and a key virulence factor of P. aeruginosa.[8][9]

Protocol:

  • Grow P. aeruginosa (e.g., PAO1 or PA14) in LB broth overnight at 37°C.

  • Inoculate fresh LB broth with the overnight culture to an OD600 of 0.1.

  • Add this compound at various concentrations to the cultures.

  • Incubate for 18-24 hours at 37°C with shaking.

  • Centrifuge the cultures to pellet the cells.

  • Transfer the supernatant to a new tube and add an equal volume of chloroform.

  • Vortex to extract the pyocyanin into the chloroform layer (which will turn blue).

  • Separate the chloroform layer and add half its volume of 0.2 M HCl.

  • Vortex to extract the pyocyanin into the acidic aqueous layer (which will turn pink).

  • Measure the absorbance of the pink aqueous layer at 520 nm.

  • Calculate the percentage of pyocyanin inhibition as described for the violacein assay.

Data Presentation Example:

Concentration (µg/mL)Bacterial Growth (OD600)Pyocyanin Production (OD520)% Inhibition
0 (Control)1.50 ± 0.070.80 ± 0.040
251.48 ± 0.060.60 ± 0.0525.0
1001.45 ± 0.080.32 ± 0.0360.0
2001.42 ± 0.070.16 ± 0.0280.0

The LasB elastase is a major protease virulence factor regulated by the las system.[10][11]

Protocol:

  • Prepare cell-free supernatants from P. aeruginosa cultures grown with and without this compound as described in the pyocyanin assay.

  • Prepare an Elastin-Congo Red (ECR) solution (10 mg/mL in 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5).

  • In a microcentrifuge tube, mix 100 µL of the cell-free supernatant with 900 µL of the ECR solution.

  • Incubate at 37°C for 3-6 hours with shaking.

  • Centrifuge to pellet the insoluble ECR.

  • Transfer the supernatant to a new tube and measure the absorbance at 495 nm.

  • Calculate the percentage of elastase inhibition.

Data Presentation Example:

Concentration (µg/mL)Bacterial Growth (OD600)Elastase Activity (OD495)% Inhibition
0 (Control)1.50 ± 0.071.20 ± 0.060
251.48 ± 0.060.96 ± 0.0520.0
1001.45 ± 0.080.48 ± 0.0460.0
2001.42 ± 0.070.24 ± 0.0380.0

Biofilm formation is a key virulence mechanism in P. aeruginosa and is regulated by QS.[12][13]

Protocol:

  • Grow an overnight culture of P. aeruginosa in LB broth.

  • Dilute the culture 1:100 in fresh LB broth.

  • In a 96-well flat-bottom plate, add 180 µL of the diluted culture to each well.

  • Add 20 µL of this compound at various concentrations.

  • Incubate the plate statically at 37°C for 24 hours.

  • Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS).

  • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Discard the crystal violet solution and wash the wells with water until the wash water is clear.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Measure the absorbance at 550 nm.

  • Calculate the percentage of biofilm inhibition.

Data Presentation Example:

Concentration (µg/mL)Bacterial Growth (OD600)Biofilm Formation (OD550)% Inhibition
0 (Control)1.50 ± 0.071.00 ± 0.050
251.48 ± 0.060.70 ± 0.0430.0
1001.45 ± 0.080.40 ± 0.0360.0
2001.42 ± 0.070.15 ± 0.0285.0

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the potential of this compound as a quorum sensing inhibitor. By systematically assessing its impact on violacein production in C. violaceum and key virulence factors in P. aeruginosa, researchers can gain valuable insights into its mechanism of action and potential as a novel anti-virulence agent. It is crucial to perform dose-response experiments and to confirm that the observed inhibitory effects are not due to bactericidal or bacteriostatic activity.

References

Application Notes and Protocols for Inducing Gene Expression in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Note on N-Hexanoyl-L-phenylalanine: Extensive literature searches did not yield any scientific reports on the use of this compound as a direct inducer of gene expression in bacteria. This molecule is not a canonical N-acyl homoserine lactone (AHL) involved in bacterial quorum sensing. However, phenylalanine derivatives have been investigated as potential quorum sensing inhibitors[1].

Given the structural similarity and the likely interest in acyl-amino acid signaling molecules, this document provides detailed application notes and protocols for the well-characterized and closely related quorum sensing molecule, N-hexanoyl-L-homoserine lactone (C6-HSL) . C6-HSL is a canonical autoinducer in many Gram-negative bacteria and is widely used to induce gene expression in both native and engineered bacterial systems.

I. Introduction to N-hexanoyl-L-homoserine lactone (C6-HSL) Mediated Gene Expression

N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, a LuxI-type synthase produces a specific AHL, such as C6-HSL. As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate LuxR-type transcriptional regulator. This AHL-receptor complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby activating or repressing their transcription. This system is widely exploited in synthetic biology to create inducible gene expression systems.

II. Quantitative Data for C6-HSL Induced Gene Expression

The following table summarizes the effective concentrations of C6-HSL and the resulting gene expression levels in commonly used bacterial reporter strains.

Bacterial StrainReporter SystemC6-HSL ConcentrationFold Induction (approx.)Reference Organism for QS System
Escherichia coli JM109 (pSB401)luxCDABE operon (bioluminescence)10 nM - 1 µMUp to 1000-foldVibrio fischeri
Chromobacterium violaceum CV026vioA gene (violacein production)100 nM - 10 µMVisible pigment productionChromobacterium violaceum
Pseudomonas aeruginosa PAO1 (lasI-/rhlI-)rhlA-lacZ fusion (β-galactosidase)1 µM - 50 µMUp to 50-foldPseudomonas aeruginosa
Agrobacterium tumefaciens NTL4(pZLR4)traA-lacZ fusion (β-galactosidase)50 nM - 5 µMUp to 200-foldAgrobacterium tumefaciens

III. Signaling Pathways and Experimental Workflow

A. C6-HSL Quorum Sensing Signaling Pathway

The following diagram illustrates the general mechanism of gene induction by C6-HSL in a bacterium containing a LuxR-type receptor and a target promoter.

C6_HSL_Signaling cluster_extracellular Extracellular Space cluster_cell Bacterial Cell C6_HSL_out C6-HSL C6_HSL_in C6-HSL C6_HSL_out->C6_HSL_in Diffusion Complex C6-HSL-LuxR Complex C6_HSL_in->Complex LuxR LuxR-type Receptor LuxR->Complex Binding Promoter Target Promoter (lux box) Complex->Promoter Activation Gene Target Gene Promoter->Gene Transcription Protein Expressed Protein Gene->Protein Translation

Caption: C6-HSL mediated gene activation pathway.

B. Experimental Workflow for Gene Induction

This diagram outlines the typical steps for inducing and measuring gene expression using C6-HSL in a bacterial culture.

Experimental_Workflow start Start: Prepare bacterial culture and C6-HSL stock culture Grow culture to early/mid-log phase (e.g., OD600 = 0.2-0.4) start->culture induce Add C6-HSL to final concentration culture->induce incubate Incubate for a defined period (e.g., 4-24 hours) induce->incubate measure Measure gene expression (e.g., luminescence, fluorescence, β-galactosidase activity) incubate->measure end End: Data analysis measure->end

Caption: Workflow for C6-HSL gene induction experiment.

IV. Experimental Protocols

Protocol 1: Preparation of C6-HSL Stock Solution

Materials:

  • N-hexanoyl-L-homoserine lactone (C6-HSL) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethyl Acetate (acidified with 0.1% acetic acid)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out a precise amount of C6-HSL powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of solvent (DMSO or acidified ethyl acetate) to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the C6-HSL is completely dissolved.

  • Prepare smaller aliquots to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Note: C6-HSL is susceptible to lactonolysis (hydrolysis of the lactone ring) at alkaline pH. Stock solutions in aprotic solvents like DMSO are generally stable. If using aqueous solutions, prepare them fresh from the stock solution in a buffer with a pH of 6.0-6.5.

Protocol 2: Induction of Gene Expression in a Liquid Bacterial Culture

Materials:

  • Bacterial strain containing the C6-HSL inducible system

  • Appropriate liquid growth medium (e.g., LB, M9 minimal medium)

  • C6-HSL stock solution (from Protocol 1)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculate a single colony of the bacterial strain into a starter culture of the appropriate growth medium. Incubate overnight at the optimal temperature with shaking.

  • The next day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of approximately 0.05.

  • Incubate the culture at the optimal temperature with shaking until it reaches the early to mid-exponential growth phase (typically an OD600 of 0.2 to 0.4).

  • Prepare serial dilutions of the C6-HSL stock solution in the growth medium.

  • Add the desired final concentration of C6-HSL to the bacterial cultures. Include a "no inducer" control (adding an equivalent volume of the solvent).

  • Continue to incubate the cultures under the same conditions for the desired induction period (this can range from 4 to 24 hours, depending on the reporter and system).

  • At the end of the induction period, proceed to measure the reporter gene expression (as described in Protocol 3).

Protocol 3: Measurement of Reporter Gene Expression (β-Galactosidase Assay Example)

This protocol is an example for a lacZ-based reporter system. The specific protocol will vary depending on the reporter gene used (e.g., fluorescence for GFP, luminescence for lux).

Materials:

  • Induced bacterial cultures (from Protocol 2)

  • Z-buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol)

  • Chloroform

  • 0.1% Sodium Dodecyl Sulfate (SDS)

  • Ortho-Nitrophenyl-β-galactoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Sodium Carbonate (Na2CO3)

  • Spectrophotometer

Procedure:

  • Measure the final OD600 of the induced and control cultures.

  • Take a defined volume (e.g., 1 mL) of each culture and place it in a microcentrifuge tube.

  • Add one drop of chloroform and one drop of 0.1% SDS to each tube to permeabilize the cells. Vortex for 10 seconds.

  • Equilibrate the tubes to 28°C in a water bath for 5 minutes.

  • Start the reaction by adding a defined volume (e.g., 200 µL) of ONPG solution to each tube. Note the time.

  • Incubate at 28°C until a yellow color develops.

  • Stop the reaction by adding a defined volume (e.g., 500 µL) of 1 M Na2CO3. Note the time.

  • Centrifuge the tubes to pellet the cell debris.

  • Measure the absorbance of the supernatant at 420 nm (A420) and 550 nm (A550).

  • Calculate the Miller Units using the following formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (Time (min) × Volume (mL) × OD600)

V. Troubleshooting and Considerations

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) as it can affect bacterial growth and gene expression.

  • AHL Instability: Be mindful of the pH of the growth medium, as alkaline conditions can degrade C6-HSL. For long induction periods, a buffered medium is recommended.

  • Basal Expression: Some inducible systems may exhibit "leaky" or basal expression in the absence of the inducer. It is crucial to include a no-inducer control in all experiments.

  • Toxicity: At very high concentrations, some AHLs can have off-target effects or be toxic to certain bacterial strains. It is advisable to perform a dose-response curve to determine the optimal, non-toxic induction concentration.

  • Cell Density: The efficiency of induction can be dependent on the cell density at which the inducer is added. For reproducible results, add the inducer at a consistent growth phase.

References

Application Notes and Protocols for N-Hexanoyl-L-phenylalanine: A Guide for In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data for N-Hexanoyl-L-phenylalanine is limited. The following application notes and protocols are based on established methodologies for the broader class of N-acyl amino acids (NAAAs) and related phenylalanine derivatives. These guidelines are intended to serve as a starting point for researchers, scientists, and drug development professionals. Optimization of specific conditions is highly recommended.

Introduction

This compound is a member of the N-acyl amino acid (NAAA) family, a class of endogenous signaling lipids. NAAAs are formed by the conjugation of a fatty acid (in this case, hexanoic acid) to an amino acid (L-phenylalanine). These molecules have garnered significant interest for their diverse biological activities, including roles in energy homeostasis, neuroprotection, and inflammation. The specific biological functions of this compound are yet to be fully elucidated, making it a compound of interest for further investigation.

These application notes provide a framework for conducting initial in vitro and in vivo studies to characterize the biological effects of this compound.

I. In Vitro Experimental Setups

A. Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and proliferation of relevant cell lines.

Recommended Cell Lines:

  • SH-SY5Y (Human Neuroblastoma): A common model for studying neuronal function and neurotoxicity.

  • BV-2 (Mouse Microglia): To investigate potential anti-inflammatory or pro-inflammatory effects.

  • 3T3-L1 (Mouse Adipocytes): To explore effects on metabolism and energy regulation.

  • HepG2 (Human Hepatocellular Carcinoma): To assess potential effects on liver cells and metabolism.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in cell culture medium to the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Data Presentation:

Concentration (µM)Cell Viability (%) - 24hCell Viability (%) - 48hCell Viability (%) - 72h
Vehicle Control100100100
1
10
25
50
100
B. Investigation of Signaling Pathways

Objective: To elucidate the molecular mechanisms and signaling pathways modulated by this compound, with a focus on the mTOR pathway, which is known to be influenced by amino acids.

Recommended Cell Line:

  • HEK293T (Human Embryonic Kidney): Easily transfectable and suitable for signaling studies.

  • PC12 (Rat Pheochromocytoma): A model for neuronal differentiation and signaling.

Protocol: Western Blot for mTOR Pathway Activation

  • Cell Treatment: Plate cells and treat with this compound at various concentrations and time points. Include a positive control (e.g., insulin) and a negative control (vehicle).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key mTOR pathway proteins (e.g., p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, and a loading control like β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities and normalize to the total protein and loading control.

Data Presentation:

Treatmentp-mTOR/mTOR Ratiop-p70S6K/p70S6K Ratiop-4E-BP1/4E-BP1 Ratio
Vehicle Control
This compound (10 µM)
This compound (50 µM)
Insulin (Positive Control)

Signaling Pathway Visualization:

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Amino_Acids Amino Acids (e.g., this compound) mTORC1 mTORC1 Amino_Acids->mTORC1 PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis

Caption: Proposed mTOR signaling pathway for investigation.

II. In Vivo Experimental Setups

A. Acute Toxicity and Tolerability Study

Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects of this compound in a rodent model.

Animal Model:

  • Species: C57BL/6 mice or Sprague-Dawley rats.

  • Age: 8-10 weeks.

  • Sex: Both males and females.

Protocol: Single-Dose Escalation Study

  • Animal Acclimation: Acclimate animals for at least one week before the experiment.

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., saline with 5% Tween 80).

  • Administration: Administer single doses of the compound via intraperitoneal (i.p.) or oral (p.o.) gavage at escalating doses (e.g., 10, 50, 100, 200 mg/kg). Include a vehicle control group.

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) for the first few hours and then daily for 14 days.

  • Body Weight: Record body weights daily.

  • Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.

Data Presentation:

Dose (mg/kg)Route of AdministrationClinical Signs of ToxicityBody Weight Change (%)Gross Necropsy Findings
Vehicle
10
50
100
200
B. Efficacy in a Model of Neuroinflammation

Objective: To evaluate the potential anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation model.

Animal Model:

  • Species: C57BL/6 mice.

  • Age: 8-10 weeks.

Protocol: LPS-Induced Neuroinflammation Model

  • Pre-treatment: Administer this compound (at doses below the MTD) or vehicle to different groups of mice for a specified period (e.g., 7 days).

  • LPS Challenge: On the last day of pre-treatment, administer a single i.p. injection of LPS (e.g., 1 mg/kg) to induce neuroinflammation. A control group should receive saline.

  • Behavioral Testing: Perform behavioral tests (e.g., open field test, elevated plus maze) to assess sickness behavior and anxiety-like behavior at different time points post-LPS injection.

  • Tissue Collection: At the end of the experiment (e.g., 24 hours post-LPS), euthanize the animals and collect brain tissue (hippocampus and cortex).

  • Analysis:

    • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA.

    • Immunohistochemistry: Perform immunohistochemical staining for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).

Data Presentation:

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)Iba1-positive Cells/mm²
Vehicle + Saline
Vehicle + LPS
This compound + LPS (Dose 1)
This compound + LPS (Dose 2)

Experimental Workflow Visualization:

InVivo_Workflow A Animal Acclimation (1 week) B Pre-treatment (this compound or Vehicle) A->B C LPS or Saline Injection B->C D Behavioral Testing C->D E Euthanasia and Tissue Collection D->E F Biochemical and Histological Analysis E->F

Caption: In vivo experimental workflow for neuroinflammation model.

III. Preparation of this compound for Biological Assays

Solubility: this compound is expected to have limited solubility in aqueous solutions.

Stock Solution Preparation:

  • Weigh the required amount of this compound powder.

  • Dissolve in 100% DMSO to make a high-concentration stock solution (e.g., 100 mM).

  • Vortex and gently warm if necessary to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Working Solution Preparation:

  • Thaw an aliquot of the stock solution.

  • Dilute the stock solution in the appropriate cell culture medium or vehicle to the final desired concentrations immediately before use.

  • Ensure the final concentration of DMSO in the in vitro assays is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

By following these detailed protocols and application notes, researchers can begin to systematically investigate the in vitro and in vivo effects of this compound, contributing to a better understanding of its potential biological roles and therapeutic applications.

Preparation of Stock Solutions of N-Hexanoyl-L-phenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of N-Hexanoyl-L-phenylalanine, a synthetic amino acid derivative. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. This document outlines the necessary materials, equipment, and procedures for dissolving and storing this compound.

Compound Information

This compound is an N-acylated derivative of the essential amino acid L-phenylalanine. The hexanoyl group attached to the alpha-amino group increases the hydrophobicity of the molecule compared to L-phenylalanine. This modification can influence its biological activity and physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₅H₂₁NO₃-
Molecular Weight 263.33 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMSO and DMF[1]

Experimental Protocols

The choice of solvent is crucial for preparing a stable and effective stock solution. Based on available data, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the recommended solvents for this compound[1]. It is imperative to use anhydrous, high-purity solvents to minimize degradation of the compound and interference in downstream applications.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 263.33 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM solution, the required mass of this compound is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 263.33 g/mol x 1000 mg/g = 2.6333 mg

  • Weigh the compound: Carefully weigh approximately 2.63 mg of this compound using an analytical balance and transfer it to a clean, labeled microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Table 2: Example Calculations for Different Stock Solution Concentrations

Desired ConcentrationVolumeMass of this compound (mg)
1 mM1 mL0.263
5 mM1 mL1.317
10 mM1 mL2.633
50 mM1 mL13.167
100 mM1 mL26.333

Workflow for Stock Solution Preparation and Use

The following diagram illustrates the general workflow from receiving the solid compound to its use in a biological experiment.

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage & Dilution cluster_exp Experimental Use compound This compound (Solid) weigh Weigh Compound compound->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex stock High-Concentration Stock Solution vortex->stock aliquot Aliquot into smaller volumes stock->aliquot store Store at -20°C or -80°C aliquot->store working Prepare Working Solution (Dilute in Assay Buffer) store->working experiment Add to Biological System (e.g., cell culture) working->experiment assay Perform Assay experiment->assay

Caption: Workflow for preparing and using this compound stock solutions.

Safety Precautions

  • Always handle this compound and solvents in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for detailed safety information.

  • DMSO is known to facilitate the absorption of substances through the skin. Exercise caution to avoid skin contact.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not extensively characterized in publicly available literature, N-acylated amino acids, in general, can act as signaling molecules. For instance, some N-acyl amino acids are known to be involved in metabolic regulation and intercellular communication. A hypothetical signaling pathway involvement is depicted below.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway compound N-Hexanoyl-L- phenylalanine receptor Cell Surface or Intracellular Receptor compound->receptor effector Effector Protein receptor->effector second_messenger Second Messenger (e.g., cAMP, Ca2+) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: A generalized signaling pathway potentially modulated by N-acylated amino acids.

Disclaimer: The information provided in these application notes is intended for research use only. It is the responsibility of the user to validate these protocols for their specific applications. Always adhere to institutional safety guidelines and best laboratory practices.

References

Application Notes and Protocols for the Mass Spectrometric Detection of N-Hexanoyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAAs) are a growing class of lipid signaling molecules that play significant roles in various physiological and pathological processes. Structurally related to endocannabinoids, these molecules are involved in a range of biological activities, making them important targets in drug discovery and development.[1] N-Hexanoyl-L-phenylalanine, a member of the medium-chain N-acyl amino acid family, is of increasing interest for its potential biological functions. Accurate and sensitive detection and quantification of this compound in biological matrices are crucial for understanding its pharmacology and mechanism of action. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The overall workflow for the analysis of this compound from biological samples involves sample preparation, liquid chromatography separation, and mass spectrometric detection.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Serum, Tissue) Homogenization Homogenization/Lysis Sample->Homogenization Step 1 Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Step 2 Derivatization Derivatization (Optional) Extraction->Derivatization Step 3 Reconstitution Reconstitution in Injection Solvent Derivatization->Reconstitution Step 4 LC Liquid Chromatography Separation Reconstitution->LC Step 5 MS Mass Spectrometry Detection (MRM) LC->MS Step 6 Quantification Quantification MS->Quantification Step 7 Reporting Reporting Quantification->Reporting Step 8

A generalized workflow for the analysis of this compound.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from plasma samples. Optimization may be required for other biological matrices.

Materials:

  • Plasma samples

  • Internal Standard (IS): this compound-d5 (or a structurally similar deuterated N-acyl amino acid)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 4°C

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a centrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 20% B

    • 10.1-15 min: Hold at 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

MRM Transitions:

The exact m/z values should be determined by direct infusion of a standard solution of this compound. The fragmentation of N-acyl amino acids typically involves the cleavage of the amide bond.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 1 (e.g., loss of water)Optimized
Fragment 2 (e.g., Phenylalanine immonium ion)Optimized
Internal Standard[M+H]⁺Corresponding fragmentsOptimized

Note: The precursor ion will be the protonated molecule [M+H]⁺. Product ions will likely correspond to the protonated phenylalanine (m/z 166.1) and its characteristic immonium ion (m/z 120.1). Further fragmentation of the hexanoyl chain may also be observed.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different samples or conditions.

Table 1: Representative Quantitative Data for N-Acyl Amino Acids in Human Plasma

N-Acyl Amino AcidConcentration Range (nM)Biological ContextReference
N-Oleoyl-glycine50 - 200Normal physiological levels[2]
N-Oleoyl-serine20 - 100Normal physiological levels[2]
N-Oleoyl-leucine10 - 50Normal physiological levels[2]
N-Oleoyl-phenylalanine5 - 30Normal physiological levels[2]
This compound To be determined (e.g., Post-prandial, disease state) This study

Signaling Pathway

N-acyl amino acids are known to act as signaling molecules, with some interacting with G-protein coupled receptors (GPCRs). While the specific receptor for this compound has not been definitively identified, a plausible signaling pathway involves its interaction with a GPCR, leading to downstream cellular responses. GPR18 has been identified as a receptor for some N-acyl amino acids like N-arachidonoyl glycine.[3]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NAAA This compound GPCR G-Protein Coupled Receptor (e.g., GPR18) NAAA->GPCR Binds G_protein G-protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Downstream Downstream Signaling Cascades PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

A putative signaling pathway for this compound.

References

Application Notes and Protocols for the Structural Analysis of N-Hexanoyl-L-phenylalanine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural analysis of N-Hexanoyl-L-phenylalanine using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines detailed experimental protocols, presents anticipated NMR data in structured tables, and includes visualizations to aid in understanding the experimental workflow.

Introduction

This compound is an acylated amino acid that finds applications in various fields, including biochemistry and drug development, as a building block for peptides and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and characterization of such molecules. By analyzing the chemical shifts, coupling constants, and through-bond as well as through-space correlations, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved, confirming the molecular structure.

This document details the necessary steps for sample preparation, data acquisition, and spectral analysis of this compound using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments.

Experimental Protocols

A systematic approach is crucial for obtaining high-quality NMR data. The following protocols outline the key steps from sample preparation to data acquisition.

Sample Preparation

Proper sample preparation is critical for acquiring high-resolution NMR spectra.[1][2][3] The quality of the sample directly impacts the quality of the resulting spectrum.

Materials:

  • This compound (5-25 mg for ¹H NMR, 10-50 mg for ¹³C NMR)[1][3]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • 5 mm NMR tubes of good quality[3]

  • Pasteur pipette and glass wool for filtration[1][3]

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound. For ¹H NMR, 5-25 mg is typically sufficient, while for the less sensitive ¹³C NMR, a more concentrated sample of 10-50 mg is recommended.[1][3]

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. The choice of solvent can affect the chemical shifts of labile protons (e.g., -NH and -OH).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[3]

  • Homogenization: Gently vortex the sample to facilitate dissolution. If necessary, use an ultrasonic bath for a short period to ensure complete dissolution.

  • Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution directly into the NMR tube.[1][3] This can be achieved by passing the solution through a small plug of glass wool placed at the bottom of a Pasteur pipette.[1][3]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H, ¹³C, COSY, and HSQC spectra. These may need to be optimized based on the specific instrument and sample concentration.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

¹³C{¹H} NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance and sensitivity of the ¹³C nucleus.

  • Spectral Width: A spectral width of 200-240 ppm is typical for organic molecules.[4]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

2D COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Number of Scans: 4 to 16 scans per increment.

  • Spectral Width: The same spectral width as the ¹H NMR spectrum in both dimensions.

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify one-bond proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: A standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Number of Scans: 2 to 8 scans per increment.

  • Spectral Width: The ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

Data Presentation: Anticipated NMR Data

The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the known chemical shifts of L-phenylalanine and N-acetyl-L-phenylalanine, and the expected influence of the hexanoyl group. Actual experimental values may vary slightly depending on the solvent and concentration.

Structure of this compound with Atom Numbering:

Table 1: Anticipated ¹H NMR Chemical Shifts for this compound.

Atom NumberProton AssignmentMultiplicityEstimated Chemical Shift (ppm)
1-COOHsinglet (broad)10-12
2-NH-doublet~8.2
3α-CHmultiplet~4.4
4β-CH₂multiplet~3.0, ~2.8
5, 6, 7Phenyl-Hmultiplet7.2-7.4
8α'-CH₂triplet~2.1
9, 10, 11-(CH₂)₃-multiplet1.1-1.6
12-CH₃triplet~0.8

Table 2: Anticipated ¹³C NMR Chemical Shifts for this compound.

Atom NumberCarbon AssignmentEstimated Chemical Shift (ppm)
1-COOH~173
2α-C~54
3β-C~37
4Phenyl C (quaternary)~137
5, 9Phenyl CH (ortho)~129
6, 8Phenyl CH (meta)~128
7Phenyl CH (para)~126
10Amide C=O~172
11α'-CH₂~36
12β'-CH₂~31
13γ'-CH₂~25
14δ'-CH₂~22
15ε'-CH₃~14

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the structural analysis of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_1h 1D ¹H NMR filter->nmr_1h nmr_13c 1D ¹³C NMR filter->nmr_13c nmr_cosy 2D COSY filter->nmr_cosy nmr_hsqc 2D HSQC filter->nmr_hsqc process Process Spectra nmr_1h->process nmr_13c->process nmr_cosy->process nmr_hsqc->process assign_1h Assign ¹H Signals process->assign_1h assign_13c Assign ¹³C Signals process->assign_13c correlate Correlate with 2D NMR assign_1h->correlate assign_13c->correlate structure Confirm Structure correlate->structure

Caption: Experimental workflow for NMR structural analysis.

The following diagram illustrates the key correlations expected in the 2D NMR spectra that are crucial for assigning the structure of this compound.

logical_relationships cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals H_NH NH H_alpha α-H H_NH->H_alpha COSY H_beta β-H₂ H_alpha->H_beta COSY C_alpha α-C H_alpha->C_alpha HSQC H_phenyl Phenyl-H C_beta β-C H_beta->C_beta HSQC C_phenyl Phenyl-C H_phenyl->C_phenyl HSQC H_alpha_prime α'-H₂ H_alkyl Alkyl-H (Hexanoyl) H_alpha_prime->H_alkyl COSY C_alpha_prime α'-C H_alpha_prime->C_alpha_prime HSQC C_alkyl Alkyl-C (Hexanoyl) H_alkyl->C_alkyl HSQC

Caption: Key 2D NMR correlations for structural assignment.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic N-Hexanoyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of synthetically derived N-Hexanoyl-L-phenylalanine using preparative high-performance liquid chromatography (HPLC). The described method employs a reversed-phase C18 column and a gradient elution of acetonitrile in water with trifluoroacetic acid as a mobile phase modifier. This protocol is designed to efficiently separate the desired product from common impurities associated with its synthesis, such as unreacted L-phenylalanine and hexanoic acid. All experimental parameters, from sample preparation to fraction collection and analysis, are outlined to ensure reproducible and high-purity results.

Introduction

This compound is an acylated amino acid of interest in various fields, including biomedical research and drug development, due to its potential biological activities. Chemical synthesis of this compound, commonly achieved through the Schotten-Baumann reaction between L-phenylalanine and hexanoyl chloride, can result in a mixture of the desired product, unreacted starting materials, and side products. Consequently, a robust purification method is essential to obtain a highly pure compound for subsequent studies. Reversed-phase HPLC is a powerful technique for the purification of moderately polar to nonpolar compounds, making it well-suited for the separation of this compound from more polar (L-phenylalanine) and less polar impurities.

Experimental Protocols

Synthesis of this compound (Schotten-Baumann Reaction)

A common method for the synthesis of this compound is the Schotten-Baumann reaction.[1][2][3][4] In this procedure, L-phenylalanine is dissolved in an aqueous basic solution, and hexanoyl chloride is added. The base neutralizes the hydrochloric acid that is formed during the reaction.

Potential Impurities:

  • L-phenylalanine: Unreacted starting material.

  • Hexanoic acid: Formed from the hydrolysis of excess hexanoyl chloride.

  • Diacylated phenylalanine: Potential side product.

  • Salts: From the neutralization of HCl.

HPLC Purification Protocol

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA).

  • Sample dissolution solvent: 50:50 Acetonitrile:Water.

Chromatographic Conditions:

ParameterValue
Column C18, 10 µm, 120 Å, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min
Detection UV at 258 nm
Injection Volume 5.0 mL
Column Temperature Ambient
Gradient Program See Table 2

Table 2: Preparative HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.070.030.0
5.070.030.0
25.030.070.0
30.030.070.0
31.070.030.0
35.070.030.0

Procedure:

  • Sample Preparation: Dissolve the crude synthetic this compound in a 50:50 mixture of acetonitrile and water to a concentration of 10 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram in real-time and collect fractions corresponding to the major peak, which is the this compound.

  • Post-Purification Analysis: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions.

  • Solvent Evaporation: Remove the HPLC solvents from the combined pure fractions using a rotary evaporator or a lyophilizer to obtain the purified this compound as a solid.

Data Presentation

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
L-PhenylalanineC₉H₁₁NO₂165.19
Hexanoic AcidC₆H₁₂O₂116.16
This compoundC₁₅H₂₁NO₃263.33

Expected Chromatographic Profile:

Based on the principles of reversed-phase chromatography, the elution order of the main components from the synthesis is expected to be:

  • L-phenylalanine: Being the most polar, it will have the least retention and elute first.

  • Hexanoic acid: Less polar than L-phenylalanine.

  • This compound: The target compound, with increased hydrophobicity due to the hexanoyl chain, will be retained longer on the C18 column.

Visualizations

HPLC_Purification_Workflow cluster_synthesis Synthesis cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification synthesis Crude this compound (from Schotten-Baumann reaction) dissolve Dissolve in 50:50 ACN:H₂O synthesis->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto C18 Column filter->inject separate Gradient Elution inject->separate collect Collect Fractions separate->collect analyze Analyze Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate product Pure this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

Logical_Separation cluster_impurities Potential Components start Crude Synthetic Mixture phe L-Phenylalanine (High Polarity) start->phe Elutes First hex_acid Hexanoic Acid (Medium Polarity) start->hex_acid Elutes Second product This compound (Lower Polarity) start->product Elutes Last (Collected)

Caption: Logical separation based on polarity on a reversed-phase column.

References

Application Notes and Protocols for Pharmacological Studies Involving N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) is a potent synthetic tripeptide that acts as a powerful chemoattractant for phagocytic leukocytes, particularly neutrophils. It mimics the N-formylated peptides produced by bacteria, enabling it to activate a robust inflammatory response. fMLP binds to a class of G protein-coupled receptors (GPCRs), primarily the formyl peptide receptor 1 (FPR1), initiating a cascade of intracellular signaling events. This activation leads to a variety of cellular responses crucial for innate immunity, including chemotaxis, degranulation, phagocytosis, and the production of reactive oxygen species (ROS). Understanding the pharmacological effects of fMLP is pivotal for studying inflammation, immune responses, and for the development of novel therapeutic agents targeting these pathways.

These application notes provide a comprehensive overview of the key pharmacological effects of fMLP, detailed protocols for essential in vitro and in vivo assays, and a summary of important quantitative data to facilitate experimental design and data interpretation.

Key Pharmacological Effects and Signaling Pathways

fMLP exerts its effects by binding to Formyl Peptide Receptors (FPRs), a subfamily of GPCRs. Humans express three types of FPRs: FPR1, FPR2 (also known as ALX/FPRL1), and FPR3. fMLP is considered the prototypical and most potent agonist for FPR1. The binding affinity of fMLP for FPR1 is in the nanomolar range.

Upon binding to FPR1, fMLP induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This activation can be inhibited by pertussis toxin. The dissociation of the G protein subunits (Gα and Gβγ) triggers multiple downstream signaling cascades:

  • Phospholipase C (PLC) Pathway: The activated Gβγ subunits stimulate PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).

    • DAG and the elevated intracellular Ca2+ levels synergistically activate protein kinase C (PKC).

  • Phosphoinositide 3-Kinase (PI3K) Pathway: fMLP stimulation also activates PI3K, which is crucial for actin polymerization, cell polarization, and directional migration.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The fMLP-induced signaling cascade also involves the activation of MAPK pathways, including ERK1/2, which play a role in gene expression and other cellular responses.

  • Rho Family GTPases: Activation of small GTPases like Rac and Cdc42 is essential for the cytoskeletal rearrangements required for cell motility and phagocytosis.

These signaling events culminate in a range of physiological responses in neutrophils and other phagocytes:

  • Chemotaxis: Directed cell migration towards the fMLP gradient.

  • Superoxide Production: Activation of the NADPH oxidase complex, leading to a "respiratory burst" and the generation of ROS.

  • Degranulation: Release of enzymes and other antimicrobial agents from intracellular granules.

  • Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration.

In addition to its role in inflammation, fMLP has also been shown to promote osteoblast differentiation.

Signaling Pathway Diagram

fMLP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Responses fMLP fMLP FPR1 FPR1 fMLP->FPR1 Binds G_protein Gi FPR1->G_protein Activates PLC PLCβ G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK (ERK1/2) G_protein->MAPK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Actin Actin Polymerization PI3K->Actin Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Ca2_release->PKC NADPH_oxidase NADPH Oxidase Activation PKC->NADPH_oxidase Degranulation Degranulation PKC->Degranulation Chemotaxis Chemotaxis Actin->Chemotaxis Superoxide Superoxide Production NADPH_oxidase->Superoxide Granule_release Granule Release Degranulation->Granule_release

Caption: fMLP Signaling Cascade in Neutrophils.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various pharmacological studies involving fMLP.

Table 1: Receptor Binding Affinities (Ki) and Potencies (EC50) of fMLP

ReceptorCell Type/SystemAssay TypeParameterValue (nM)Reference
FPR1Human NeutrophilsRadioligand Binding ([³H]fMLP)Ki38
FPR1Transfected RBL cellsRadioligand Binding ([³H]fMLP)Kd0.4
FPR1Transfected HL-60 cellsRadioligand Binding ([³H]fMLP)Kd0.5
FPR1Human NeutrophilsCalcium MobilizationEC500.5 - 5
FPR2Transfected HL-60 cellsCalcium MobilizationEC50>1000
mFpr1Mouse NeutrophilsCalcium MobilizationEC500.35 (for compound 13)
mFpr2Mouse NeutrophilsCalcium MobilizationEC500.89 (for compound 13)

Table 2: fMLP Concentrations for Eliciting Specific Cellular Responses

Cellular ResponseCell TypefMLP ConcentrationReference
ChemotaxisHuman Neutrophils10 - 100 nM
Superoxide ProductionHuman Neutrophils100 nM - 1 µM
Calcium MobilizationHuman Neutrophils10 nM - 10 µM
DegranulationHuman Neutrophils100 nM - 1 µM
Osteoblast DifferentiationHuman Mesenchymal Stem Cells1 µM

Experimental Protocols

Detailed methodologies for key experiments involving fMLP are provided below.

Neutrophil Chemotaxis Assay

A. Under-Agarose Migration Assay

This assay allows for the visualization and quantification of directed cell migration in a two-dimensional environment.

Experimental Workflow:

Under_Agarose_Workflow start Start prep_agarose Prepare Agarose Gel (0.5% in HBSS/RPMI) start->prep_agarose pour_gel Pour Gel into Petri Dish prep_agarose->pour_gel create_wells Create Wells (3mm diameter) pour_gel->create_wells load_cells Load Neutrophils (center well) create_wells->load_cells load_fMLP Load fMLP (outer well, 10-100 nM) create_wells->load_fMLP incubate Incubate (37°C, 2-3 hours) load_cells->incubate load_fMLP->incubate visualize Visualize and Quantify Migration (Microscopy) incubate->visualize end End visualize->end

Caption: Under-Agarose Chemotaxis Assay Workflow.

Protocol:

  • Prepare Agarose Gel: Prepare a 0.5% (w/v) solution of high-purity agarose in a 1:1 mixture of 2x Hank's Balanced Salt Solution (HBSS) and 2x RPMI-1640 medium, supplemented with 20% Fetal Bovine Serum (FBS). Heat to dissolve and then cool to 48°C in a water bath.

  • Pour Gel: Pour the agarose solution into a 35 mm tissue culture dish to a depth of approximately 5 mm and allow it to solidify at room temperature.

  • Create Wells: Using a sterile biopsy punch or a custom template, create a series of three wells, each 3 mm in diameter and spaced 3 mm apart.

  • Load Cells and Chemoattractant:

    • In the central well, add 10 µL of isolated human neutrophils (resuspended in RPMI + 10% FBS at a concentration of 1-5 x 10⁷ cells/mL).

    • In one of the outer wells, add 10 µL of fMLP solution (typically 10-100 nM) diluted in RPMI + 10% FBS.

    • In the other outer well, add 10 µL of RPMI + 10% FBS as a negative control.

  • Incubation: Incubate the dish at 37°C in a humidified 5% CO₂ incubator for 2-3 hours.

  • Quantification:

    • Visualize the migrating cells using a phase-contrast microscope.

    • Quantify chemotaxis by measuring the distance of migration of the leading front of cells or by counting the number of cells that have migrated a certain distance from the edge of the well.

B. Transwell Migration Assay (Boyden Chamber)

This assay measures cell migration through a porous membrane, mimicking transmigration through endothelial barriers.

Protocol:

  • Setup: Use a 24-well plate with transwell inserts (typically with a 3-5 µm pore size for neutrophils).

  • Add Chemoattractant: To the lower chamber of each well, add 600 µL of RPMI-1640 supplemented with 1% BSA and the desired concentration of fMLP (e.g., 100 nM). For the negative control, add medium without fMLP.

  • Add Cells: Resuspend isolated neutrophils in RPMI-1640 with 1% BSA at a concentration of 1-2 x 10⁶ cells/mL. Add 100 µL of the cell suspension to the upper chamber of each transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1.5 to 3 hours.

  • Quantification:

    • Carefully remove the transwell inserts.

    • The migrated cells in the lower chamber can be counted using a hemocytometer, an automated cell counter, or by lysing the cells and quantifying a cellular component such as ATP or myeloperoxidase.

    • Alternatively, the non-migrated cells can be wiped from the top of the membrane, and the migrated cells on the bottom of the membrane can be fixed, stained (e.g., with crystal violet), and counted under a microscope.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon fMLP stimulation using a fluorescent calcium indicator like Fura-2 AM.

Experimental Workflow:

Calcium_Mobilization_Workflow start Start load_cells Load Neutrophils with Fura-2 AM (30-60 min) start->load_cells wash_cells Wash to Remove Excess Dye load_cells->wash_cells resuspend Resuspend in Ca²⁺-containing Buffer wash_cells->resuspend baseline Measure Baseline Fluorescence resuspend->baseline add_fMLP Add fMLP (10 nM - 10 µM) baseline->add_fMLP measure_response Measure Fluorescence Change (340/380 nm excitation) add_fMLP->measure_response analyze Analyze Data (Ratio of emissions) measure_response->analyze end End analyze->end

Troubleshooting & Optimization

Technical Support Center: N-Hexanoyl-L-phenylalanine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of N-Hexanoyl-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the Schotten-Baumann reaction.[1][2][3] This reaction involves the acylation of the amino group of L-phenylalanine with hexanoyl chloride in the presence of a base. The reaction is typically carried out in a two-phase system consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous basic solution.[2][4]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The essential starting materials and reagents include:

  • L-phenylalanine

  • Hexanoyl chloride

  • A base (commonly sodium hydroxide or sodium carbonate)

  • An organic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

  • Water

Q3: What is the primary role of the base in the Schotten-Baumann reaction?

A3: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the acyl chloride.[1][2] This prevents the protonation of the unreacted L-phenylalanine, which would render it non-nucleophilic and unable to react with the hexanoyl chloride, thereby maximizing the product yield.[3]

Q4: What are the potential side reactions to be aware of during the synthesis?

A4: The primary side reaction of concern is the hydrolysis of hexanoyl chloride by water, which forms hexanoic acid. This is a competitive reaction, and its rate can be influenced by factors such as temperature and pH. Additionally, if an insufficient amount of base is used, the generated HCl can form a salt with the starting L-phenylalanine, reducing the yield.[1] In some cases, diacylation (acylation at both the amino and carboxyl groups) can occur, although this is less common under standard Schotten-Baumann conditions.

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • L-Phenylalanine

  • Hexanoyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1 equivalent) and sodium carbonate (1.1 equivalents) in a mixture of water and tetrahydrofuran. Stir the mixture at room temperature until all solids are dissolved.

  • Acylation: Cool the reaction mixture in an ice bath. Slowly add a solution of hexanoyl chloride (1.1 equivalents) in tetrahydrofuran to the cooled mixture over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the tetrahydrofuran under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid. A white precipitate of the product should form.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

ParameterRecommended ValueNotes
Temperature 0-5 °C (during addition), Room Temperature (reaction)Lower temperature during addition minimizes hydrolysis of hexanoyl chloride.
Reaction Time 2-4 hoursMonitor by TLC for completion.
pH of Work-up 2-3Ensures protonation of the carboxylic acid for extraction.
Typical Yield 70-90%Yields can vary based on reaction scale and purity of reagents.

Troubleshooting Guide

Below is a troubleshooting guide for common problems encountered during the synthesis and purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive hexanoyl chloride (hydrolyzed).2. Insufficient base.3. L-phenylalanine did not dissolve completely.1. Use fresh, high-purity hexanoyl chloride.2. Ensure the correct stoichiometry of the base is used.3. Ensure complete dissolution of L-phenylalanine before adding the acylating agent.
Oily Product Instead of Solid Presence of impurities such as unreacted hexanoyl chloride or hexanoic acid.1. Purify the crude product using column chromatography.2. Attempt trituration with a non-polar solvent like hexanes to induce crystallization.
Difficulty in Purification by Recrystallization 1. Inappropriate solvent system.2. Presence of impurities that inhibit crystallization.1. Screen for suitable recrystallization solvents (e.g., ethyl acetate/hexanes, ethanol/water).2. Purify the crude product by column chromatography before attempting recrystallization.
Multiple Spots on TLC after Reaction 1. Incomplete reaction.2. Presence of side products (e.g., hexanoic acid).3. Diacylation.1. Extend the reaction time or slightly increase the temperature.2. Use appropriate work-up to remove acidic impurities.3. Use column chromatography for purification.

Purification

1. Recrystallization:

  • Solvent System: A common solvent system for the recrystallization of N-acyl amino acids is a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is sparingly soluble at low temperatures. For this compound, consider solvent systems like:

    • Ethyl acetate/Hexanes

    • Ethanol/Water

    • Chloroform/Hexanes

2. Column Chromatography:

  • Stationary Phase: Silica gel (60-120 or 100-200 mesh) is typically used.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate (e.g., 6:4 v/v).[5]

Visualizations

Below are diagrams illustrating the key processes and logical relationships in the synthesis and troubleshooting of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start Dissolution Dissolve L-Phe & Na2CO3 in H2O/THF Start->Dissolution Acylation Add Hexanoyl Chloride at 0-5°C Dissolution->Acylation Reaction Stir at Room Temp (2-4h) Acylation->Reaction Quench Remove THF & Acidify Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Purification Method? Drying->Purification Recrystallization Recrystallization Purification->Recrystallization High Purity Column_Chromatography Column Chromatography Purification->Column_Chromatography Low Purity/ Oily Final_Product Pure Product Recrystallization->Final_Product Column_Chromatography->Final_Product

Figure 1: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_yield Low Yield Solutions cluster_oily Oily Product Solutions cluster_impure Impure Product Solutions Start Problem Occurred Low_Yield Low Yield? Start->Low_Yield Oily_Product Oily Product? Start->Oily_Product Impure_TLC Impure on TLC? Start->Impure_TLC Check_Reagents Check Reagent Quality (esp. Hexanoyl Chloride) Low_Yield->Check_Reagents Check_Base Verify Base Stoichiometry Low_Yield->Check_Base Check_Dissolution Ensure Complete Reactant Dissolution Low_Yield->Check_Dissolution Triturate Triturate with Non-polar Solvent Oily_Product->Triturate Column Purify via Column Chromatography Oily_Product->Column Optimize_Reaction Optimize Reaction Time/ Temperature Impure_TLC->Optimize_Reaction Purify Purify via Column Chromatography Impure_TLC->Purify

Figure 2: Troubleshooting decision tree for common synthesis issues.

References

How to improve the yield of N-Hexanoyl-L-phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Hexanoyl-L-phenylalanine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods are chemical synthesis, particularly the Schotten-Baumann reaction, and enzymatic synthesis using lipases. The Schotten-Baumann reaction involves the acylation of L-phenylalanine with hexanoyl chloride in the presence of a base.[1][2] Enzymatic synthesis offers a greener alternative, often utilizing a lipase to catalyze the acylation of L-phenylalanine with hexanoic acid or its ester.

Q2: What are the critical factors affecting the yield of the Schotten-Baumann reaction for this synthesis?

A2: Key factors include the choice of base, solvent system, reaction temperature, and the rate of addition of hexanoyl chloride. The pH of the reaction medium is crucial, as it influences the nucleophilicity of the amino group and the rate of the competing hydrolysis of hexanoyl chloride.[3]

Q3: Can racemization of L-phenylalanine occur during chemical synthesis?

A3: Yes, racemization is a potential side reaction, especially under harsh basic conditions or with certain coupling agents. The use of an appropriate base and controlled reaction conditions are important to maintain the stereochemical integrity of the L-phenylalanine.[4]

Q4: What are the main advantages of enzymatic synthesis over chemical synthesis for this compound?

A4: Enzymatic synthesis is generally more selective, often avoiding the need for protecting groups and reducing the risk of racemization. It is also considered a "greener" method as it typically proceeds under milder conditions and avoids the use of harsh reagents.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[5]

Troubleshooting Guides

Chemical Synthesis (Schotten-Baumann Reaction)
Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Hydrolysis of Hexanoyl Chloride: The acylating agent is sensitive to water and can hydrolyze to hexanoic acid, especially at higher pH values.[3] 2. Incorrect pH: If the pH is too low, the amino group of L-phenylalanine will be protonated, reducing its nucleophilicity. If the pH is too high, the hydrolysis of hexanoyl chloride is accelerated.[3] 3. Poor Solubility of L-phenylalanine: L-phenylalanine has limited solubility in some organic solvents. 4. Inadequate Mixing: In a biphasic system, inefficient stirring can lead to poor contact between reactants.1. Add hexanoyl chloride slowly to the reaction mixture at a low temperature (e.g., 0-5 °C) to minimize hydrolysis. 2. Maintain the pH of the aqueous phase between 9 and 10.5. Use a pH meter to monitor and adjust as needed with a suitable base. 3. Consider using a co-solvent system (e.g., water/THF or water/dioxane) to improve the solubility of L-phenylalanine. 4. Ensure vigorous stirring throughout the reaction to maximize the interfacial area between the aqueous and organic phases.
Presence of Unreacted L-phenylalanine 1. Insufficient Hexanoyl Chloride: An inadequate amount of the acylating agent was used. 2. Deactivation of Hexanoyl Chloride: The hexanoyl chloride may have degraded due to improper storage or handling.1. Use a slight excess of hexanoyl chloride (e.g., 1.1-1.2 equivalents). 2. Use freshly opened or distilled hexanoyl chloride.
Product is an Oil or Difficult to Purify 1. Presence of Hexanoic Acid: Hydrolysis of hexanoyl chloride can lead to contamination with hexanoic acid. 2. Formation of Diacylated Product: Under strongly basic conditions, the carboxyl group of L-phenylalanine might react to form an anhydride.1. During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like hexanoic acid. 2. Use a controlled amount of base and maintain the recommended pH range.
Racemization of the Product Harsh Reaction Conditions: High temperatures or a strongly basic environment can promote racemization.[4]1. Perform the reaction at a low temperature (0-5 °C). 2. Use a milder base if racemization is a significant issue.
Enzymatic Synthesis (Lipase-Catalyzed)
Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Incorrect Water Content: Lipases require a certain amount of water for activity, but excess water can favor hydrolysis over synthesis. 2. Inappropriate Solvent: The choice of organic solvent can significantly impact enzyme activity and substrate solubility. 3. Enzyme Deactivation: The lipase may be denatured by temperature, pH, or the solvent. 4. Substrate Inhibition: High concentrations of either the fatty acid or the amino acid can inhibit the enzyme.1. Optimize the water content in the reaction medium. This can be done by adding a small percentage of water to an organic solvent or by using a biphasic system. 2. Screen different organic solvents (e.g., hexane, toluene, tert-butanol) to find the optimal one for your specific lipase and substrates. 3. Ensure the reaction temperature and pH are within the optimal range for the chosen lipase. Consider immobilizing the lipase to improve its stability. 4. Perform kinetic studies to determine if substrate inhibition is occurring and adjust the initial substrate concentrations accordingly.
Slow Reaction Rate 1. Low Enzyme Activity: The amount of enzyme used may be insufficient, or the enzyme itself may have low specific activity. 2. Mass Transfer Limitations: In a heterogeneous system (e.g., with an immobilized enzyme), the reaction rate can be limited by the diffusion of substrates to the enzyme's active site.1. Increase the enzyme loading. Ensure you are using a high-quality lipase preparation. 2. Increase the stirring speed or use a different method of agitation to improve mass transfer.
Difficulty in Product Isolation Emulsion Formation: In biphasic systems, emulsions can sometimes form, making phase separation difficult.1. Centrifugation can help to break emulsions. 2. Consider adding a small amount of a salt to the aqueous phase.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Acylation of L-phenylalanine (Illustrative Data)

ParameterSchotten-BaumannEnzymatic (Lipase)
Acylating Agent Hexanoyl ChlorideHexanoic Acid or Hexanoate Ester
Catalyst Base (e.g., NaOH)Lipase (e.g., Novozym 435)
Solvent Biphasic (e.g., Water/DCM) or Water/Co-solventOrganic Solvent (e.g., Hexane) or Biphasic
Temperature 0 - 25 °C30 - 60 °C
pH 9 - 10.5Near neutral (depending on lipase)
Typical Yield 70 - 95%60 - 90%
Key Advantage Fast reaction timeHigh selectivity, mild conditions
Key Disadvantage Potential for side reactions and racemizationSlower reaction time, cost of enzyme

Note: The yields presented are typical ranges and can vary significantly based on specific experimental conditions.

Experimental Protocols

Protocol 1: Chemical Synthesis via Schotten-Baumann Reaction

Materials:

  • L-phenylalanine

  • Hexanoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve L-phenylalanine (1 equivalent) in a 1 M aqueous solution of NaOH (2 equivalents) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5 °C.

  • In a separate container, dissolve hexanoyl chloride (1.1 equivalents) in an equal volume of DCM or diethyl ether.

  • Add the hexanoyl chloride solution dropwise to the stirred L-phenylalanine solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

Materials:

  • L-phenylalanine

  • Hexanoic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., n-hexane or 2-methyl-2-butanol)

  • Molecular sieves (optional, for water removal)

Procedure:

  • To a screw-capped vial, add L-phenylalanine (1 equivalent), hexanoic acid (1.2 equivalents), and the chosen organic solvent.

  • Add the immobilized lipase (typically 10-20% by weight of the substrates).

  • If a completely anhydrous system is desired, add activated molecular sieves.

  • Seal the vial and place it in an incubator shaker at the optimal temperature for the lipase (e.g., 40-50 °C) with constant agitation (e.g., 200 rpm).

  • Monitor the reaction progress over time (e.g., 24-72 hours) by taking small aliquots and analyzing them by HPLC or TLC.

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh solvent to recover any adsorbed product.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • Purify the resulting product, typically by column chromatography, to remove any unreacted starting materials.

Visualizations

experimental_workflow_schotten_baumann cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification phe_sol Dissolve L-Phe in aq. NaOH addition Slow, dropwise addition at 0-5 °C phe_sol->addition acyl_sol Dissolve Hexanoyl Chloride in organic solvent acyl_sol->addition stir Stir at room temp. (2-4 hours) addition->stir separation Phase Separation stir->separation wash Wash Organic Layer separation->wash dry Dry & Concentrate wash->dry purify Purification dry->purify

Caption: Workflow for the chemical synthesis of this compound.

troubleshooting_low_yield start Low Yield of This compound cause1 Hydrolysis of Hexanoyl Chloride? start->cause1 cause2 Incorrect pH? start->cause2 cause3 Poor Solubility? start->cause3 solution1 Add acylating agent slowly at low temperature. cause1->solution1 solution2 Maintain pH between 9-10.5. cause2->solution2 solution3 Use a co-solvent system. cause3->solution3

Caption: Troubleshooting logic for low yield in chemical synthesis.

References

N-Hexanoyl-L-phenylalanine degradation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Hexanoyl-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the degradation and stability of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Inconsistent HPLC Results or Appearance of Unexpected Peaks

Possible Cause: Degradation of this compound due to improper handling or storage. The amide bond of N-acylated amino acids can be susceptible to hydrolysis, especially under acidic or basic conditions.[1][2]

Troubleshooting Steps:

  • Verify pH of Solutions: Ensure all solvents and buffers used for sample preparation and HPLC analysis are within a neutral pH range (pH 6-8), unless the experimental protocol explicitly requires acidic or basic conditions. The stability of the amide bond can be sensitive to pH.[1][2]

  • Freshly Prepare Solutions: Whenever possible, prepare solutions of this compound fresh before use. If solutions need to be stored, perform a stability check by comparing the HPLC profile of a fresh sample to an aged sample.

  • Check for Contamination: Ensure that all glassware and equipment are scrupulously clean to avoid catalytic degradation by contaminants.

  • Forced Degradation Analysis: If degradation is suspected, perform a forced degradation study to identify potential degradation products and confirm their retention times in your HPLC method. This will help in distinguishing between impurities from synthesis and actual degradants.

Issue 2: Poor Peak Shape or Tailing in HPLC Analysis

Possible Cause: Suboptimal chromatographic conditions for a lipophilic compound like this compound.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Organic Modifier: Ensure the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase is sufficient to ensure proper elution and peak shape.

    • pH: The pH of the mobile phase can affect the ionization state of the carboxylic acid group and influence peak shape. Experiment with a pH range around the pKa of the carboxylic acid (for phenylalanine, the pKa of the carboxylic acid is around 1.8-2.2, but will be slightly different in the N-acylated form).

  • Column Choice: Use a column suitable for lipophilic compounds, such as a C18 or C8 column with high carbon load.

  • Sample Solvent: Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the mobile phase itself or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.

  • Column Temperature: Controlling the column temperature can improve peak shape and reproducibility. A slightly elevated temperature (e.g., 30-40°C) can reduce viscosity and improve peak symmetry.

Frequently Asked Questions (FAQs)

Stability and Degradation

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of the amide bond, yielding hexanoic acid and L-phenylalanine. This hydrolysis can be catalyzed by acidic or basic conditions.[1][2] Enzymatic degradation by amidases present in biological systems can also occur, cleaving the amide bond.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is highly dependent on the pH, temperature, and the presence of enzymes. Under neutral pH and refrigerated conditions, it is expected to be relatively stable. However, in acidic solutions (e.g., using trifluoroacetic acid for cleavage from a solid-phase resin), significant hydrolysis of the amide bond can occur, even at room temperature.[1][2]

Q3: What are the expected degradation products of this compound?

A3: The main degradation products from hydrolysis are L-phenylalanine and hexanoic acid. Under oxidative stress, modifications to the phenyl ring or the aliphatic chain could occur. Thermal degradation of the parent phenylalanine molecule can lead to products like phenylacetaldehyde and benzaldehyde, though the degradation of the N-acylated form may follow different pathways.[3]

Experimental Protocols

Q4: Can you provide a general protocol for a forced degradation study of this compound?

A4: A forced degradation study is crucial for understanding the stability of a molecule and for developing a stability-indicating analytical method.[4][5][6][7]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. The goal is to achieve 5-20% degradation of the parent compound.[5]

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal (Dry)80°C80°C48 hours
Thermal (Solution)80°C80°C48 hours
PhotolyticUV & Visible LightRoom TemperatureVaries

Q5: What is a suitable HPLC method for analyzing the stability of this compound?

A5: A reverse-phase HPLC (RP-HPLC) method is generally suitable for analyzing this compound and its degradation products.

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm and 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

This method should be validated to ensure it is stability-indicating, meaning it can separate the intact drug from its degradation products and any process-related impurities.[8][9]

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic/Enzymatic) NHexPhe This compound HexanoicAcid Hexanoic Acid NHexPhe->HexanoicAcid Cleavage of amide bond LPhe L-Phenylalanine NHexPhe->LPhe

Caption: Primary degradation pathway of this compound.

Experimental_Workflow Start Start: Stability Study PrepareSample Prepare this compound Solution (1 mg/mL) Start->PrepareSample Stress Apply Stress Conditions (pH, Temp, Light, Oxidation) PrepareSample->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Neutralize->HPLC Analyze Analyze Data: - Identify Degradation Products - Quantify Degradation HPLC->Analyze End End: Stability Profile Analyze->End

Caption: Workflow for a forced degradation study.

Signaling_Hypothesis NHexPhe This compound (or similar N-acyl amino acids) GPCR G-Protein Coupled Receptor (e.g., GPR55, GPR18) NHexPhe->GPCR Binding GProtein G-Protein Activation GPCR->GProtein Effector Downstream Effector (e.g., Adenylyl Cyclase, PLC) GProtein->Effector Response Cellular Response (e.g., Ca2+ mobilization, MAPK signaling) Effector->Response

Caption: Hypothesized signaling pathway for N-acyl amino acids.

References

Troubleshooting low bioactivity of N-Hexanoyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low or inconsistent bioactivity with N-Hexanoyl-L-phenylalanine. Given that this is a specific N-acylated amino acid, some troubleshooting steps are based on established principles for this class of molecules, which are often involved in cell-to-cell communication and quorum sensing.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

While specific pathways for this compound are still under investigation, its structure as an N-acylated amino acid suggests potential involvement in intercellular signaling, similar to N-acyl-homoserine lactones (AHLs) in bacterial quorum sensing. In mammalian systems, such molecules can interact with various receptors, including G-protein coupled receptors (GPCRs) or nuclear receptors, to modulate inflammatory responses, apoptosis, or metabolic pathways. The expected bioactivity is likely dependent on the specific biological system being studied.

Q2: How should I properly store and handle this compound?

Proper storage is critical to maintaining the bioactivity of this compound. It is recommended to store the compound as a solid at -20°C or lower. For creating stock solutions, use an anhydrous solvent such as DMSO, ethanol, or acetonitrile. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should also be stored at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: At what concentration should I expect to see bioactivity?

The effective concentration of this compound can vary significantly depending on the cell type, assay conditions, and the specific biological endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your system. The table below provides a sample range of concentrations to test for a generic N-acylated amino acid, which can be adapted for this compound.

Table 1: Example Dose-Response Concentration Range for Bioactivity Screening

Concentration LevelConcentration (µM)Purpose
High100 - 50To establish a maximum effect and potential toxicity.
Medium25 - 10Often the range where significant biological effects are observed.
Low5 - 1To determine the lower limits of detection and the EC50/IC50.
Very Low0.5 - 0.1To assess high-potency effects and establish a baseline.
Vehicle Control0To control for the effects of the solvent (e.g., DMSO) on the system.

Troubleshooting Low Bioactivity

Issue 1: No observable effect at expected concentrations.

If you are not observing any biological effect, consider the following troubleshooting steps, outlined in the workflow diagram below.

G cluster_0 Troubleshooting Workflow for Low Bioactivity A Start: Low/No Bioactivity Observed B Verify Compound Integrity: - Check storage conditions (-20°C or lower) - Use fresh stock solution - Confirm purity (e.g., via LC-MS) A->B Step 1: Compound Check C Optimize Experimental Conditions: - Perform dose-response (e.g., 0.1-100 µM) - Check solvent concentration (e.g., DMSO < 0.1%) - Ensure proper incubation time B->C Step 2: Experiment Check D Evaluate Assay System: - Use positive and negative controls - Check cell line/strain responsiveness - Confirm target expression C->D Step 3: System Check E Review Experimental Protocol: - Ensure accurate dilutions - Verify all steps were followed correctly D->E Step 4: Protocol Review F Consult Literature for Analogs: - Research similar N-acylated amino acids - Compare expected vs. observed effects E->F Step 5: Literature Review G Conclusion: Re-evaluate Hypothesis or Contact Technical Support F->G

Caption: A stepwise workflow for troubleshooting low bioactivity.

Issue 2: High variability between experimental replicates.

High variability can obscure real biological effects. To address this, ensure consistent cell seeding density, minimize variations in incubation times, and ensure that the compound is thoroughly mixed into the media before being added to the cells. Use of automated liquid handlers for dispensing can also reduce variability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be required.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: General Cell-Based Bioactivity Assay

  • Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere and grow overnight.

  • Compound Preparation: Thaw an aliquot of the this compound stock solution. Prepare serial dilutions in culture media to achieve the final desired concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the cells for a period relevant to the biological question (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement: Perform the assay to measure the biological endpoint of interest (e.g., cell viability using an MTT assay, gene expression via qPCR, or cytokine production via ELISA).

Potential Signaling Pathway

While the exact signaling pathway for this compound is target-dependent, a plausible mechanism in mammalian cells could involve the activation of a G-protein coupled receptor (GPCR), leading to downstream signaling cascades.

G cluster_pathway Hypothetical Signaling Pathway compound This compound receptor GPCR compound->receptor Binds to g_protein G-Protein Activation (Gα, Gβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates kinase Protein Kinase A (PKA) second_messenger->kinase Activates transcription_factor Transcription Factor (e.g., CREB) kinase->transcription_factor Phosphorylates response Cellular Response (e.g., Gene Expression) transcription_factor->response Induces

Caption: A potential GPCR-mediated signaling pathway.

Technical Support Center: Optimizing N-Hexanoyl-L-phenylalanine Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Hexanoyl-L-phenylalanine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential biological role?

This compound is a modified amino acid, specifically an N-acyl-L-phenylalanine. N-acyl amino acids are a class of lipid signaling molecules that can play various roles in cellular processes. While extensive research on this compound is not yet available, long-chain N-acylated L-phenylalanines have been suggested to be involved in regulating glucose homeostasis.[1][2] L-phenylalanine itself is an essential amino acid and a precursor for the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine.[3][4] It can also act as a signaling molecule, for instance, by activating G protein-coupled receptors (GPCRs).[5]

Q2: I cannot find an established experimental concentration for this compound. Where should I start?

Since this compound is a relatively novel compound, established optimal concentrations for various cell-based assays may not be published. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint. A typical starting point for a new compound is to test a wide range of concentrations, often in a logarithmic or semi-logarithmic series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

Q3: How do I prepare a stock solution of this compound?

The solubility of this compound has not been extensively documented. However, based on its structure (a nonpolar hexanoyl chain attached to phenylalanine), it is likely to have low solubility in aqueous solutions and better solubility in organic solvents. For a related compound, N-hexanoyl-DL-Homoserine lactone, solubility is approximately 30 mg/mL in DMSO and dimethylformamide. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).

Troubleshooting Guides

Issue 1: Precipitate Formation in Culture Medium

Possible Cause: The concentration of this compound or the organic solvent from the stock solution is too high in the final culture medium, causing the compound to precipitate out of solution.

Troubleshooting Steps:

  • Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and precipitation.

  • Lower the Working Concentration: If precipitation still occurs, your working concentration of this compound may be above its solubility limit in the culture medium. Try using a lower concentration.

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in culture medium before adding it to the final cell culture plate. This can help to mitigate rapid changes in solvent concentration that can lead to precipitation.

  • Warm the Medium: Gently warming the culture medium to 37°C before adding the compound might help to keep it in solution, but be cautious not to degrade other medium components.

Issue 2: No Observable Effect in the Experiment

Possible Cause: The concentration of this compound used is too low to elicit a biological response, the incubation time is too short, or the compound is not stable under the experimental conditions.

Troubleshooting Steps:

  • Increase Concentration: Refer to your dose-response curve. If you are working at the lower end of the tested concentrations, try increasing the concentration.

  • Increase Incubation Time: The biological effect may take longer to become apparent. Consider a time-course experiment to determine the optimal incubation period.

  • Check Compound Stability: Although N-acyl amino acids are generally stable, prolonged incubation at 37°C in aqueous media could lead to degradation. If you suspect instability, consider adding the compound fresh for longer experiments or consulting any available stability data.

  • Verify Cell Health: Ensure that the cells are healthy and responsive. Include positive and negative controls in your experiment to validate the assay's performance.

Issue 3: High Cell Death or Cytotoxicity

Possible Cause: The concentration of this compound or the solvent used for the stock solution is toxic to the cells.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay: Use a viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line.

  • Lower the Concentration: Based on the cytotoxicity assay, choose a concentration for your experiments that is well below the toxic threshold.

  • Solvent Control: Always include a vehicle control (culture medium with the same final concentration of the organic solvent used to dissolve the compound) to ensure that the observed cytotoxicity is not due to the solvent.

  • Check for Contamination: Microbial contamination can lead to cell death. Regularly check your cell cultures for any signs of contamination.[6][7]

Data Presentation

Table 1: Recommended Starting Concentrations for Dose-Response Experiments

Concentration RangeRationale
1 nM - 100 nMTo observe high-potency effects.
100 nM - 10 µMA common range for many bioactive molecules in cell-based assays.
10 µM - 100 µMTo identify effects at higher concentrations, but be mindful of potential off-target effects and cytotoxicity.

Table 2: Solubility of Related Compounds

CompoundSolventSolubilityReference
L-PhenylalanineWater (25°C)~27 g/L[8]
N-hexanoyl-DL-Homoserine lactoneDMSO~30 mg/mL
N-hexanoyl-DL-Homoserine lactoneDimethyl formamide~30 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the Compound: Accurately weigh a small amount of this compound powder using a calibrated analytical balance in a sterile environment.

  • Dissolve in Organic Solvent: Add the appropriate volume of sterile, high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).

  • Ensure Complete Dissolution: Vortex or gently heat the solution (if the compound's stability at higher temperatures is known) until the powder is completely dissolved.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Performing a Dose-Response Experiment in a 96-Well Plate

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Prepare Serial Dilutions: Prepare serial dilutions of your this compound stock solution in cell culture medium. Remember to keep the final solvent concentration consistent across all wells.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle-only control and a no-treatment control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform your desired assay to measure the biological response (e.g., cell viability, gene expression, protein phosphorylation).

  • Data Analysis: Plot the response against the log of the compound concentration to determine the EC50 or IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 100 mM in DMSO) prep_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prep_dilutions treat_cells Treat Cells with Dilutions prep_dilutions->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate perform_assay Perform Assay (e.g., Viability, qPCR) incubate->perform_assay analyze_data Analyze Data & Determine EC50/IC50 perform_assay->analyze_data

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting_Logic cluster_precipitate Precipitate in Medium cluster_no_effect No Observable Effect cluster_cytotoxicity High Cell Death start Problem Encountered precipitate Is final solvent concentration >0.5%? start->precipitate no_effect Is concentration in low nM range? start->no_effect cytotoxicity Is there a vehicle control? start->cytotoxicity precipitate_yes Reduce Solvent % precipitate->precipitate_yes Yes precipitate_no Lower working concentration precipitate->precipitate_no No no_effect_yes Increase Concentration no_effect->no_effect_yes Yes no_effect_no Increase Incubation Time no_effect->no_effect_no No cytotoxicity_yes Perform Cytotoxicity Assay & Lower Concentration cytotoxicity->cytotoxicity_yes Yes cytotoxicity_no Add Vehicle Control cytotoxicity->cytotoxicity_no No

Caption: A logical diagram for troubleshooting common experimental issues.

Signaling_Pathway_Hypothesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NHP This compound (Extracellular) GPCR G Protein-Coupled Receptor (GPCR) NHP->GPCR G_protein G Protein Activation GPCR->G_protein second_messenger Second Messenger (e.g., cAMP, IP3) G_protein->second_messenger signaling_cascade Downstream Signaling Cascade second_messenger->signaling_cascade transcription_factor Transcription Factor Activation signaling_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Change in Metabolism) gene_expression->cellular_response

Caption: A hypothetical signaling pathway for this compound based on L-phenylalanine's known activities.

References

How to prevent the degradation of N-Hexanoyl-L-phenylalanine in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-Hexanoyl-L-phenylalanine in experimental media.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in media?

A1: The degradation of this compound in media can primarily be attributed to two factors:

  • Hydrolysis: The amide bond linking the hexanoyl group to the L-phenylalanine can be susceptible to hydrolysis, particularly under non-neutral pH conditions. This process breaks the molecule down into hexanoic acid and L-phenylalanine. N-acyl amino acid amides can exhibit hydrolytic instability, which can be accelerated by factors such as pH and temperature.

  • Enzymatic Degradation: If the experimental medium contains cellular components, such as cell lysates or certain types of serum, enzymes present may catalyze the degradation of this compound. For instance, various proteases and amidases could potentially cleave the amide bond. Human polymorphonuclear leukocytes have been shown to extensively hydrolyze other N-acyl peptides.[1]

Q2: How does pH affect the stability of this compound?

Q3: What is the recommended method for preparing stock solutions of this compound?

A3: To prepare a stock solution, dissolve this compound in a high-quality, sterile solvent such as dimethyl sulfoxide (DMSO) or ethanol before diluting it into your aqueous experimental media. Using a small volume of a concentrated stock solution will minimize the introduction of organic solvent into your experiment, which could otherwise affect cell health and the stability of other media components.

Q4: How should I store stock solutions and media containing this compound?

A4: Stock solutions in an organic solvent should be stored at -20°C or -80°C to maximize stability. Media containing this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store it at 4°C and protect it from light. For longer-term experiments, consider replenishing the media periodically to maintain a consistent concentration of the compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be a sign that this compound is degrading in your media over the course of the experiment.

Troubleshooting Workflow:

A Inconsistent Results Observed B Verify Stock Solution Integrity (Check for precipitation, discoloration) A->B C Assess Stability in Media (Perform time-course analysis) B->C Stock OK D Optimize Experimental Conditions C->D Degradation Confirmed E Review Media Components C->E Degradation Confirmed F Implement Preventative Measures D->F E->F

Caption: Troubleshooting workflow for inconsistent experimental results.

Recommended Actions:

StepActionRationale
1. Verify Stock Solution Integrity Inspect your stock solution for any signs of precipitation or color change. If in doubt, prepare a fresh stock solution.An improperly stored or prepared stock solution is a common source of experimental variability.
2. Assess Stability in Media Conduct a pilot experiment to measure the concentration of this compound in your experimental media over time.This will provide direct evidence of degradation under your specific experimental conditions.
3. Optimize Experimental Conditions If degradation is confirmed, consider optimizing conditions such as pH and temperature. Maintain a neutral pH and conduct experiments at the lowest feasible temperature.Both pH and temperature can significantly influence the rate of hydrolysis.
4. Review Media Components If using serum, consider heat-inactivating it or switching to a serum-free medium to eliminate potential enzymatic activity.Serum contains various enzymes that can degrade small molecules.
5. Implement Preventative Measures Prepare media containing this compound immediately before use. For long-term experiments, replenish the media at regular intervals.This ensures that the concentration of the active compound remains as consistent as possible throughout the experiment.
Issue 2: Precipitate forms after adding this compound to the media.

This indicates a solubility issue, which can be influenced by the properties of the media and the final concentration of the compound.

Troubleshooting Steps:

StepActionRationale
1. Check Final Concentration Ensure that the final concentration of this compound in your media does not exceed its solubility limit in an aqueous environment.N-acyl amino acids can have limited aqueous solubility.
2. Modify Dilution Method Instead of adding the stock solution directly to the full volume of media, try adding it to a smaller volume first while vortexing, and then bring it up to the final volume.This can help to prevent localized high concentrations that may lead to precipitation.
3. Adjust Solvent in Stock Solution If using ethanol as the solvent for your stock, consider switching to DMSO, which can sometimes improve the solubility of hydrophobic compounds in aqueous media.Different solvents can have varying effects on the solubility of a compound when diluted into an aqueous solution.
4. Pre-warm the Media Gently warming the media to 37°C before adding the stock solution can sometimes improve solubility.Solubility of many compounds increases with temperature.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Media via HPLC

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Workflow for Stability Assessment:

A Prepare Media with This compound B Incubate under Experimental Conditions A->B C Collect Aliquots at Different Time Points B->C D Prepare Samples for HPLC (e.g., Protein Precipitation) C->D E Analyze by HPLC D->E F Quantify and Plot Concentration vs. Time E->F

Caption: Experimental workflow for stability assessment.

Methodology:

  • Preparation of Media: Prepare your desired experimental media and supplement it with a known concentration of this compound from a freshly prepared stock solution.

  • Incubation: Incubate the media under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the media.

  • Sample Preparation:

    • To precipitate proteins that may interfere with the analysis, add a cold solvent like acetonitrile or methanol to the media aliquots in a 1:3 ratio (media:solvent).

    • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method with a mobile phase consisting of an aqueous component (e.g., water with 0.1% trifluoroacetic acid) and an organic component (e.g., acetonitrile with 0.1% trifluoroacetic acid).

    • Detect the compound using a UV detector at a wavelength determined by a preliminary scan of this compound (likely around 210-220 nm).

  • Quantification: Create a standard curve using known concentrations of this compound to quantify the amount remaining at each time point. Plot the concentration versus time to determine the degradation rate.

Potential Signaling Pathways

While specific signaling pathways for this compound are not well-established in the literature, N-acyl amino acids are recognized as a class of signaling molecules.[3][4] The L-phenylalanine component itself can influence cellular signaling, notably through the mTOR pathway, which is a central regulator of cell growth and metabolism. It is plausible that this compound could interact with or modulate similar pathways.

Hypothesized Cellular Interaction:

NHP This compound Membrane Cell Membrane NHP->Membrane Transporter Amino Acid Transporter NHP->Transporter Receptor Membrane Receptor (e.g., GPCR) NHP->Receptor Intracellular Intracellular Signaling (e.g., mTOR pathway) Transporter->Intracellular Receptor->Intracellular Response Cellular Response (e.g., Protein Synthesis, Proliferation) Intracellular->Response

Caption: Hypothesized cellular interaction of this compound.

This diagram illustrates potential mechanisms by which this compound might exert its effects, either through transport into the cell followed by interaction with intracellular targets or by binding to a cell surface receptor. Further research is needed to elucidate the specific pathways involved.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Hexanoyl-L-phenylalanine-related experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: What is the best way to dissolve this compound?

A: this compound, a type of N-acyl homoserine lactone (AHL), has limited solubility in aqueous solutions. For stock solutions, it is recommended to dissolve the compound in a small amount of organic solvent such as DMSO or ethanol before diluting it with your aqueous experimental medium. For L-phenylalanine, a related compound, solubility in PBS (pH 7.2) is approximately 5 mg/ml. The hexanoyl group will alter this solubility. Always vortex thoroughly to ensure complete dissolution.

Q2: How should I store this compound solutions?

A: For long-term storage, this compound should be stored as a solid at -20°C. Aqueous solutions are not recommended for storage for more than one day. For stock solutions in organic solvents, store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

A: Cloudiness or precipitation indicates that the compound has come out of solution. This can be due to exceeding its solubility limit in the aqueous medium or due to temperature changes. Try gently warming the solution and vortexing. If the precipitate does not dissolve, you may need to prepare a fresh, more dilute solution from your stock. Using a small percentage of organic solvent in your final working solution can also help maintain solubility.

Experimental Design

Q4: I am not observing any effect of this compound in my bacterial culture. What could be the reason?

A: There are several potential reasons for a lack of effect:

  • Degradation: AHLs can be degraded by changes in pH (especially alkaline conditions) or by enzymatic activity (lactonases) produced by your bacterial strain.

  • Inactive Compound: Ensure the purity and integrity of your this compound.

  • Resistant Strain: The bacterial strain you are using may not be responsive to this specific AHL or may have mechanisms to inactivate it.

  • Insufficient Concentration: The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration.

Q5: I am seeing inconsistent results between experiments. How can I improve reproducibility?

A: Inconsistent results in quorum sensing experiments can stem from several factors:

  • Bacterial Growth Phase: Ensure you are treating your bacterial cultures at a consistent growth phase (e.g., mid-logarithmic phase) as the expression of quorum sensing-related genes is growth-phase dependent.

  • Solvent Effects: If using an organic solvent for your stock solution, ensure the final concentration of the solvent is consistent across all experiments and that you have a vehicle control to account for any effects of the solvent itself.

  • Pipetting Errors: Due to the small volumes of stock solutions often used, ensure accurate pipetting.

Biosensor Assays

Q6: My biosensor strain (e.g., Chromobacterium violaceum CV026) is not showing a response to my sample.

A: This could be due to several reasons:

  • Biosensor Specificity: C. violaceum CV026 responds well to AHLs with short acyl chains (C4 to C8)[1]. This compound (a C6 derivative) should elicit a response. However, the sensitivity can vary.

  • Loss of Biosensor Viability: Ensure your biosensor strain is viable and has not lost its reporter plasmid. It is good practice to periodically check the viability and functionality of the biosensor with a known AHL standard[2].

  • Inhibitory Compounds: Your sample may contain compounds that inhibit the growth of the biosensor or the expression of the reporter gene.

Q7: I am observing a positive signal in my negative control for a biosensor assay.

A: A false positive in a biosensor assay can be caused by:

  • Contamination: Your growth medium or other reagents may be contaminated with AHLs or other molecules that can activate the biosensor.

  • Endogenous Production: The experimental strain itself might produce low levels of AHLs that activate the biosensor.

  • Media Composition: Some components of complex media can nonspecifically activate certain biosensors.

Troubleshooting Guides

Problem: Low or No Signal in Biosensor Assay
Possible Cause Recommended Solution
Degradation of this compound Prepare fresh solutions for each experiment. Check the pH of your media, as AHLs are susceptible to lactonolysis at alkaline pH.
Biosensor Strain Issues Confirm the viability and sensitivity of your biosensor strain with a fresh, known standard of this compound or another suitable AHL. Streak for single colonies from a glycerol stock to ensure a pure culture.
Sub-optimal Assay Conditions Optimize incubation time and temperature for your specific biosensor strain. Ensure proper aeration for liquid cultures.
Presence of Inhibitory Substances If testing extracts, consider a preliminary purification step to remove potential inhibitors. Run a toxicity control to see if your sample inhibits the growth of the biosensor.
Problem: High Background or False Positives in Biosensor Assay
Possible Cause Recommended Solution
Media Contamination Use fresh, sterile media and reagents. Autoclave all materials properly.
Solvent Effects Include a vehicle control with the same concentration of the solvent used to dissolve the this compound to assess its effect on the biosensor.
Non-specific Activation If using a complex medium, try a minimal medium to reduce background activation.

Quantitative Data

Solubility of L-Phenylalanine

Table 1: Solubility of L-Phenylalanine in Water at Various Temperatures [3]

Temperature (°C)Temperature (K)Solubility (g/kg H₂O)
0273.1520.20
10283.1523.86
20293.1528.17
30303.1533.16
40313.1539.18
50323.1546.35
60333.1554.85
70343.1565.08

Table 2: Solubility of DL-Phenylalanine in Water [4]

Temperature (°C)Solubility (g/L)
09.97
2514.11
5021.87
7537.08
10068.9

Experimental Protocols

Protocol: Detection of this compound using Chromobacterium violaceum CV026 Biosensor

This protocol is adapted from standard methods for AHL detection.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar and broth

  • This compound

  • Sterile petri dishes

  • Sterile filter paper discs

Methodology:

  • Prepare Biosensor Overlay:

    • Inoculate 50 mL of LB broth with C. violaceum CV026 and grow overnight at 30°C with shaking.

    • Add 0.5 mL of the overnight culture to 100 mL of molten LB agar (cooled to ~50°C).

    • Pour the mixture into sterile petri dishes and allow to solidify.

  • Sample Application:

    • Prepare serial dilutions of your this compound test solution.

    • Spot 10 µL of each dilution onto sterile filter paper discs and allow them to dry in a laminar flow hood.

    • Place the discs onto the surface of the CV026 agar plates.

  • Incubation:

    • Incubate the plates at 30°C for 24-48 hours.

  • Data Analysis:

    • A positive result is indicated by the production of a purple pigment (violacein) in the lawn of CV026 surrounding the filter paper disc.

    • The diameter of the purple zone can be measured to semi-quantitatively assess the concentration of this compound.

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Generalized AHL-mediated quorum sensing pathway.

Experimental_Workflow start Start: Sample containing This compound prep Sample Preparation (e.g., Dissolution, Dilution) start->prep assay Biosensor Assay (e.g., C. violaceum CV026) prep->assay tlc TLC Analysis (Optional) prep->tlc ms Mass Spectrometry (for confirmation & quantification) prep->ms analysis Data Analysis assay->analysis tlc->analysis ms->analysis end End: Results analysis->end

Caption: Experimental workflow for this compound detection.

References

N-Hexanoyl-L-phenylalanine experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Hexanoyl-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the experimental use of this compound, troubleshoot common issues, and ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an N-acyl derivative of the amino acid L-phenylalanine. Its primary application in research is as a quorum sensing (QS) inhibitor. Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence, biofilm formation, and other collective behaviors. By interfering with QS signaling, this compound can be used to study and potentially control bacterial pathogenesis.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. For example, a 10 mg/mL stock solution can be prepared in DMSO. Subsequently, this stock can be diluted to the final working concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your biological system (typically <0.5%).

Q3: How should I store this compound powder and stock solutions?

A3: The solid powder form of this compound should be stored in a tightly sealed container at -20°C. Stock solutions prepared in organic solvents like DMSO or ethanol should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. It is not recommended to store aqueous solutions for more than one day.

Q4: What is the mechanism of action for this compound as a quorum sensing inhibitor?

A4: this compound acts as a competitive inhibitor of N-acyl homoserine lactone (AHL)-based quorum sensing systems in Gram-negative bacteria. It structurally mimics the natural AHL signaling molecules and is thought to bind to the LuxR-type transcriptional regulators. This binding prevents the natural AHL from activating the receptor, thereby inhibiting the expression of quorum sensing-regulated genes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or No Inhibition of Biofilm Formation
  • Possible Cause 1: Solubility Issues.

    • Symptom: Precipitate observed in the culture medium after adding the compound.

    • Troubleshooting:

      • Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is not causing precipitation when diluted in the aqueous medium.

      • Prepare a fresh stock solution. The compound may have precipitated out of the stock solution if stored improperly.

      • Slightly warm the stock solution and vortex thoroughly before diluting into the final medium.

      • Consider lowering the final concentration of this compound in your assay.

  • Possible Cause 2: Compound Degradation.

    • Symptom: Freshly prepared solutions work, but older solutions show reduced activity.

    • Troubleshooting:

      • Prepare fresh stock solutions and use them within a short period.

      • Aliquot stock solutions into smaller volumes to minimize freeze-thaw cycles.

      • Be aware that related N-acyl homoserine lactones are susceptible to hydrolysis at alkaline pH. Ensure the pH of your experimental medium is stable and ideally neutral or slightly acidic.

  • Possible Cause 3: Bacterial Strain Variability.

    • Symptom: Inhibition is observed in one bacterial strain but not another.

    • Troubleshooting:

      • Confirm that the target bacterium utilizes an N-acyl homoserine lactone-based quorum sensing system that can be inhibited by this compound.

      • The efficacy of quorum sensing inhibitors can be strain-specific. Test a range of concentrations to determine the optimal inhibitory concentration for your specific strain.

Issue 2: High Variability Between Replicate Wells in a Microtiter Plate Assay
  • Possible Cause 1: Uneven Biofilm Formation.

    • Symptom: Inconsistent crystal violet staining in control wells (without the inhibitor).

    • Troubleshooting:

      • Ensure a standardized bacterial inoculum is used for each well.

      • Optimize incubation conditions (time, temperature, agitation) to promote uniform biofilm growth.

      • During the washing steps of the crystal violet assay, be gentle to avoid dislodging the biofilm. Submerging the plate in a tub of water is often gentler than washing with a pipette or multichannel pipette.

  • Possible Cause 2: Edge Effects in the Microtiter Plate.

    • Symptom: Wells on the outer edges of the plate show different results compared to the inner wells.

    • Troubleshooting:

      • To minimize evaporation from the outer wells, which can concentrate the media and affect biofilm growth, fill the peripheral wells with sterile water or media without bacteria.

      • Ensure proper sealing of the plate during incubation.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundN-Octanoyl-L-phenylalanineN-Palmitoyl Phenylalanine
Molecular Formula C₁₅H₂₁NO₃C₁₇H₂₅NO₃[1]C₂₅H₄₁NO₃[2]
Molecular Weight 263.33 g/mol 291.4 g/mol [1]403.6 g/mol [2]
Appearance Solid-Crystalline solid[2]

Table 2: Solubility of N-Acyl-Phenylalanine Derivatives

CompoundSolventSolubility
N-Palmitoyl PhenylalanineEthanolSparingly soluble (1-10 mg/mL)[2]
N-Acetyl-DL-phenylalanineDMSOSoluble to 30 mg/mL[]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Solubilization: Vortex the solution thoroughly until all the powder is dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.

  • Storage: Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Crystal Violet Biofilm Inhibition Assay
  • Bacterial Culture Preparation: Grow an overnight culture of the test bacterium in a suitable broth medium.

  • Inoculum Preparation: Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.05) in fresh growth medium.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to the wells of a 96-well flat-bottom microtiter plate.

    • Add the desired concentrations of this compound to the test wells. Include a vehicle control (e.g., DMSO at the same final concentration as the test wells) and a no-treatment control.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic culture from the wells.

    • Gently wash the wells twice with 150 µL of sterile phosphate-buffered saline (PBS) or distilled water to remove non-adherent cells.

  • Staining:

    • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash:

    • Remove the crystal violet solution.

    • Wash the wells three times with 200 µL of distilled water.

  • Solubilization:

    • Add 200 µL of 30% acetic acid or absolute ethanol to each well to dissolve the bound crystal violet.

    • Incubate for 15-20 minutes at room temperature.

  • Quantification:

    • Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Visualizations

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell AHL N-Acyl Homoserine Lactone (AHL) LuxR LuxR (Transcriptional Regulator) AHL->LuxR Binds and Activates LuxI LuxI (AHL Synthase) LuxI->AHL Synthesizes TargetGenes Target Genes (e.g., Biofilm, Virulence) LuxR->TargetGenes Activates Transcription InactiveComplex Inactive LuxR Complex NHP This compound (Inhibitor) NHP->LuxR Competitively Binds Biofilm_Inhibition_Workflow Start Start PrepCulture Prepare Standardized Bacterial Inoculum Start->PrepCulture PlateSetup Dispense Culture and This compound in 96-well plate PrepCulture->PlateSetup Incubate Incubate to Allow Biofilm Formation PlateSetup->Incubate Wash1 Wash to Remove Planktonic Cells Incubate->Wash1 Stain Stain with 0.1% Crystal Violet Wash1->Stain Wash2 Wash to Remove Excess Stain Stain->Wash2 Solubilize Solubilize Bound Stain (e.g., with Acetic Acid) Wash2->Solubilize Read Measure Absorbance (OD 570 nm) Solubilize->Read End End Read->End

References

Technical Support Center: N-Hexanoyl-L-phenylalanine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of N-Hexanoyl-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: In positive ion mode electrospray ionization (ESI), this compound will readily form a protonated molecule, [M+H]⁺. The theoretical m/z for this precursor ion is 264.16. During tandem mass spectrometry (MS/MS), characteristic product ions are formed from the fragmentation of the precursor. The most common fragmentation involves the cleavage of the amide bond.

For this compound, the primary fragmentation is expected to be the neutral loss of the hexanoyl group or cleavage at the amide bond, leading to the phenylalanine immonium ion. A common transition monitored in multiple-reaction monitoring (MRM) mode for phenylalanine is m/z 166.2 → 120.2[1][2]. Given the N-hexanoyl modification, you should optimize fragmentation to identify unique and stable product ions.

Q2: How does the hexanoyl chain affect the ionization efficiency of phenylalanine?

A2: The addition of a hexanoyl group (acylation) increases the hydrophobicity and surface activity of the molecule.[3][4][5] This modification generally enhances the electrospray ionization (ESI) response in positive ion mode.[6][7] The increased surface activity causes the analyte to preferentially move to the surface of the ESI droplets, leading to more efficient ionization.[6][7]

Q3: What are the recommended starting parameters for an LC-MS/MS method?

A3: For developing a robust LC-MS/MS method for this compound, we recommend starting with the parameters outlined in the tables below. These parameters are based on typical values used for the analysis of similar acylated amino acids and should be optimized for your specific instrument and application.

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity

  • Potential Cause 1: Suboptimal Ion Source Parameters.

    • Solution: The ion source parameters are critical for efficient ionization. Systematically optimize the capillary voltage, cone voltage (or declustering potential), and desolvation gas temperature and flow rate. For acylated amino acids, a higher desolvation temperature may be required due to their increased hydrophobicity.

  • Potential Cause 2: Inefficient Chromatographic Separation.

    • Solution: Ensure that the chromatographic peak shape is sharp and symmetrical. Co-elution with matrix components can cause ion suppression. Adjust the mobile phase composition and gradient to improve separation. The use of a C18 reversed-phase column is a good starting point.

  • Potential Cause 3: Incorrect Collision Energy.

    • Solution: The collision energy in the collision cell determines the degree of fragmentation. Perform a collision energy optimization experiment by infusing a standard solution of this compound and ramping the collision energy to find the value that yields the highest intensity for the desired product ion.

Issue 2: High Background Noise or Interferences

  • Potential Cause 1: Contaminated Mobile Phase or LC System.

    • Solution: Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly to remove any contaminants. The presence of sodium ions can lead to the formation of sodium adducts [M+Na]⁺, which can complicate spectra.[3]

  • Potential Cause 2: Matrix Effects.

    • Solution: Biological samples can contain high concentrations of salts, lipids, and other molecules that interfere with ionization. Implement a sample preparation protocol that effectively removes these interferences, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Issue 3: Inconsistent or Unstable Signal

  • Potential Cause 1: Fluctuations in the ESI Spray.

    • Solution: A stable electrospray is essential for a reproducible signal. Check the spray needle for blockages or damage. Ensure a consistent flow of the mobile phase and sheath gas.

  • Potential Cause 2: Sample Degradation.

    • Solution: this compound may be susceptible to degradation under certain conditions. Ensure that samples are stored properly and analyze them promptly after preparation.

Quantitative Data Summary

Table 1: Calculated m/z Values for this compound

Ion Species Formula Monoisotopic Mass (Da) Calculated m/z
[M+H]⁺ C₁₅H₂₂NO₃⁺ 264.1594 264.16
[M+Na]⁺ C₁₅H₂₁NNaO₃⁺ 286.1414 286.14
Phenylalanine Immonium Ion C₉H₁₀N⁺ 132.0808 132.08
Phenylalanine Fragment C₈H₈⁺ 104.0626 104.06

| Product ion from [M+H]⁺ (loss of H₂O) | C₁₅H₂₀NO₂⁺ | 246.1489 | 246.15 |

Table 2: Suggested Starting LC-MS/MS Parameters

Parameter Suggested Starting Value
Liquid Chromatography
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (ESI+)
Capillary Voltage 3.5 kV[8]
Cone Voltage / DP 30 V[8]
Desolvation Temperature 500 °C[8]
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions
Precursor Ion (Q1) 264.2 m/z
Product Ion (Q3) Optimize (start with 132.1 m/z, 120.2 m/z)

| Collision Energy (CE) | Optimize (start with 20 V)[8] |

Experimental Protocols

Protocol 1: Collision Energy Optimization

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a flow rate of 10-20 µL/min using a syringe pump.

  • MS Setup: Set the mass spectrometer to monitor the [M+H]⁺ precursor ion (m/z 264.2).

  • Acquisition: Acquire MS/MS data by ramping the collision energy from 5 V to 40 V in 2 V increments.

  • Data Analysis: Plot the intensity of the major product ions as a function of collision energy. The optimal collision energy is the value that produces the highest intensity for the desired product ion.

Protocol 2: LC-MS/MS Method Development

  • Sample Preparation: Spike this compound into the desired matrix (e.g., plasma, cell lysate) and perform a protein precipitation with cold acetonitrile (3:1 acetonitrile:sample ratio). Centrifuge and collect the supernatant.

  • LC Setup: Use the starting LC parameters from Table 2. A generic gradient could be:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • MS Setup: Use the starting MS parameters from Table 2 and the optimized collision energy from Protocol 1. Set up the MRM transition for this compound.

  • Injection and Acquisition: Inject the prepared sample and acquire the data.

  • Optimization: Adjust the gradient and MS parameters as needed to achieve optimal peak shape, sensitivity, and separation from matrix interferences.

Visualizations

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Sample Spiking p2 Protein Precipitation p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 lc Reversed-Phase LC Separation p4->lc ms ESI+ Ionization lc->ms msms Tandem MS (MRM) ms->msms d1 Peak Integration msms->d1 d2 Quantification d1->d2

Caption: Experimental workflow for the quantitative analysis of this compound.

troubleshooting node_sol node_sol node_cause node_cause start Low Signal Intensity? cause1 Suboptimal Ion Source? start->cause1 Yes cause2 Poor Peak Shape? start->cause2 No sol1 Optimize Capillary Voltage, Gas Flow & Temperature cause1->sol1 Yes sol2 Adjust LC Gradient & Mobile Phase cause2->sol2 Yes cause3 Suboptimal Fragmentation? cause2->cause3 No sol3 Perform Collision Energy Optimization cause3->sol3 Yes

Caption: A troubleshooting decision tree for low signal intensity issues.

References

Overcoming challenges in quantifying N-Hexanoyl-L-phenylalanine in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of N-Hexanoyl-L-phenylalanine in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying this compound?

A1: The most common and robust analytical technique for quantifying this compound in complex samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, which are crucial for distinguishing the analyte from other components in the biological matrix.[3]

Q2: What are "matrix effects" and how can they affect my results?

A2: Matrix effects are a significant challenge in LC-MS/MS analysis and occur when components of the sample matrix co-elute with the analyte and interfere with its ionization in the mass spectrometer's source.[3][4][5] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, reproducibility, and sensitivity of the quantification.[5][6]

Q3: Should I use a derivatization step for this compound analysis?

A3: Not necessarily. This compound is more hydrophobic than its parent amino acid, phenylalanine, due to the hexanoyl group. This increased hydrophobicity often allows for good retention on reversed-phase chromatography columns without the need for derivatization.[7][8] Direct analysis is generally preferred as it simplifies the sample preparation process and avoids potential variability from the derivatization reaction.[8]

Q4: What type of internal standard is best for this analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ¹⁵N). A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of any signal suppression or enhancement.[2][6] If a SIL version is unavailable, a close structural analog can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem 1: Low or No Signal for the Analyte
Possible Cause Troubleshooting Step
Analyte Degradation Ensure proper sample handling and storage. This compound may be susceptible to enzymatic degradation in biological samples.[7] Store samples at -80°C and consider adding enzyme inhibitors.
Inefficient Extraction Optimize the sample preparation method. The hexanoyl group makes the molecule relatively nonpolar, so a liquid-liquid extraction (LLE) with a solvent like ethyl acetate or a solid-phase extraction (SPE) with a C18 sorbent could be effective.[9]
Poor Ionization Adjust the mobile phase pH and organic content to promote ionization. For positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used.[7] Also, optimize the mass spectrometer's source parameters (e.g., spray voltage, gas flow, temperature).
Instrument Contamination Run a system suitability test with a pure standard to confirm instrument performance. If the standard also shows a low signal, clean the mass spectrometer's ion source.
Problem 2: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Automate sample preparation steps where possible.[7] Ensure consistent vortexing times, evaporation steps, and reconstitution volumes.
Matrix Effects Matrix effects can vary between samples, leading to poor precision.[5] Use a stable isotope-labeled internal standard to compensate for this variability.[6] Diluting the sample extract can also reduce the concentration of interfering matrix components.[3]
Carryover Analyte from a high concentration sample may carry over to the next injection. Optimize the LC wash method by using a strong solvent in the wash solution. Inject a blank sample after a high concentration sample to check for carryover.[10]
Problem 3: Poor Peak Shape
Possible Cause Troubleshooting Step
Incompatible Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak focusing on the column. Mismatch can lead to peak fronting or splitting.
Column Overload Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or diluting the sample.
Column Degradation Poor peak shape can indicate a problem with the analytical column (e.g., a void or contamination). Try flushing the column or replacing it if the problem persists.

Quantitative Data Summary

The following tables provide typical performance characteristics for an LC-MS/MS method for quantifying this compound in human plasma. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Calibration Curve and Sensitivity

ParameterTypical Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (%RSD)
Low3± 10%< 15%
Medium100± 10%< 10%
High800± 10%< 10%

Table 3: Recovery and Matrix Effect

ParameterTypical Value
Extraction Recovery> 85%
Matrix Effect90% - 110% (with internal standard correction)

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common starting point for the extraction of this compound from plasma or serum.

  • Thaw Samples: Thaw plasma samples on ice.

  • Aliquot Sample: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., stable isotope-labeled this compound in methanol).

  • Precipitate Proteins: Add 400 µL of ice-cold acetonitrile or methanol.[11]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex and Transfer: Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.[8]

Protocol 2: LC-MS/MS Analysis

This protocol describes typical LC-MS/MS parameters for the analysis.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[11]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient from a low to a high percentage of mobile phase B over several minutes to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2] The specific precursor and product ion transitions for this compound and its internal standard would need to be determined by direct infusion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Results Results Data_Processing->Results

Caption: General workflow for this compound quantification.

troubleshooting_workflow Start Low Analyte Signal Check_Standard Analyze Pure Standard Start->Check_Standard Standard_OK Standard Signal OK? Check_Standard->Standard_OK Source_Clean Clean MS Source Standard_OK->Source_Clean No Optimize_Method Optimize Sample Prep (e.g., different extraction) Standard_OK->Optimize_Method Yes End_Fail Consult Instrument Specialist Source_Clean->End_Fail Check_Stability Investigate Analyte Stability Optimize_Method->Check_Stability End_Success Problem Solved Check_Stability->End_Success

Caption: Troubleshooting decision tree for low analyte signal.

matrix_effects cluster_ideal Ideal Scenario (No Matrix Effect) cluster_suppression Ion Suppression Scenario Analyte_Ideal Analyte Droplet_Ideal ESI Droplet Analyte_Ideal->Droplet_Ideal Ion_Ideal Analyte Ion [M+H]+ Droplet_Ideal->Ion_Ideal Efficient Ionization Signal_Ideal Strong Signal Ion_Ideal->Signal_Ideal Analyte_Supp Analyte Droplet_Supp ESI Droplet Analyte_Supp->Droplet_Supp Matrix_Supp Matrix Component Matrix_Supp->Droplet_Supp Ion_Supp Analyte Ion [M+H]+ Droplet_Supp->Ion_Supp Competition for Charge Signal_Supp Weak Signal Ion_Supp->Signal_Supp

Caption: Diagram illustrating the concept of ion suppression.

References

Validation & Comparative

Confirming the Identity of N-Hexanoyl-L-phenylalanine: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for confirming the identity of N-Hexanoyl-L-phenylalanine, a representative N-acyl amino acid. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate analytical strategy.

N-acyl amino acids (NAAAs) are a class of lipid signaling molecules involved in various physiological processes, making them a subject of growing interest in drug discovery and metabolomics.[1][2] Accurate identification of these molecules is paramount for understanding their biological function and for the development of potential therapeutics. This guide focuses on this compound as a model compound to compare the utility of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) for its structural confirmation.

High-Resolution Mass Spectrometry: A Powerful Tool for Identification

High-resolution mass spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS), is a cornerstone technique for the identification of small molecules like this compound. Its high sensitivity and ability to provide exact mass measurements and fragmentation data make it a powerful tool for elucidating molecular structures.

An Orbitrap mass spectrometer, for instance, can achieve mass accuracies of less than 1 ppm with internal calibration and generally below 5 ppm with external calibration, allowing for high-confidence determination of the elemental composition of the parent molecule and its fragments.[3][4][5]

Expected Mass and Fragmentation Pattern

For this compound (C15H21NO3), the expected monoisotopic mass is 263.1521 g/mol . In positive ion mode electrospray ionization (ESI), the protonated molecule ([M+H]+) would be observed at an m/z of 264.1594.

Tandem mass spectrometry (MS/MS) of the [M+H]+ ion is predicted to yield a characteristic fragmentation pattern. Based on the known fragmentation of L-phenylalanine and other N-acyl amino acids, the primary fragmentation pathways would involve the cleavage of the amide bond and fragmentation of the hexanoyl chain and the phenylalanine moiety.[6][7]

Predicted Fragmentation of this compound ([M+H]+):

  • Loss of the hexanoyl group: A neutral loss of the hexanoyl group (C6H10O) would result in a fragment ion corresponding to protonated phenylalanine at m/z 166.0863.

  • Formation of the hexanoyl immonium ion: Cleavage of the bond between the alpha-carbon and the carbonyl carbon of the phenylalanine residue would lead to the formation of a hexanoyl immonium ion at m/z 100.0757.

  • Phenylalanine-specific fragments: Further fragmentation of the phenylalanine portion would likely produce the characteristic tropylium ion at m/z 91.0542 and the immonium ion of phenylalanine at m/z 120.0808.[8]

Comparison of Analytical Techniques

While mass spectrometry is a highly sensitive and specific technique, NMR and HPLC offer complementary information and have their own advantages and disadvantages.

FeatureMass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Measures mass-to-charge ratio of ions and their fragments.Measures the magnetic properties of atomic nuclei.Separates compounds based on their interaction with a stationary phase.
Information Provided Molecular formula (from accurate mass), structural motifs (from fragmentation).Detailed 3D molecular structure and connectivity of atoms.Retention time, which is characteristic for a given compound under specific conditions.
Sensitivity High (pmol to fmol).[9]Low (nmol to µmol).Moderate (ng to µg).
Limit of Detection (LOD) 0.002 to 0.063 µmol/L for amino acids.[10]Higher than MS, typically in the µM range.Can be as low as 0.1 µg/mL for phenylalanine.
Mass Accuracy Excellent (sub-ppm to 5 ppm).[3][4][5]Not applicable.Not applicable.
Sample Requirement Small (µL).Larger (mg).Moderate (µL).
Analysis Time Fast (minutes per sample).Slower (minutes to hours per sample).Moderate (minutes per sample).
Key Advantage High sensitivity and specificity for identification in complex mixtures.Unambiguous structure elucidation without the need for reference standards.Robust, reproducible, and widely available for quantification.
Key Disadvantage Isomers can be difficult to distinguish without chromatographic separation.Lower sensitivity and not ideal for complex mixtures.Co-elution can interfere with identification; requires a chromophore for UV detection.

Experimental Protocols

Mass Spectrometry Protocol

This protocol outlines a general procedure for the analysis of this compound using a high-resolution mass spectrometer such as a Q Exactive Orbitrap.

1. Sample Preparation:

  • Dissolve the this compound standard or sample in a solution of 50:50 methanol:water to a final concentration of 1-10 µg/mL.

  • Vortex the sample to ensure complete dissolution.

  • Centrifuge the sample at 14,000 rpm for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

2. Liquid Chromatography:

  • Column: Use a C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

3. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Full Scan MS:

    • Resolution: 70,000

    • Scan Range: m/z 100-1000

  • Data-Dependent MS/MS (dd-MS2):

    • Resolution: 17,500

    • TopN: 5 (fragment the 5 most intense ions from the full scan)

    • Collision Energy: Stepped HCD (Higher-energy C-trap dissociation) at 20, 30, 40 eV.

4. Data Analysis:

  • Extract the ion chromatogram for the predicted [M+H]+ ion (m/z 264.1594) to determine the retention time.

  • Analyze the MS/MS spectrum associated with this precursor ion and compare the observed fragment ions with the predicted fragmentation pattern.

  • Confirm the elemental composition using the accurate mass measurements of the precursor and fragment ions.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire 1H and 13C NMR spectra on a 400 MHz or higher field spectrometer.

  • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

HPLC-UV Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of dilutions for calibration.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% trifluoroacetic acid) and acetonitrile. A typical starting point could be 60:40 acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

Conclusion

The confirmation of the identity of this compound can be achieved with a high degree of confidence using high-resolution mass spectrometry. The accurate mass measurement of the parent ion provides the elemental composition, while the MS/MS fragmentation pattern offers structural insights that can be used for confirmation. For unambiguous structure elucidation, especially for novel compounds, NMR spectroscopy is the gold standard, providing detailed information about the connectivity of all atoms in the molecule. HPLC with UV detection is a robust and reliable method for the quantification and purity assessment of the compound, especially when a reference standard is available. The choice of the most suitable technique will depend on the specific research question, the available instrumentation, and the required level of confidence in the identification. For routine analysis and identification in complex biological matrices, LC-MS/MS offers an unparalleled combination of sensitivity, selectivity, and speed.

References

A Comparative Analysis of N-Hexanoyl-L-homoserine lactone and N-Hexanoyl-L-phenylalanine Derivatives in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Agonist vs. Antagonist Activity in Cell-to-Cell Communication

In the intricate world of bacterial communication, the regulation of group behaviors such as virulence factor production and biofilm formation is paramount for survival and pathogenesis. This process, known as quorum sensing (QS), relies on the production and detection of small signal molecules called autoinducers. This guide provides a detailed comparison between N-Hexanoyl-L-homoserine lactone (C6-HSL), a well-established native autoinducer (agonist), and the emerging class of N-acyl-phenylalanine derivatives, which have been designed as quorum sensing inhibitors (antagonists). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate bacterial communication pathways.

Overview: An Agonist vs. An Antagonist

N-Hexanoyl-L-homoserine lactone (C6-HSL) is a canonical autoinducer molecule used by numerous Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner.[1][2] It belongs to the N-acyl-homoserine lactone (AHL) class of signaling molecules and functions as an agonist, effectively turning "on" specific genetic pathways once a critical concentration is reached.[3][4]

N-acyl-phenylalanine derivatives , on the other hand, represent a class of synthetic molecules designed to interfere with QS pathways.[5] While direct data on N-Hexanoyl-L-phenylalanine is limited, extensive research into structurally similar phenylalanine derivatives shows they act as antagonists.[5] These compounds are engineered to compete with native AHLs, thereby inhibiting or turning "off" QS-regulated processes, presenting a promising avenue for developing anti-virulence therapies.[2][6]

Mechanism of Action: Activating vs. Inhibiting the Signal

The fundamental difference in activity between C6-HSL and N-acyl-phenylalanine derivatives lies in their interaction with LuxR-type transcriptional regulators, such as LasR in Pseudomonas aeruginosa or CviR in Chromobacterium violaceum.[2][7]

Agonistic Activity of C6-HSL: The native C6-HSL molecule diffuses across the bacterial cell membrane and binds to the ligand-binding domain of its cognate LuxR-type receptor. This binding event induces a conformational change in the protein, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes. This action activates the transcription of target genes responsible for virulence and biofilm formation.

G cluster_outside Extracellular Space cluster_inside Cytoplasm C6_ext C6-HSL C6_int C6-HSL C6_ext->C6_int Diffusion Receptor LuxR-type Receptor (Inactive) C6_int->Receptor Binds Complex C6-HSL::Receptor Complex (Active) Dimer Active Dimer Complex->Dimer Dimerization DNA lux box DNA Dimer->DNA Binds Genes Virulence & Biofilm Gene Expression DNA->Genes Activates Transcription

Figure 1. Agonistic signaling pathway of C6-HSL.

Antagonistic Activity of N-Acyl-Phenylalanine Derivatives: These synthetic inhibitors also enter the cell and compete with the native C6-HSL for the same binding pocket on the LuxR-type receptor. However, their binding either fails to induce the necessary conformational change for activation or stabilizes the receptor in an inactive state.[8] This prevents the receptor from dimerizing and binding to DNA, effectively blocking the transcription of QS-controlled genes. Some antagonists may also promote the degradation of the receptor protein.[8]

G cluster_outside Extracellular Space cluster_inside Cytoplasm C6_ext C6-HSL C6_int C6-HSL C6_ext->C6_int Diffusion Inhibitor_ext Phenylalanine Derivative (Antagonist) Inhibitor_int Antagonist Inhibitor_ext->Inhibitor_int Diffusion Receptor LuxR-type Receptor C6_int->Receptor Blocked Inhibitor_int->Receptor Competitive Binding Inactive_Complex Antagonist::Receptor Complex (Inactive) DNA lux box DNA Inactive_Complex->DNA Binding Prevented Genes Gene Expression Blocked DNA->Genes

Figure 2. Antagonistic mechanism of Phenylalanine Derivatives.

Quantitative Activity Data

The performance of these molecules is quantified using different metrics. For agonists like C6-HSL, activity is measured by the concentration required to induce a response (Effective Concentration, EC50). For antagonists, performance is measured by their ability to inhibit this response (Inhibitory Concentration, IC50).

The table below summarizes representative data for C6-HSL's function as a native activator and the inhibitory performance of potent phenylalanine derivatives identified in recent studies.

Molecule ClassSpecific CompoundTarget Organism/SystemAssay TypeMetricResultReference
Agonist N-Hexanoyl-L-homoserine lactone (C6-HSL)Chromobacterium violaceumViolacein ProductionNative InducerActs as the natural signal for the CviR receptor.[7][7]
Agonist N-Hexanoyl-L-homoserine lactone (C6-HSL)Pseudomonas aeruginosaVirulence Gene ExpressionNative InducerOne of the key signals in the hierarchical QS circuit.[2][2]
Antagonist Phenylalanine Derivative (Compound 4h)¹Chromobacterium violaceum CV026QS InhibitionIC507.12 ± 2.11 µM[5]
Antagonist Phenylalanine Derivative (Compound 4c)¹Chromobacterium violaceum CV026QS InhibitionIC508.83 ± 1.21 µM[5]
Antagonist Phenylalanine Derivative (Compound 4h)¹Chromobacterium violaceum CV026Biofilm Inhibition% Inhibition79%[5]

¹Data refers to specific phenylalanine derivatives bearing a hydroxamic acid moiety as reported in the cited literature.

Experimental Protocols

The evaluation of QS agonists and inhibitors relies on standardized biological assays. Below are methodologies for two key experiments.

Quorum Sensing Inhibition Assay (Violacein Production)

This assay utilizes a reporter strain, typically Chromobacterium violaceum CV026, which produces a purple pigment called violacein in response to exogenous short-chain AHLs like C6-HSL.

  • Strain Preparation: A liquid culture of C. violaceum CV026 is grown overnight in LB broth.

  • Assay Setup: A fresh growth medium is inoculated with the overnight culture. This suspension is aliquoted into a 96-well microtiter plate.

  • Compound Addition: The antagonist compound (e.g., a phenylalanine derivative) is added to the wells at various concentrations. A native inducer, C6-HSL, is then added at a fixed, sub-maximal concentration to all wells (except negative controls) to stimulate violacein production.

  • Incubation: The plate is incubated at 30°C for 18-24 hours to allow for bacterial growth and pigment production.

  • Quantification: The violacein pigment is extracted from the bacterial cells using a solvent like DMSO or ethanol. The absorbance of the extracted pigment is measured spectrophotometrically (typically at ~590 nm). The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in violacein production compared to the positive control (C6-HSL alone).

Biofilm Formation Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of biofilms by pathogenic bacteria such as Pseudomonas aeruginosa.

  • Strain Preparation: An overnight culture of P. aeruginosa PAO1 is grown.

  • Assay Setup: The culture is diluted in fresh medium and aliquoted into a 96-well microtiter plate.

  • Compound Addition: The test inhibitor is added to the wells across a range of concentrations.

  • Incubation: The plate is incubated under static conditions for 24-48 hours at 37°C to allow biofilm to form on the well surfaces.

  • Staining and Quantification:

    • The planktonic (free-floating) bacteria are gently removed by washing the plate with a buffer solution.

    • The remaining attached biofilm is stained with a 0.1% crystal violet solution.

    • After a brief incubation, excess stain is washed away.

    • The stain bound to the biofilm is solubilized with a solvent (e.g., 30% acetic acid or ethanol).

    • The absorbance of the solubilized stain is measured (typically at ~550 nm), which is directly proportional to the amount of biofilm formed. The percentage of inhibition is calculated relative to the untreated control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Grow overnight culture (e.g., C. violaceum) A2 Inoculate fresh medium A1->A2 B1 Aliquot into 96-well plate A2->B1 B2 Add test antagonist (serial dilutions) B1->B2 B3 Add native agonist (e.g., C6-HSL) B2->B3 B4 Incubate (24h, 30°C) B3->B4 C1 Extract violacein pigment B4->C1 C2 Measure absorbance (OD590) C1->C2 C3 Calculate % Inhibition and IC50 C2->C3

Figure 3. Experimental workflow for a QSI screening assay.

Conclusion

N-Hexanoyl-L-homoserine lactone and N-acyl-phenylalanine derivatives occupy opposing roles in the regulation of bacterial quorum sensing. C6-HSL is a natural key that unlocks cooperative behaviors, while phenylalanine derivatives are being fashioned into a lockpick to disable them. The data clearly indicates that while C6-HSL is essential for activating QS pathways, synthetic antagonists based on the phenylalanine scaffold can effectively inhibit these same pathways with micromolar potency.[5] This agonist-versus-antagonist relationship forms the basis of a critical strategy in the development of novel anti-virulence agents, which aim not to kill bacteria but to disarm them, offering a promising alternative to traditional antibiotics in combating bacterial infections.

References

Unraveling Bacterial Communication: A Comparative Analysis of N-Hexanoyl-L-phenylalanine and N-Hexanoyl-L-homoserine lactone in Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of N-Hexanoyl-L-phenylalanine's role in quorum sensing, benchmarked against the well-established signaling molecule, N-Hexanoyl-L-homoserine lactone.

Introduction

Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism in bacteria, enabling them to coordinate gene expression in response to population density. This process is orchestrated by small signaling molecules, and its understanding is paramount for developing novel antimicrobial strategies. While N-acyl-homoserine lactones (AHLs) are the most extensively studied class of quorum sensing signals in Gram-negative bacteria, with N-Hexanoyl-L-homoserine lactone (C6-HSL) being a prime example, emerging research suggests the involvement of other classes of molecules, such as N-acyl amino acids. This guide provides a comparative analysis of the well-validated quorum sensing molecule, C6-HSL, and the less characterized but potentially significant this compound. We present available experimental data, detailed methodologies, and visual representations of their respective signaling pathways to aid researchers in this evolving field.

Comparative Analysis of Signaling Molecules

The following tables summarize the current state of knowledge and experimental data for this compound and N-Hexanoyl-L-homoserine lactone (C6-HSL). A significant disparity in the volume of research is evident, with C6-HSL being a well-established quorum sensing signal and this compound representing an emerging area of investigation.

FeatureThis compoundN-Hexanoyl-L-homoserine lactone (C6-HSL)
Molecule Class N-acyl amino acidN-acyl-homoserine lactone (AHL)
Well-established QS Signal No, role is still under investigation. Potentially a signaling molecule or a QS inhibitor.Yes, a canonical quorum sensing signal in many Gram-negative bacteria.
Producing Bacteria Identified in some soil microorganisms.Produced by a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa and Vibrio fischeri.
Primary Role in QS Putative signaling molecule or modulator of QS. Some phenylalanine derivatives act as QS inhibitors.[1]Primary signaling molecule (autoinducer) that activates gene expression at high cell density.[2]

Table 1: General Comparison of this compound and C6-HSL

ParameterThis compound DerivativesN-Hexanoyl-L-homoserine lactone (C6-HSL)
Effect on Biofilm Formation Some phenylalanine derivatives have been shown to have anti-biofilm activity.[1]Induces biofilm formation in various bacteria. For example, in E. coli, it can increase biofilm formation, and in Vibrio parahaemolyticus, it significantly increases biomass production.[3]
Effect on Gene Expression Phenylalanine derivatives can inhibit the expression of quorum sensing-regulated genes, such as lasB in P. aeruginosa.[1]Regulates the expression of a wide range of genes involved in virulence, secondary metabolite production, and motility.[4]
Quantitative Activity Data IC50 values for some phenylalanine derivatives as QS inhibitors range from 7.12 ± 2.11 μM to 92.34 ± 2.09 μM.[1]Effective concentrations for inducing QS responses are typically in the nanomolar to micromolar range.[5][6]

Table 2: Comparison of Biological Activity

Signaling Pathways

The signaling pathways for C6-HSL are well-characterized, typically involving LuxI-type synthases for its production and LuxR-type receptors for its detection and subsequent gene regulation. The pathway for this compound is less understood, but a hypothetical pathway can be proposed based on the known biosynthesis of N-acyl amino acids.

AHL_Signaling_Pathway cluster_cell Bacterial Cell S-adenosylmethionine S-adenosylmethionine LuxI-type_synthase LuxI-type_synthase S-adenosylmethionine->LuxI-type_synthase Acyl-ACP Acyl-ACP Acyl-ACP->LuxI-type_synthase C6-HSL C6-HSL LuxI-type_synthase->C6-HSL Synthesis LuxR-type_receptor LuxR-type_receptor C6-HSL->LuxR-type_receptor Binding C6-HSL_ext C6-HSL C6-HSL->C6-HSL_ext Diffusion Target_Genes Target_Genes LuxR-type_receptor->Target_Genes Activation QS-regulated_phenotypes QS-regulated_phenotypes Target_Genes->QS-regulated_phenotypes Expression

Figure 1: Simplified signaling pathway for N-Hexanoyl-L-homoserine lactone (C6-HSL).

NAAP_Signaling_Pathway cluster_cell Bacterial Cell (Hypothetical) L-Phenylalanine L-Phenylalanine N-acyl_synthase N-acyl_synthase L-Phenylalanine->N-acyl_synthase Hexanoyl-CoA Hexanoyl-CoA Hexanoyl-CoA->N-acyl_synthase This compound This compound N-acyl_synthase->this compound Synthesis Putative_Receptor Putative Receptor (e.g., LuxR homolog) This compound->Putative_Receptor Binding (Hypothesized) NAAP_ext N-Hexanoyl-L- phenylalanine This compound->NAAP_ext Transport Target_Genes Target_Genes Putative_Receptor->Target_Genes Regulation (Hypothesized) Modulated_Phenotypes Modulated_Phenotypes Target_Genes->Modulated_Phenotypes Expression

Figure 2: Hypothetical signaling pathway for this compound.

Experimental Protocols

Validation and comparison of quorum sensing molecules rely on robust experimental protocols. Below are methodologies for key experiments.

Detection and Quantification of Signaling Molecules

a) Thin-Layer Chromatography (TLC) for AHL Detection

This method provides a rapid and visual means of detecting AHLs in bacterial extracts.

  • Sample Preparation: Extract bacterial culture supernatant with an equal volume of acidified ethyl acetate. Dry the organic phase and resuspend the residue in a small volume of acetonitrile.[7]

  • TLC Plate: Use a C18 reversed-phase TLC plate.

  • Mobile Phase: A common mobile phase is a 60:40 (v/v) mixture of methanol and water.[8]

  • Detection: After developing the chromatogram, overlay the TLC plate with a soft agar suspension of a suitable AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026).[1][9] The appearance of colored or luminescent spots indicates the presence of AHLs. The Rf value can be compared to that of a synthetic C6-HSL standard.

TLC_Workflow Start Start Bacterial_Culture Bacterial Culture Supernatant Start->Bacterial_Culture Extraction Ethyl Acetate Extraction Bacterial_Culture->Extraction Concentration Dry and Resuspend in Acetonitrile Extraction->Concentration TLC_Spotting Spot Extract and Standards on C18 TLC Plate Concentration->TLC_Spotting Development Develop TLC Plate in Methanol/Water TLC_Spotting->Development Overlay Overlay with Biosensor Strain in Soft Agar Development->Overlay Incubation Incubate at Appropriate Temperature Overlay->Incubation Detection Visualize Spots (Color/Luminescence) Incubation->Detection End End Detection->End

Figure 3: Workflow for Thin-Layer Chromatography (TLC) detection of AHLs.

b) Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification

LC-MS provides a highly sensitive and specific method for the identification and quantification of both AHLs and N-acyl amino acids.

  • Sample Preparation: Similar to TLC, extract the bacterial culture supernatant. For quantitative analysis, the addition of an internal standard is recommended.

  • Chromatography: Use a C18 reversed-phase column with a gradient elution, typically with mobile phases of water and acetonitrile containing a small percentage of formic acid.[10][11]

  • Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode. For AHLs, a characteristic product ion at m/z 102 corresponding to the homoserine lactone ring is often monitored in MS/MS experiments.[8] For this compound, the specific precursor and product ions would need to be determined.

  • Quantification: Create a standard curve using synthetic standards to quantify the concentration of the target molecule in the sample.[10][12]

Biofilm Formation Assay

This assay quantifies the effect of the signaling molecules on the ability of bacteria to form biofilms.

  • Experimental Setup: Grow bacteria in a 96-well microtiter plate in the presence and absence of the test compounds (this compound or C6-HSL) at various concentrations.

  • Staining: After a suitable incubation period (e.g., 24-48 hours), gently wash the wells to remove planktonic cells. Stain the adherent biofilm with a 0.1% crystal violet solution.

  • Quantification: Solubilize the bound crystal violet with a solvent such as ethanol or acetic acid and measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the amount of biofilm formed.

Gene Expression Analysis

This experiment determines the impact of the signaling molecules on the expression of target genes.

  • Experimental Setup: Expose a bacterial culture to the signaling molecule of interest.

  • RNA Extraction: Isolate total RNA from the bacterial cells.

  • Reverse Transcription Quantitative PCR (RT-qPCR): Synthesize cDNA from the extracted RNA and perform qPCR using primers specific for the target genes (e.g., genes involved in virulence or biofilm formation) and a housekeeping gene for normalization.[4]

  • Analysis: Calculate the relative fold change in gene expression in the treated samples compared to the untreated control.

Conclusion

The validation of this compound's role in quorum sensing is an active area of research. While it currently lacks the extensive body of evidence that supports the function of N-Hexanoyl-L-homoserine lactone as a primary quorum sensing signal, the study of N-acyl amino acids presents a promising frontier in understanding the complexity of bacterial communication. The comparative data and experimental protocols provided in this guide are intended to equip researchers with the necessary tools to further investigate the role of this compound and other novel signaling molecules. A deeper understanding of these alternative signaling pathways could pave the way for the development of innovative anti-infective therapies that target bacterial communication.

References

Stereochemistry in Action: A Comparative Analysis of D- and L-Phenylalanine Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the orientation of a molecule is not a trivial detail. The stereochemistry of a drug candidate can profoundly influence its biological activity, dictating everything from receptor binding and efficacy to metabolic stability. This guide provides an objective comparison of the biological activities of D-phenylalanine versus L-phenylalanine derivatives, supported by experimental data, to illuminate the critical role of chirality in drug design.

Phenylalanine, an essential amino acid, exists in two enantiomeric forms: D-phenylalanine and L-phenylalanine. While L-phenylalanine is the naturally occurring isomer incorporated into proteins and serving as a precursor for neurotransmitters, the synthetic D-isomer and its derivatives have garnered significant interest for their unique pharmacological properties. The distinct spatial arrangement of atoms in these enantiomers leads to differential interactions with chiral biological macromolecules like receptors and enzymes, resulting in varied physiological effects.

Unlocking Receptor Selectivity and Efficacy: A Tale of Two Isomers

The profound impact of stereochemistry is clearly demonstrated in the realm of opioid receptor modulation. A study on cyclic tetrapeptide stereoisomers of CJ-15,208, a known opioid receptor ligand, revealed significant differences in binding affinities between D- and L-phenylalanine-containing derivatives.

Table 1: Opioid Receptor Binding Affinities (Ki) of CJ-15,208 and its Phenylalanine Stereoisomers

CompoundD-Phe Substitutionµ-Opioid Receptor (MOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)
CJ-15,208L-Phe¹, L-Phe³27.4 ± 4.6451 ± 114
1 D-Phe¹, L-Phe³5120 ± 690>10,000
2 L-Phe¹, D-Phe³362 ± 513920 ± 200
3 D-Phe¹, D-Phe³2560 ± 4807780 ± 410
[D-Trp]CJ-15,208L-Phe¹, L-Phe³22.1 ± 1.5345 ± 103
4 D-Phe¹, L-Phe³>10,000>10,000
5 L-Phe¹, D-Phe³348 ± 65353 ± 33
6 D-Phe¹, D-Phe³2130 ± 3202580 ± 290

Data sourced from Brice-Tutt et al., 2020.[1]

As illustrated in Table 1, the substitution of L-phenylalanine with D-phenylalanine at different positions within the peptide scaffold dramatically alters the binding affinity for both mu (µ) and kappa (κ) opioid receptors. For instance, in the CJ-15,208 series, the introduction of a single D-phenylalanine at position 1 (compound 1 ) leads to a significant loss of affinity for both receptors compared to the parent compound. Conversely, a D-phenylalanine at position 3 (compound 2 ) retains reasonable affinity, albeit lower than the all-L-Phe parent. Interestingly, in the [D-Trp]CJ-15,208 series, the presence of D-phenylalanine at position 3 (compound 5 ) results in a compound with comparable affinity for both MOR and KOR.[1]

This stereoselectivity extends to functional activity. In vivo studies of these compounds demonstrated that the stereochemistry of the phenylalanine residues dictates whether the peptide acts as an agonist or antagonist at opioid receptors, highlighting the critical role of chirality in determining the pharmacological outcome.[1]

Further evidence of stereospecificity comes from studies on dynorphin A analogs, where replacing L-phenylalanine with a conformationally constrained D-phenylalanine analog unexpectedly led to higher affinity for both kappa and mu opioid receptors. This reversal of preferred stereochemistry underscores the nuanced and often unpredictable nature of enantiomer-receptor interactions.

Navigating Metabolic Pathways: The Stability Advantage

The metabolic fate of a drug is a key determinant of its pharmacokinetic profile and overall therapeutic success. Enzymes, being chiral entities themselves, often exhibit stereoselective metabolism, leading to significant differences in the metabolic stability of enantiomers.

While specific comparative data on the metabolic half-life of a wide range of D- and L-phenylalanine derivatives is not extensively tabulated in the literature, the general principle of stereoselective metabolism is well-established. L-amino acids are readily recognized by metabolic enzymes, such as phenylalanine hydroxylase, which converts L-phenylalanine to L-tyrosine. In contrast, D-phenylalanine is not a substrate for this enzyme and is generally metabolized more slowly. This resistance to enzymatic degradation can be a significant advantage in drug design, potentially leading to a longer duration of action and improved bioavailability. For instance, the incorporation of D-amino acids into peptides is a common strategy to enhance their stability against proteolysis.

Studies on the absorption of L- and D-phenylalanine have shown that the L-isomer is more efficiently transported across biological membranes by amino acid transporters. For example, the nasal absorption of L-phenylalanine in rats was found to be significantly higher than that of D-phenylalanine, with absolute bioavailabilities of 96.3% and 35.2%, respectively.[1] This highlights the stereospecificity of transport proteins, which is another crucial factor in the overall pharmacokinetic profile of a drug.

Experimental Methodologies

To provide a comprehensive understanding of how the comparative data presented above is generated, the following are detailed protocols for key experimental assays.

Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., D- or L-phenylalanine derivative) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-DAMGO for MOR)

  • Unlabeled test compounds (D- and L-phenylalanine derivatives)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled test compounds.

  • In a multi-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add the diluted test compounds to the wells.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: G-Protein Coupled Receptor (GPCR) Activation (cAMP Assay)

Objective: To measure the efficacy (EC50) of a compound in activating or inhibiting a Gs or Gi-coupled receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells stably expressing the GPCR of interest

  • Test compounds (D- and L-phenylalanine derivatives)

  • Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture reagents

Procedure:

  • Plate the cells in a multi-well plate and grow to the desired confluency.

  • Prepare serial dilutions of the test compounds.

  • For Gi-coupled receptors, pre-treat the cells with forskolin to stimulate cAMP production.

  • Add the test compounds to the cells and incubate for a specified time.

  • Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration.

  • Determine the EC50 value (concentration of the compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Pooled liver microsomes (from human or other species)

  • Test compounds (D- and L-phenylalanine derivatives)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Phosphate buffer

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound.

  • In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k.

Visualizing the Pathways

To better understand the concepts discussed, the following diagrams illustrate a key metabolic pathway and a typical experimental workflow.

metabolic_pathway L_Phe L-Phenylalanine L_Tyr L-Tyrosine L_Phe->L_Tyr Phenylalanine Hydroxylase Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate Proteins Protein Synthesis L_Phe->Proteins Dopamine Dopamine L_Tyr->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine

Metabolic fate of L-phenylalanine.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Test_Compound Prepare D- and L- Phenylalanine Derivatives Incubation Incubate Test Compound, Radioligand, and Membranes Test_Compound->Incubation Receptor_Prep Prepare Receptor-Expressing Cell Membranes Receptor_Prep->Incubation Radioligand Prepare Radioligand Radioligand->Incubation Filtration Separate Bound and Unbound Ligand Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Curve_Fitting Generate Competition Curve Counting->Curve_Fitting Ki_Calculation Calculate Ki Value Curve_Fitting->Ki_Calculation

Workflow for a competitive receptor binding assay.

Conclusion

The evidence overwhelmingly demonstrates that the stereochemistry of phenylalanine derivatives is a paramount consideration in drug discovery and development. The choice between a D- or L-isomer can lead to vastly different pharmacological profiles, influencing receptor affinity, functional activity, and metabolic stability. A thorough understanding of these stereochemical nuances, supported by robust experimental data, is essential for the rational design of safe and effective therapeutic agents. This guide serves as a foundational resource for researchers navigating the complex but rewarding landscape of chiral drug development.

References

A Comparative Guide to Quorum Sensing Inhibitors: Alternatives to N-Hexanoyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antibiotic resistance has spurred the search for alternative antimicrobial strategies. One of the most promising avenues is the disruption of quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation. N-Hexanoyl-L-phenylalanine is a known inhibitor of this process, but a diverse range of other natural and synthetic compounds are emerging as potent alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid researchers in the selection and development of novel anti-QS therapeutics, with a primary focus on the key QS systems of the opportunistic pathogen Pseudomonas aeruginosa.

Performance Comparison of Quorum Sensing Inhibitors

The efficacy of various QS inhibitors targeting the LasR, PqsR, and RhlR regulatory systems in Pseudomonas aeruginosa is summarized below. These compounds, ranging from natural products to synthetic small molecules, demonstrate significant potential in attenuating virulence factors and disrupting biofilm formation.

Compound ClassCompound NameTarget SystemAssay TypeReported IC50 / InhibitionReference(s)
Natural Products CurcuminLasR, RhlRReporter Gene21% inhibition of 3-oxo-C12-HSL production at 200 µg/mL[1]
CinnamaldehydeLasR, RhlRReporter GeneSignificant inhibition of AHL production and QS gene expression[1]
Chrysin Derivative (E6)LasRReporter Gene, Virulence Factor↓LasA protease by 18.8%, ↓Pyocyanin by 63.8%, ↓LasB elastase by 42.2% at 100 µM[2]
ortho-VanillinRhlRReporter GeneIC50 = 151 µM (competitive inhibitor)[3][4]
FalcarindiolLasR, RhlRElastase Assay37.17% inhibition of elastase at 20 µM[5]
Synthetic Molecules V-06-018LasRReporter GeneIC50 = 5.2 µM[6][7]
V-40LasRReporter GeneSubmicromolar IC50[7]
Compound 40PqsRReporter GeneIC50 = 0.25 µM (PAO1-L), 0.34 µM (PA14)[8]
Compound 61PqsRReporter GeneIC50 = 1 µM[9][10]
meta-bromo-thiolactone (mBTL)RhlR (primary in vivo)Pyocyanin AssayIC50 = 8 µM[11]
BisaprasinLasR, RhlRReporter GeneIC50 = 3.53 µM (lasB-gfp), 2.41 µM (rhlA-gfp)[5]
Dichloro-substituted phenylacetyl analog (34)RhlRReporter GeneIC50 = 3.4 µM[12]

Key Signaling Pathways in Pseudomonas aeruginosa Quorum Sensing

The following diagrams illustrate the interconnected Las, Rhl, and Pqs quorum sensing systems in P. aeruginosa, which are the primary targets for the inhibitors discussed in this guide.

LasR_Signaling_Pathway LasI LasI OdDHL 3-oxo-C12-HSL (OdDHL) LasI->OdDHL Synthesizes LasR LasR Complex LasR-OdDHL Complex LasR->Complex Forms OdDHL->LasR Binds to Virulence_Genes Virulence Factor Genes (e.g., lasB, rhlR, pqsR) Complex->Virulence_Genes Activates Transcription RhlR_Signaling_Pathway RhlI RhlI C4HSL C4-HSL RhlI->C4HSL Synthesizes RhlR RhlR Complex RhlR-C4-HSL Complex RhlR->Complex Forms C4HSL->RhlR Binds to Virulence_Genes Virulence Factor Genes (e.g., rhlA, pyocyanin) Complex->Virulence_Genes Activates Transcription LasR_Complex LasR-OdDHL LasR_Complex->RhlI Activates LasR_Complex->RhlR Activates PqsR_Signaling_Pathway PqsABCD PqsA-D HHQ HHQ PqsABCD->HHQ Synthesizes PqsH PqsH PQS PQS PqsH->PQS Converts HHQ PqsR PqsR (MvfR) Complex PqsR-PQS/HHQ Complex PqsR->Complex Forms HHQ->PqsR Binds to PQS->PqsR Binds to Complex->PqsABCD Positive Feedback Virulence_Genes Virulence & Biofilm Genes Complex->Virulence_Genes Activates Transcription LasR_Complex LasR-OdDHL LasR_Complex->PqsR Activates RhlR_Complex RhlR-C4-HSL RhlR_Complex->PqsR Inhibits Experimental_Workflow cluster_screening Primary Screening cluster_validation In Vitro Validation cluster_mechanistic Mechanistic Studies Screening High-Throughput Screening (e.g., Reporter Gene Assay) MIC Minimum Inhibitory Concentration (MIC) Assay Screening->MIC Identify non-bactericidal hits Biofilm Biofilm Inhibition Assay MIC->Biofilm Virulence Virulence Factor Assays (Pyocyanin, Elastase) MIC->Virulence Mechanism Mechanism of Action Studies (e.g., Docking, Gene Expression) Biofilm->Mechanism Virulence->Mechanism

References

A Head-to-Head Comparison: Synthetic vs. Naturally Produced N-Hexanoyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and naturally derived compounds is paramount. This guide provides a comprehensive comparison of synthetic versus naturally produced N-Hexanoyl-L-phenylalanine, a lipoamino acid with emerging biological significance. While direct comparative studies are limited, this document synthesizes available data on production methods, potential biological activities, and analytical characterization to offer a framework for informed decision-making in research and development.

This compound belongs to the broader class of N-acyl amino acids (NAAs), which are naturally occurring lipids implicated in various physiological processes, often acting as signaling molecules. Their structural similarity to endocannabinoids has spurred interest in their therapeutic potential. The L-phenylalanine component is an essential aromatic amino acid that serves as a precursor for several key neurotransmitters and hormones.

Production Methodologies: A Tale of Two Origins

The origin of this compound dictates its production pathway, influencing purity profiles and potential contaminants.

Synthetic Production: Chemical synthesis offers a controlled and scalable approach to producing this compound. A common strategy involves the N-acylation of L-phenylalanine with hexanoyl chloride or a related activated hexanoic acid derivative. This method allows for high yields and the straightforward introduction of isotopic labels for metabolic studies.

Natural Production: N-acyl aromatic amino acids are found in various biological systems. Their natural production is an enzyme-mediated process. While the specific enzymes responsible for the synthesis of this compound are not fully elucidated, the general pathway involves the conjugation of a fatty acid (hexanoic acid in this case) to the amino group of L-phenylalanine. Isolation from natural sources typically involves extraction from a biological matrix (e.g., plant or microbial culture) followed by chromatographic purification.

Experimental Protocols

General Synthesis of this compound (Synthetic)

This protocol describes a general laboratory-scale synthesis.

Materials:

  • L-phenylalanine

  • Hexanoyl chloride

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Hydrochloric acid (HCl) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Suspend L-phenylalanine in the anhydrous solvent.

  • Add the base and cool the mixture in an ice bath.

  • Slowly add hexanoyl chloride dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a dilute HCl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient.

  • Characterize the final product using techniques such as NMR and mass spectrometry.

Physicochemical and Purity Profile Comparison

The production method can significantly impact the final product's characteristics. The following table summarizes the expected differences.

PropertySynthetic this compoundNaturally Produced this compound
Purity High purity achievable (>98%) with well-defined impurity profiles.Purity can be variable and may contain other related natural products.
Stereochemistry Exclusively the L-enantiomer if starting from pure L-phenylalanine.Predominantly the L-enantiomer due to enzymatic specificity.
Potential Contaminants Residual solvents, reagents (e.g., coupling agents), and side-products.Other lipids, pigments, and secondary metabolites from the source organism.
Isotopic Labeling Readily amenable to isotopic labeling for tracer studies.Requires feeding labeled precursors to the biological system.
Yield Typically high and scalable.Generally lower and dependent on the biological source and extraction efficiency.

Biological Activity: A Focus on Quorum Sensing Inhibition

N-acyl amino acids have been investigated for their ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. This makes QS inhibition a promising anti-virulence strategy.

Experimental Protocol: Quorum Sensing Inhibition (QSI) Agar Plate Assay

This protocol provides a method to screen for QSI activity using a reporter bacterial strain.

Materials:

  • Reporter strain (e.g., Chromobacterium violaceum ATCC 12472, which produces the purple pigment violacein in response to N-hexanoyl-L-homoserine lactone)

  • Luria-Bertani (LB) agar plates

  • LB soft agar (0.7% agar)

  • Test compounds (synthetic and purified natural this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a known QSI compound)

  • Negative control (solvent alone)

Procedure:

  • Prepare a lawn of the reporter strain on an LB agar plate.

  • Aseptically place sterile paper discs onto the agar surface.

  • Pipette a known concentration of the test compounds, positive control, and negative control onto the respective discs.

  • Incubate the plates at an appropriate temperature (e.g., 30°C) for 24-48 hours.

  • Observe the plates for zones of violacein inhibition around the discs. A clear or white halo around a disc containing a test compound indicates QSI activity.

  • Measure the diameter of the inhibition zones to quantify the QSI activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for production and analysis, and a potential signaling pathway affected by this compound.

production_workflow cluster_synthetic Synthetic Production cluster_natural Natural Production L-Phenylalanine L-Phenylalanine Acylation Reaction Acylation Reaction L-Phenylalanine->Acylation Reaction Hexanoyl Chloride Hexanoyl Chloride Hexanoyl Chloride->Acylation Reaction Purification (Chromatography) Purification (Chromatography) Acylation Reaction->Purification (Chromatography) Synthetic Product Synthetic Product Purification (Chromatography)->Synthetic Product Natural Product Natural Product Purification (Chromatography)->Natural Product Analysis Analysis Synthetic Product->Analysis Biological Source Biological Source Extraction Extraction Biological Source->Extraction Extraction->Purification (Chromatography) Natural Product->Analysis

Figure 1. Production and Analysis Workflow.

quorum_sensing_inhibition AHL Synthase AHL Synthase AHL Signal AHL Signal AHL Synthase->AHL Signal Synthesis Receptor Protein Receptor Protein AHL Signal->Receptor Protein Binding Virulence Gene Expression Virulence Gene Expression Receptor Protein->Virulence Gene Expression Activation NHLP This compound NHLP->Receptor Protein Inhibition

Figure 2. Quorum Sensing Inhibition Pathway.

Conclusion

The choice between synthetic and naturally produced this compound will depend on the specific research application. For studies requiring high purity, well-defined composition, and the potential for isotopic labeling, the synthetic route is preferable. For exploratory research or applications where a complex mixture might have synergistic effects, exploring naturally derived sources could be beneficial.

Future research should focus on direct, quantitative comparisons of the biological activities of highly purified synthetic and natural this compound to definitively assess any performance differences. Furthermore, the elucidation of the biosynthetic pathways in natural sources will be crucial for optimizing production and potentially harnessing enzymatic methods for a more "green" synthesis.

Validating the Specificity of N-Hexanoyl-L-phenylalanine in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological specificity of N-Hexanoyl-L-phenylalanine, a member of the growing class of N-acyl amino acids (NAAAs). Given the limited direct experimental data on this compound, this document leverages findings from structurally similar N-acyl amides to propose potential biological targets and outlines robust experimental protocols for assessing its activity and specificity.

Introduction to N-Acyl Amino Acids

N-acyl amino acids are endogenous signaling molecules involved in a variety of physiological processes.[1][2][3] Structurally, they consist of a fatty acid linked to an amino acid via an amide bond. The biological activity of NAAAs can be influenced by both the nature of the amino acid and the length and saturation of the acyl chain. Several NAAAs have been identified as ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that are major drug targets.[2][4][5][6]

Potential Biological Target: G-Protein Coupled Receptor 132 (GPR132)

Recent studies have identified the G-protein-coupled receptor GPR132 (also known as G2A) as a target for N-acyl amides, particularly N-acylglycines.[4][5][7] Notably, peptidomimetic molecules containing a phenylalanine core have also been associated with GPR132, suggesting that N-acyl-L-phenylalanine derivatives, such as this compound, are plausible ligands for this receptor.[4][5]

Comparative Analysis of N-Acyl Amide Activity at GPR132

To establish the specificity of this compound, it is crucial to compare its activity against a panel of structurally related compounds. The following table, adapted from studies on N-acylglycine activation of GPR132, illustrates how changes in the acyl chain can impact potency.[4][5][7] This provides a template for a comparative study that would include this compound.

CompoundAcyl ChainPotency (EC50) at GPR132 (Hypothetical for Phenylalanine derivatives)
This compound Hexanoyl (C6) To be determined
N-PalmitoylglycinePalmitoyl (C16)> 9-HODE
N-LinoleoylglycineLinoleoyl (C18:2)≈ 9-HODE
LinoleamideLinoleoyl (C18:2)< N-Linoleoylglycine
N-OleoylglycineOleoyl (C18:1)≈ N-Stearoylglycine
N-StearoylglycineStearoyl (C18:0)≈ N-Oleoylglycine
N-ArachidonoylglycineArachidonoyl (C20:4)< N-Oleoylglycine
N-DocosahexaenoylglycineDocosahexaenoyl (C22:6)< N-Arachidonoylglycine
Data for N-acylglycines is based on findings from Southern et al., 2019.[4][5][7]

Experimental Protocols for Specificity Validation

To validate the specificity of this compound for a target like GPR132, a series of well-established cell-based assays should be employed.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay is a direct and robust method to measure GPCR activation. It quantifies the recruitment of β-arrestin to the activated receptor.[8]

Principle: The target GPCR is tagged with a fragment of a reporter enzyme (e.g., β-galactosidase), and β-arrestin is tagged with the complementary enzyme fragment. Ligand binding to the GPCR induces a conformational change, leading to β-arrestin recruitment. This brings the two enzyme fragments into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).[8]

Methodology:

  • Cell Line: Use a cell line stably expressing the human GPR132 receptor fused to the enzyme fragment (e.g., ProLink™ tag) and β-arrestin fused to the complementary fragment (e.g., Enzyme Acceptor).

  • Compound Preparation: Prepare a dilution series of this compound and comparator compounds (e.g., other N-acyl-L-phenylalanines with varying acyl chain lengths, known GPR132 agonists like 9-HODE, and unrelated compounds as negative controls).

  • Assay Procedure:

    • Plate the cells in a 96- or 384-well plate.

    • Add the diluted compounds to the cells and incubate.

    • Add the detection reagents according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value for each compound.

GPR132_Activation_and_Beta_Arrestin_Recruitment cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound GPR132 GPR132 Ligand->GPR132 Binds G_Protein G Protein GPR132->G_Protein Activates Beta_Arrestin β-Arrestin GPR132->Beta_Arrestin Recruits Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade Initiates

GPR132 Signaling Pathway

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration, a common downstream event of Gq-coupled GPCR activation.[9][10][11][12]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon GPCR activation that leads to the release of calcium from intracellular stores, the dye binds to calcium and emits a fluorescent signal that can be measured.[9][11]

Methodology:

  • Cell Line: Use a cell line endogenously or recombinantly expressing GPR132 and the Gαq protein.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Compound Addition: Add this compound and control compounds.

  • Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader with an integrated liquid handling system.

  • Data Analysis: Determine the peak fluorescence intensity for each concentration and plot a dose-response curve to calculate the EC50.

Calcium_Mobilization_Workflow A Seed cells expressing GPR132 in a microplate B Load cells with a calcium-sensitive dye A->B C Add this compound and control compounds B->C D Measure fluorescence change over time C->D E Analyze data and determine EC50 values D->E

Calcium Mobilization Assay Workflow

cAMP Assay

This assay measures changes in intracellular cyclic AMP (cAMP) levels, which are modulated by Gs- or Gi-coupled GPCRs.[13][14][15]

Principle: GPCR activation can either stimulate (Gs) or inhibit (Gi) the activity of adenylyl cyclase, the enzyme that produces cAMP. The resulting changes in cAMP concentration can be quantified using various methods, such as competitive immunoassays or reporter gene assays.[14]

Methodology:

  • Cell Line: Use a cell line expressing GPR132.

  • Assay Procedure (for Gi coupling):

    • Treat cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Simultaneously add this compound or control compounds.

    • Incubate and then lyse the cells.

    • Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: A decrease in cAMP levels in the presence of the compound indicates Gi coupling. Plot the percentage of inhibition against compound concentration to determine the IC50.

Logical Framework for Specificity Validation

The following diagram illustrates the logical flow for determining the specificity of this compound.

Specificity_Validation_Logic Start Start: Synthesize/Obtain This compound Primary_Screen Primary Screen: β-Arrestin Recruitment Assay (GPR132) Start->Primary_Screen Is_Active Is the compound active? Primary_Screen->Is_Active Secondary_Assays Secondary Assays: - Calcium Mobilization - cAMP Assay Is_Active->Secondary_Assays Yes Conclusion_NonSpecific Conclusion: Compound has off-target effects or is inactive Is_Active->Conclusion_NonSpecific No Dose_Response Determine EC50/IC50 and compare with analogs Secondary_Assays->Dose_Response Specificity_Panel Screen against a panel of related GPCRs (e.g., GPR55, GPR92) Dose_Response->Specificity_Panel Is_Specific Is the activity specific for GPR132? Specificity_Panel->Is_Specific Conclusion_Specific Conclusion: This compound is a specific GPR132 agonist/antagonist Is_Specific->Conclusion_Specific Yes Is_Specific->Conclusion_NonSpecific No

Specificity Validation Workflow

Conclusion

Validating the specificity of a novel compound like this compound requires a systematic and comparative approach. By leveraging knowledge from structurally related N-acyl amides, GPR132 has been identified as a high-priority target for initial screening. A combination of β-arrestin recruitment, calcium mobilization, and cAMP assays will provide a comprehensive profile of its activity. Comparing its potency and efficacy to a panel of N-acyl-L-phenylalanine analogs with varying acyl chain lengths will be critical in establishing a structure-activity relationship and confirming its specificity. This rigorous validation process is essential for advancing this compound as a potential research tool or therapeutic agent.

References

Safety Operating Guide

Proper Disposal Procedures for N-Hexanoyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of N-Hexanoyl-L-phenylalanine. The following procedures are based on best practices for handling similar acylated amino acids and are intended to ensure the safety of laboratory personnel and minimize environmental impact. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines have been synthesized from data on closely related compounds, including L-phenylalanine and other N-acyl-L-phenylalanine derivatives.

Summary of Key Disposal and Safety Information

Proper disposal of this compound should always be in accordance with local, state, and federal regulations. As a general principle for non-hazardous laboratory chemicals, small quantities can often be disposed of down the drain with copious amounts of water, while larger quantities should be collected and disposed of as chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound and related compounds. This data is essential for assessing the potential hazards and environmental fate of the compound.

PropertyThis compound (Predicted)N-Octanoyl-L-phenylalanine (Computed)N-Acetyl-L-phenylalanine (Experimental)L-Phenylalanine (Experimental)
Molecular Formula C₁₅H₂₁NO₃C₁₇H₂₅NO₃C₁₁H₁₃NO₃C₉H₁₁NO₂
Molecular Weight 263.33 g/mol 291.4 g/mol 207.23 g/mol [1]165.19 g/mol
Melting Point Data not availableData not available171 - 173 °C[1]270 - 275 °C
Water Solubility Predicted to be low to moderateData not availableSoluble16.5 g/L at 20 °C
logP (Octanol-Water Partition Coefficient) Predicted to be >14.1[2]0.93[1]-1.38

Experimental Protocols for Safe Disposal

The following step-by-step procedures are recommended for the disposal of this compound waste. These protocols are designed to be general and should be adapted to the specific requirements of your laboratory and institution.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE.[3]

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Step 2: Waste Segregation

Properly segregate waste to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder in a clearly labeled, sealed container.

    • Label the container "Non-hazardous Chemical Waste" and include the full chemical name.

    • Store the container in a designated chemical waste accumulation area.

  • Liquid Waste (Aqueous Solutions):

    • For dilute aqueous solutions (<1% w/v), check with your local EHS for approval for drain disposal. If approved, flush with at least 20 times the volume of water.

    • For concentrated solutions or solutions containing other hazardous materials, collect in a labeled, sealed container.

    • Label the container with the full chemical name and concentration.

    • Store in the designated chemical waste accumulation area.

  • Contaminated Labware:

    • Disposable items (e.g., weigh boats, pipette tips) heavily contaminated with this compound should be placed in the solid chemical waste container.

    • Rinse non-disposable glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as chemical waste. Then wash as usual.

Step 3: Final Disposal

Coordinate with your institution's EHS department for the final pickup and disposal of the collected chemical waste. Do not attempt to incinerate or dispose of chemical waste through regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound waste.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid (Powder) waste_type->solid Solid liquid Liquid (Solution) waste_type->liquid Liquid labware Contaminated Labware waste_type->labware Labware collect_solid Collect in Labeled, Sealed Container solid->collect_solid check_concentration Check Concentration liquid->check_concentration disposable Disposable Labware labware->disposable Disposable reusable Reusable Glassware labware->reusable Reusable final_disposal Arrange for EHS Pickup collect_solid->final_disposal dilute Dilute Aqueous Solution (<1%) check_concentration->dilute <1% Aqueous concentrated Concentrated or Organic Solvent Solution check_concentration->concentrated >1% or Organic consult_ehs_drain Consult EHS for Drain Disposal Approval dilute->consult_ehs_drain collect_liquid Collect in Labeled, Sealed Container concentrated->collect_liquid drain_disposal Flush with Copious Water consult_ehs_drain->drain_disposal Approved consult_ehs_drain->collect_liquid Not Approved collect_liquid->final_disposal dispose_solid_labware Dispose in Solid Waste Container disposable->dispose_solid_labware rinse_glassware Rinse with Solvent reusable->rinse_glassware dispose_solid_labware->final_disposal collect_rinsate Collect Rinsate as Liquid Waste rinse_glassware->collect_rinsate collect_rinsate->collect_liquid

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is provided for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) if available. The user assumes all responsibility for compliance with applicable laws and regulations.

References

Essential Safety and Handling Protocols for N-Hexanoyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The appropriate level of PPE is crucial for mitigating risks associated with handling chemical powders. This includes preventing inhalation of dust and avoiding skin and eye contact.[1][5]

Recommended Personal Protective Equipment

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles.[1][3]
Respiratory Protection NIOSH-approved respirator (e.g., N95) or use in a ventilated areaTo prevent inhalation of airborne powder.[1][5]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[5]

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Handle N-Hexanoyl-L-phenylalanine in a well-ventilated area, such as a chemical fume hood, to minimize dust generation and inhalation.[1][4]

  • Procedural Controls:

    • Before handling, ensure all necessary PPE is donned correctly.

    • Weigh and transfer the compound carefully to avoid creating dust.

    • Keep containers tightly closed when not in use.[1][3]

    • After handling, wash hands thoroughly.

    • Clean the work area using a wet wipe or a HEPA-filtered vacuum to avoid dispersing dust.

Disposal Plan:

  • Waste Characterization: While specific hazardous properties for this compound are not defined, it is prudent to treat it as chemical waste.

  • Disposal Method: Dispose of the compound and any contaminated materials (e.g., gloves, weighing paper) in a designated and clearly labeled chemical waste container. Follow all local, state, and federal regulations for chemical waste disposal. Do not let the product enter drains.

Experimental Workflow and Safety Decision Making

The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.

A Start: Prepare for Handling B Assess Hazards (Based on similar compounds) A->B C Select Appropriate PPE B->C D Perform Chemical Handling (Weighing, Transferring) C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G End: Procedure Complete F->G

Workflow for Safe Handling of this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.